Ethoxyfen-ethyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZZPGJQJKMMDM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058504 | |
| Record name | Ethoxyfen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131086-42-5 | |
| Record name | Ethoxyfen-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxyfen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethoxyfen-ethyl: A Technical Whitepaper on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyfen-ethyl is a synthetic organic compound classified as a diphenyl ether herbicide. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthetic pathways in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available toxicological and environmental fate data for this compound. Due to its status as an obsolete herbicide, publicly available experimental data is limited; therefore, this paper synthesizes the most current information from chemical databases and literature on related compounds to present a thorough profile. All quantitative data is summarized in structured tables, and a detailed visualization of its primary signaling pathway is provided.
Chemical Identity and Structure
This compound is characterized by a diphenyl ether core structure, substituted with chlorine and trifluoromethyl groups, and an ethyl lactate ester moiety.
-
IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1]
-
CAS Number: 131086-42-5[1]
-
Synonyms: this compound [ISO], Fulumi, Buvirex, HC 252[2]
The presence of a chiral center in the ethyl lactate portion of the molecule results in stereoisomerism.
Table 1: Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1] |
| CAS Number | 131086-42-5[1] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅[1] |
| Molecular Weight | 451.2 g/mol (Computed)[1] |
| Canonical SMILES | CCOC(=O)--INVALID-LINK--OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl[1] |
| InChI Key | LUZZPGJQJKMMDM-JTQLQIEISA-N[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound (Computed)
| Property | Value | Source |
| Molecular Weight | 451.2 g/mol | PubChem[1] |
| XLogP3 | 4.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 450.0248634 Da | PubChem[1] |
| Topological Polar Surface Area | 61.8 Ų | PubChem[1] |
| Heavy Atom Count | 29 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 575 | PubChem[1] |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary mode of action for this compound, like other diphenyl ether herbicides, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for the biosynthesis of both chlorophyll and heme in plants.
PPO catalyzes the oxidation of protoporphyrinogen IX (Protox) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protox in the chloroplast stroma. This excess Protox leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX. Cytoplasmic Proto IX, in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen then causes rapid peroxidation of lipids and proteins within cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.
Caption: Mechanism of action of this compound via PPO inhibition.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are scarce in peer-reviewed literature. However, based on methodologies for other PPO-inhibiting herbicides, a general protocol for assessing its activity can be outlined.
General Protocol for In Vitro PPO Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on PPO activity.
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., spinach leaves, etiolated seedlings) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing sucrose, MgCl₂, and protease inhibitors).
-
Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.
-
Isolate chloroplasts or mitochondria by differential centrifugation.
-
Lyse the organelles to release the membrane-bound PPO enzyme.
-
-
PPO Activity Assay:
-
The assay mixture should contain a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5), a detergent to solubilize the enzyme (e.g., Tween 80), and the substrate, protoporphyrinogen IX.
-
Prepare a range of this compound concentrations in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding the enzyme preparation to the assay mixture containing the substrate and the inhibitor.
-
Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the logarithm of the inhibitor concentration.
-
Analytical Method for Residue Analysis
A general approach for the analysis of diphenyl ether herbicide residues in environmental or biological samples typically involves the following steps:
-
Extraction:
-
Solid samples (e.g., soil, plant tissue) are extracted with an organic solvent such as acetonitrile or ethyl acetate, often with the addition of a salting-out agent (QuEChERS method).
-
Liquid samples (e.g., water) can be extracted using liquid-liquid extraction or solid-phase extraction (SPE).
-
-
Clean-up:
-
The crude extract is purified to remove interfering matrix components. This can be achieved using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18, or by using SPE cartridges.
-
-
Analysis:
-
The final determination is typically performed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.
-
Caption: General workflow for residue analysis of diphenyl ether herbicides.
Toxicology and Ecotoxicology
Specific quantitative toxicological data for this compound is limited. The University of Hertfordshire's Pesticide Properties Database (PPDB) assigns a "Moderate" alert for mammalian acute toxicity but also notes that significant data are missing[2].
Table 3: Summary of Toxicological Profile for this compound
| Endpoint | Value/Classification | Notes |
| Mammalian Acute Toxicity | Moderate | Based on alerts from the AERU PPDB[2]. Specific LD₅₀ values are not readily available. |
| Carcinogenicity | No data available | |
| Mutagenicity | No data available | |
| Reproductive/Developmental Toxicity | No data available |
Ecotoxicology:
Data on the ecotoxicity of this compound is also sparse. As a class, diphenyl ether herbicides can be toxic to aquatic organisms. The environmental fate is influenced by factors such as soil type, pH, and microbial activity. They are generally susceptible to microbial degradation.
Metabolism and Environmental Fate
The metabolism of diphenyl ether herbicides in plants typically involves cleavage of the ether bond, followed by conjugation with sugars or amino acids to form less toxic metabolites. In soil, microbial degradation is a key dissipation pathway. The half-life of these herbicides in soil can vary widely depending on environmental conditions.
Conclusion
This compound is a diphenyl ether herbicide that functions through the inhibition of protoporphyrinogen oxidase. While its chemical structure and general mechanism of action are well-understood, there is a significant lack of publicly available, detailed experimental data on its physicochemical properties, toxicology, and environmental fate. This is likely due to its status as an obsolete herbicide. The information presented in this whitepaper is compiled from the most reliable available sources and provides a foundational understanding of this compound for research and developmental purposes. Further empirical studies would be necessary to fully characterize its properties and potential impacts.
References
An Analysis of Ethoxyfen-ethyl: Identity, Data Scarcity, and the Uncharted Path of Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyfen-ethyl, a chemical compound identified by the CAS Number 131086-42-5, is emerging in chemical databases and supplier listings, yet a comprehensive understanding of its synthesis and biological mechanisms remains elusive in publicly accessible scientific literature.[1][2][3] This guide addresses the current state of knowledge on this compound, highlighting the conspicuous absence of detailed synthetic pathways and mechanistic data, a critical knowledge gap for researchers and professionals in drug development and agrochemical science.
Compound Identification and Properties
This compound is cataloged with the molecular formula C₁₉H₁₅Cl₂F₃O₅ and a molecular weight of approximately 451.22 g/mol .[2][3] Its IUPAC name is [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate.[2] The compound is noted as a derivative of ethoxyfen and is also recognized by the name "fulumi" in China.[4][5] While available as a reference standard for laboratory use, detailed experimental data regarding its synthesis and biological activity are not present in the surveyed scientific papers or patents.[1][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 131086-42-5[1][2][3] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅[2][3] |
| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[2] |
| Synonyms | Fulumi, Buvirex, HC 252[3] |
| Molecular Weight | 451.22 g/mol [3] |
The Void in Synthesis Literature
A thorough review of scientific databases and patent literature reveals a significant lack of information on the synthesis pathways for this compound. While such information is readily available for other agrochemicals, including the similarly named insecticide etofenprox, the synthetic route to this compound is not documented in the public domain.[6][7][8] The commercial production of etofenprox, for instance, is described as a multi-step organic synthesis, but this information is not transferable to this compound due to their distinct chemical structures.[9]
This absence of data precludes the development of a detailed guide on the experimental protocols, reaction mechanisms, and quantitative data associated with the synthesis of this compound.
Mechanisms of Action: An Unanswered Question
Similarly, the biological or chemical mechanism of action for this compound is not described in the available literature. While extensive research exists on the mechanisms of other ethyl-ester compounds, such as the pharmaceutical icosapent ethyl, this knowledge cannot be extrapolated to this compound without specific studies on the compound itself.[10][11][12]
Conclusion and Future Outlook
For researchers and professionals in the field, this compound represents a novel chemical entity with a notable lack of foundational scientific literature. The absence of documented synthesis pathways and mechanistic studies presents both a challenge and an opportunity. Further research is imperative to delineate the synthetic routes, biological targets, and overall scientific profile of this compound. Without such fundamental research, its potential applications in drug development or other chemical industries remain speculative. The scientific community is encouraged to address this knowledge gap through primary research and publication.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]
- 7. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 8. View of Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. [vjol.info.vn]
- 9. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]
- 10. Mechanisms of action, efficacy, and safety of icosapent ethyl: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical results and mechanism of action of icosapent ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Icosapent ethyl in cardiovascular prevention: Resolution of inflammation through the eicosapentaenoic acid - resolvin E1 - ChemR23 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Etofenprox - The Non-Ester Pyrethroid Insecticide
An In-depth Technical Guide on the Discovery and History of Ethoxyfen-ethyl and Etofenprox
Foreword
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of two distinct agrochemicals that are sometimes associated with similar naming conventions: the insecticide Etofenprox and the herbicide this compound. Due to the greater prevalence of scientific literature and historical documentation on Etofenprox, this guide will focus more extensively on this compound. A concise summary of the available technical information for this compound is also provided to address the potential nomenclature confusion and serve as a valuable resource for researchers.
Etofenprox is a broad-spectrum insecticide notable for its unique chemical structure, which, while conferring a mode of action similar to pyrethroids, differentiates it in terms of metabolic stability and toxicological profile.
Discovery and History
Etofenprox was discovered and developed by the Japanese company Mitsui Toatsu Chemicals Inc.[1]. Its development was a significant step in the evolution of synthetic pyrethroids, moving away from the traditional ester linkage found in earlier compounds[1]. This structural modification led to its classification as a "pseudo-pyrethroid" or a non-ester pyrethroid[2]. A key driver for its development was the need for an insecticide with low toxicity to fish, making it suitable for use in and around rice paddy fields[1]. The main manufacturer of etofenprox is Mitsui Chemicals Agro Inc.[3]. In 2004, Central Garden & Pet acquired exclusive marketing rights for etofenprox for on-animal use through its acquisition of certain assets from Shirlo, Inc. (Speer Products)[4].
Physicochemical Properties of Etofenprox
The fundamental physical and chemical properties of Etofenprox are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene | [3] |
| CAS Number | 80844-07-1 | [3] |
| Chemical Formula | C25H28O3 | [3] |
| Molar Mass | 376.496 g·mol−1 | [3] |
| Appearance | White (pure) or amber (technical) solid | [3] |
| Melting Point | 37.4 °C | [3] |
| Boiling Point | Decomposes at approximately 200 °C | [3] |
| Density | 1.172 g/cm³ at 20.7 °C | [3] |
| Flash Point | > 110 °C | [3] |
Synthesis of Etofenprox
The synthesis of Etofenprox can be achieved through several routes. One common and convenient method involves the condensation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol with 3-phenoxybenzyl chloride[5]. This reaction is typically carried out using a base and a phase transfer catalyst, such as tetra-n-butylammonium bromide (n-Bu4NBr), in a solvent like acetonitrile[5]. Another reported synthesis pathway starts with p-tert-butylphenol, which undergoes a four-step reaction involving acetylation, chlorination, and ethoxylation to yield the final product[6].
Mechanism of Action
Etofenprox functions as a neurotoxin to insects, with a mode of action similar to that of pyrethroid insecticides[3][7]. It primarily targets the voltage-gated sodium channels in the nerve cells of insects[1][2]. By binding to these channels, Etofenprox disrupts their normal function, causing them to remain open for an extended period[1]. This leads to an uncontrolled and continuous firing of nerve impulses, resulting in paralysis and ultimately the death of the insect[1][2].
A key advantage of Etofenprox's structure is its stability against detoxification by esterase enzymes, which are a common mechanism of resistance in insects to traditional pyrethroids[2]. Because Etofenprox lacks an ester linkage, these enzymes are ineffective against it, making it a valuable tool for managing insects that have developed resistance to other pyrethroids[2].
Toxicological Profile
Etofenprox exhibits very low mammalian toxicity, a characteristic attributed to its unique "CHO compound" structure, composed solely of carbon, hydrogen, and oxygen atoms[2][5]. Unlike many other pyrethroids, it does not contain halogen atoms or cyanide groups, which can increase toxicity to mammals[2].
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| 90-Day Toxicity | Mice | 3000 ppm (equal to 375 mg/kg bw/day) | At 15,000 ppm, effects included reduced body weight, kidney damage, and minor liver changes. | [3] |
| 2-Year Carcinogenicity | Mice | 30 ppm (equal to 3.1 mg/kg bw/day) | Non-neoplastic effects observed were dilated/basophilic renal cortical tubules at 100 ppm. | [3] |
| 2-Year Carcinogenicity | Rats | 700 ppm (equal to 34.3 mg/kg bw/day) | Increased incidence of thyroid follicular cell adenomas at 4900 ppm, a rodent-specific effect not considered relevant for human risk assessment. | [3] |
| Developmental Toxicity | Rats & Rabbits | Not teratogenic | Developmental effects were only seen at doses that also caused maternal toxicity. | [3][8] |
| Acute Neurotoxicity | Rats | No evidence of neurotoxicity up to 2000 mg/kg bw | No systemic toxicity or neurotoxicity observed. | [3] |
| 13-Week Neurotoxicity | Rats | No evidence of neurotoxicity up to 10,000 ppm (equal to 604 mg/kg bw/day) | No systemic toxicity or neurotoxicity observed. | [3] |
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that etofenprox is unlikely to be genotoxic or pose a carcinogenic risk to humans[3].
Experimental Protocols
Residue Analysis in Vegetables via HPLC-FLD
A highly sensitive method for quantifying Etofenprox residues in vegetable samples has been developed using high-performance liquid chromatography with fluorescence detection (HPLC-FLD)[9].
-
Sample Preparation :
-
Chromatographic Conditions :
-
Quantification :
-
External calibrators prepared in pure acetonitrile are used for quantification[9].
-
The limits of quantification (LOQ) for this method range from 1.87 to 3.87 ng/g in various vegetable samples[9].
-
Recovery rates for spiked samples are typically between 85-111%, with relative standard deviations below 12%[9].
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fao.org [fao.org]
- 4. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]
- 5. Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. | Tạp chí Hóa Học [vjol.info.vn]
- 6. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]
- 7. Efficacy of etofenprox against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Federal Register :: Etofenprox; Pesticide Tolerances [federalregister.gov]
- 9. Highly sensitive quantification of pyrethroid insecticide etofenprox in vegetables with high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethoxyfen-ethyl (CAS Number 131086-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyfen-ethyl (CAS No. 131086-42-5) is a member of the diphenyl ether class of herbicides.[1] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, mechanism of action, and relevant (though limited) toxicological data. Due to the scarcity of publicly available data specific to this compound, this guide incorporates representative experimental protocols and data from closely related diphenyl ether herbicides to provide a functional framework for research and development.
Chemical and Physical Properties
This compound is a synthetic organic molecule with a complex structure featuring a diphenyl ether linkage. It is recognized by several synonyms, including Buvirex and Fulumi.[2] The fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 131086-42-5 | [3] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [3] |
| Molecular Weight | 451.22 g/mol | [2][3] |
| IUPAC Name | (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |
| Canonical SMILES | CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | [3] |
| InChI Key | XSPXBDRGNLATSI-LLVKDONJSA-N | |
| Appearance | Solid (deduced from related compounds) | N/A |
| Solubility | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary mechanism of action for this compound, like other diphenyl ether herbicides, is the inhibition of protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Signaling Pathway of PPO Inhibition
The inhibition of PPO by this compound leads to a cascade of events resulting in plant cell death. The accumulated protoporphyrinogen IX leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cellular demise.
Caption: Mechanism of action of this compound via PPO inhibition.
Synthesis
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
Specific experimental protocols for this compound are not widely published. The following are representative protocols for assays commonly used to evaluate diphenyl ether herbicides, which can be adapted for this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay (In Vitro)
This protocol is adapted from studies on other PPO inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound on PPO.
Materials:
-
Isolated plant mitochondria or etioplasts (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, the enzyme preparation, and varying concentrations of this compound.
-
Initiate the reaction by adding protoporphyrinogen IX.
-
Incubate at a controlled temperature (e.g., 30°C) in the dark.
-
Measure the increase in fluorescence resulting from the formation of protoporphyrin IX (excitation ~405 nm, emission ~630 nm) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro PPO inhibition assay.
Quantitative Data
| Compound | Organism/Enzyme Source | IC₅₀ (nM) | Reference |
| Acifluorfen-methyl | Corn etioplasts | 4 | [4] |
| Fomesafen | Amaranthus tuberculatus | ~25 | [1] |
| Oxyfluorfen | Nicotiana tabacum | ~30 | [3] |
[4] Matringe et al. (1989) Biochem J. 260(1):231-5.[1] Dayan et al. (1997) Weed Sci. 45(5):634-641.[3] Matsumoto et al. (1999) J. Agric. Food Chem. 47(11):4775-4780.
Toxicology and Safety
Detailed toxicological data for this compound is limited. The Pesticide Properties Database notes a "Moderate alert: Mammals acute toxicity: Moderate" but does not provide specific values.[4] For context, toxicological data for a related diphenyl ether herbicide, Oxyfluorfen, is provided below. It is crucial to note that this data is not for this compound and should only be used for general informational purposes regarding the potential toxicity of this class of compounds.
| Parameter | Value | Species | Route | Source |
| LD₅₀ (Acute) | >5000 mg/kg | Rat | Oral | [2] |
| LD₅₀ (Acute) | >10000 mg/kg | Rabbit | Dermal | [2] |
| LC₅₀ (96h) | 0.2 - 0.4 mg/L | Fish | - | [2] |
[2] PubChem CID 34333
Conclusion
This compound is a diphenyl ether herbicide that functions through the inhibition of protoporphyrinogen oxidase. While its general mechanism of action is well-understood within the context of its chemical class, specific quantitative data on its inhibitory potency, synthesis, and toxicology are not widely available in the public domain. This technical guide provides a framework for understanding this compound by leveraging available information and drawing parallels with more extensively studied diphenyl ether herbicides. Further research is required to fully characterize the specific properties of this compound.
References
Biological activity and molecular targets of Ethoxyfen-ethyl
An In-depth Technical Guide on the Biological Activity and Molecular Targets of Ethoxyfen-ethyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic diphenyl ether herbicide employed for the post-emergence control of a range of annual broadleaf and grassy weeds. Its herbicidal activity stems from the inhibition of a key enzyme in the chlorophyll and heme biosynthetic pathway, protoporphyrinogen oxidase (PPO). This guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies related to this compound, intended to serve as a technical resource for researchers in plant science, weed management, and herbicide development.
Introduction
This compound belongs to the diphenyl ether class of herbicides, a group of compounds known for their light-dependent phytotoxic action.[1][2] Understanding the precise molecular interactions and the subsequent physiological cascade is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds. This document details the mechanism of action of this compound, its molecular target, and the experimental protocols used to elucidate these properties.
Biological Activity
The primary biological activity of this compound is the rapid induction of phytotoxicity in susceptible plant species, manifesting as chlorosis, desiccation, and necrosis of treated tissues.[3] These symptoms typically appear within hours of application and are dependent on the presence of light and oxygen.[3][4] The herbicidal effect is localized to the areas of application due to limited translocation within the plant.[5]
Molecular Target: Protoporphyrinogen Oxidase (PPO)
The definitive molecular target of this compound and other diphenyl ether herbicides is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1][3] PPO is a flavoprotein located in the plastid envelope and mitochondrial inner membrane of plant cells.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a critical step in the biosynthesis of both chlorophylls and hemes.[7][8]
Mechanism of Action
The herbicidal action of this compound is initiated by its binding to and inhibition of the PPO enzyme.[3] This inhibition leads to the accumulation of the substrate, Protogen IX.[9] The excess Protogen IX leaks from its site of synthesis in the plastids into the cytoplasm, where it undergoes a non-enzymatic oxidation to Proto IX.[9]
Cytoplasmic Proto IX is a potent photosensitizer.[10] In the presence of light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3][9] Singlet oxygen then initiates a cascade of lipid peroxidation reactions within cellular membranes, including the plasma membrane and tonoplast.[4][11] This leads to a loss of membrane integrity, rapid leakage of cellular contents, and ultimately, cell death.[3][5]
The following diagram illustrates the signaling pathway initiated by this compound:
Quantitative Data
| Herbicide (Diphenyl Ether) | Plant Species | IC₅₀ Value | Reference |
| Acifluorfen | Maize | Competitive Inhibition | [12] |
| Fomesafen | Soybean | Not specified | [13] |
| Lactofen | Soybean | Not specified | [14] |
| Oxyfluorfen | Various | Not specified | [11] |
Note: The absence of specific IC₅₀ values in some references indicates a focus on the qualitative aspects of inhibition or the physiological outcomes.
Experimental Protocols
The determination of the mode of action and molecular target of PPO-inhibiting herbicides like this compound involves a series of established experimental protocols.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on PPO activity.
Objective: To quantify the inhibition of PPO by this compound.
Principle: The assay measures the fluorescence of protoporphyrin IX (Proto IX) produced from the enzymatic oxidation of protoporphyrinogen IX (Protogen IX). A decrease in fluorescence in the presence of the inhibitor indicates PPO inhibition.[7][15]
Materials:
-
Isolated plant chloroplasts or mitochondria (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., Tris-HCl with DTT and Tween 20)
-
Fluorometer or microplate reader
Procedure:
-
Enzyme Preparation: Isolate chloroplasts or mitochondria from a suitable plant source (e.g., spinach, maize).[7]
-
Substrate Preparation: Synthesize Protogen IX from Proto IX by reduction with sodium amalgam.[7]
-
Assay Reaction: In a microplate well or cuvette, combine the assay buffer, the enzyme preparation, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the Protogen IX substrate.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Measurement: Measure the fluorescence of the produced Proto IX at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.[16]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
The following diagram outlines the workflow for the PPO inhibition assay:
In Vivo Herbicide Efficacy and Symptomology
This experiment assesses the whole-plant response to this compound application.
Objective: To determine the phytotoxic effects of this compound on target weed species.
Procedure:
-
Plant Growth: Cultivate target weed species and desired crop species in a greenhouse or growth chamber under controlled conditions.
-
Herbicide Application: Apply this compound at various concentrations to the plants at a specific growth stage (e.g., 2-4 leaf stage). Include a control group treated with a blank formulation.
-
Observation: Visually assess the plants at regular intervals (e.g., 24, 48, 72 hours) for symptoms of phytotoxicity, such as chlorosis, necrosis, and stunting.
-
Data Collection: Quantify the herbicidal effect by measuring parameters such as plant height, fresh weight, and dry weight. A visual rating scale can also be used to score the level of injury.
-
Dose-Response Analysis: Determine the effective dose (ED₅₀), the dose required to cause a 50% reduction in a measured parameter, by plotting the response against the herbicide dose.
Conclusion
This compound is a potent diphenyl ether herbicide with a well-defined mechanism of action. Its biological activity is a direct consequence of the inhibition of protoporphyrinogen oxidase, leading to a light-dependent cascade of oxidative damage and cell death in susceptible plants. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of new herbicidal compounds targeting the PPO enzyme. Further research to determine the specific IC₅₀ value of this compound across various weed species would be beneficial for optimizing its application and managing the potential for weed resistance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 4. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 10. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 11. my.ucanr.edu [my.ucanr.edu]
- 12. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 14. Action of PROTOX inhibitors herbicide on the development, lodging and yield of soybean - Weed Control Journal [weedcontroljournal.org]
- 15. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Ethoxyfen-ethyl: Unraveling the Mode of Action in Cellular Models
A comprehensive review of the current, albeit limited, understanding of the cellular and molecular mechanisms of ethoxyfen-ethyl.
For the attention of: Researchers, scientists, and drug development professionals.
October 31, 2025
Executive Summary
This technical guide synthesizes the available scientific information regarding the mode of action of this compound at the cellular level. Extensive database searches reveal that while this compound is recognized as a chemical entity, detailed research into its specific molecular targets and mechanisms of action in cellular models is notably scarce. The predominant classification of this compound is as a diphenyl ether herbicide, with its mode of action attributed to the inhibition of protoporphyrinogen oxidase (Protox). However, its activity and mechanisms within insect or mammalian cellular models, which would be of primary interest for drug development professionals, are not well-documented in publicly available literature. This guide will present the established information and highlight the significant knowledge gaps, thereby identifying critical areas for future research.
Chemical Identity and Properties
This compound is a synthetic organic compound belonging to the diphenyl ether class of chemicals. Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1][2] |
| CAS Registry Number | 131086-42-5 | [1] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [1] |
| Molecular Weight | 451.23 g/mol | [3] |
| Class | Diphenyl ether herbicide | [3] |
Established Mode of Action: Protoporphyrinogen Oxidase (Protox) Inhibition
The primary mode of action attributed to this compound, in the context of its herbicidal activity, is the inhibition of the enzyme protoporphyrinogen oxidase (Protox).[3] Protox is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.
Signaling Pathway of Protox Inhibition in Plants
The inhibition of Protox by diphenyl ether herbicides like this compound leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.
References
Technical Guide: Solubility of Ethoxyfen-ethyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyfen-ethyl is a diphenyl ether herbicide, a class of compounds widely used in agriculture. For researchers, scientists, and professionals in drug development and environmental science, understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including formulation development, analytical method development, and environmental fate and transport studies. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and a generalized workflow for its quantitative analysis.
Solubility of this compound
For the purpose of this guide, we present the solubility data for Pyraflufen-ethyl, a diphenyl ether herbicide with a comparable molecular structure to this compound. It is important to note that these values should be considered as estimations for this compound and may not represent the exact solubility. Experimental determination is recommended for precise applications.
Table 1: Estimated Solubility of this compound in Various Organic Solvents (Data based on Pyraflufen-ethyl at 20°C)
| Organic Solvent | Chemical Formula | Estimated Solubility (g/L) |
| Xylene | C₈H₁₀ | 41.7 - 43.5 |
| Acetone | C₃H₆O | 167 - 182 |
| Ethyl Acetate | C₄H₈O₂ | 105 - 111 |
| Methanol | CH₄O | 7.39 |
Disclaimer: The solubility data presented in this table is for the structurally similar compound Pyraflufen-ethyl and is intended to be used as an estimate for this compound. Actual solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the filtered sample and the calibration standards using a validated HPLC method.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Analytical Workflow for this compound Quantification
The following diagram illustrates a general workflow for the quantitative analysis of this compound in a solution using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Quantitative Analysis of this compound.
This guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination and quantification. For specific research or development applications, it is imperative to validate these methods and, where possible, obtain or generate precise solubility data for this compound under the relevant experimental conditions.
An In-depth Technical Guide to the Spectroscopic Analysis of Ethoxyfen-ethyl
Introduction
Ethoxyfen-ethyl is a diphenyl ether herbicide. Its molecular structure, comprised of an ethyl ester, two chlorinated phenyl rings linked by an ether, and a trifluoromethyl group, gives rise to a distinct spectroscopic fingerprint. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental spectra for this compound are not publicly available, this document outlines the predicted spectral characteristics based on its functional groups. Furthermore, it details generalized experimental protocols for obtaining such data, intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Chemical Structure:
IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1] Molecular Formula: C₁₉H₁₅Cl₂F₃O₅[1] Molecular Weight: 451.2 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ethyl ester -CH₃ | 1.2 - 1.4 | Triplet (t) | Coupled to the -CH₂- protons of the ethyl group. |
| Lactate -CH₃ | 1.5 - 1.7 | Doublet (d) | Coupled to the adjacent methine proton. |
| Ethyl ester -CH₂- | 4.1 - 4.4 | Quartet (q) | Coupled to the -CH₃ protons of the ethyl group. |
| Lactate -CH- | 5.2 - 5.4 | Quartet (q) | Coupled to the adjacent methyl protons. |
| Aromatic protons | 6.8 - 7.8 | Multiplets (m) | Complex splitting patterns due to coupling between non-equivalent aromatic protons on both phenyl rings. Protons closer to electron-withdrawing groups (Cl, CF₃, C=O) will be further downfield. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Ethyl ester -CH₃ | ~14 | |
| Lactate -CH₃ | ~16 | |
| Ethyl ester -CH₂- | ~62 | |
| Lactate -CH- | ~70 | |
| Aromatic carbons | 115 - 160 | Multiple signals. Carbons attached to oxygen will be downfield. Carbons attached to chlorine and the CF₃ group will also be significantly shifted. |
| Trifluoromethyl (-CF₃) | ~123 | Quartet (due to C-F coupling) |
| Ester Carbonyl (C=O) | 165 - 175 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H (aromatic) | 3050 - 3150 | Medium | Stretching vibrations. |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of methyl and methylene groups. |
| C=O (ester) | 1735 - 1750 | Strong | Carbonyl stretch, a very prominent peak.[2] |
| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Aromatic ring skeletal vibrations. |
| C-O (ether & ester) | 1000 - 1300 | Strong | Two or more strong bands are expected from the C-O stretching of the ether and ester linkages.[2] |
| C-Cl | 700 - 850 | Strong | Stretching vibration. |
| C-F | 1000 - 1400 | Strong | Stretching vibrations from the -CF₃ group. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Feature | Predicted m/z Value | Notes |
| Molecular Ion [M]⁺ | 450/452/454 | The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.[3] The relative intensities of the M, M+2, and M+4 peaks will be approximately 9:6:1. |
| Key Fragments | Various | Fragmentation is expected at the ester and ether linkages. Common fragments would include loss of the ethoxy group (-OCH₂CH₃), loss of the ethyl lactate group, and cleavage at the ether bond. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
For liquid samples or solutions: A thin film of the sample can be placed between two salt (NaCl or KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution can be obtained in a liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.[5]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS). For direct infusion, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is common.
-
Acquisition:
-
Introduce the sample into the ion source. In electron ionization (EI), the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Ethoxyfen-ethyl: A Profile Beyond Therapeutic Applications
A comprehensive review of available scientific literature reveals that Ethoxyfen-ethyl is categorized and utilized as a herbicide, with no documented therapeutic applications in human or veterinary medicine. This technical overview serves to clarify the compound's established role and the absence of data supporting its use in a clinical or preclinical therapeutic context.
Chemical Identity
This compound is the International Organization for Standardization (ISO) approved common name for the chemical substance with the IUPAC name ethyl (2S)-2-[2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyloxy]propanoate. Its primary function is in agriculture as a diphenyl ether herbicide.[1]
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-[2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyloxy]propanoate |
| CAS Registry Number | 131086-42-5[1][2] |
| Molecular Formula | C19H15Cl2F3O5[1][2] |
| InChIKey | LUZZPGJQJKMMDM-JTQLQIEISA-N[2] |
Current Application: Herbicide
This compound is recognized for its activity as a herbicide, specifically within the diphenyl ether class.[1] Herbicides in this category typically function by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.
Absence of Therapeutic Research
A thorough search of scientific and medical databases reveals a conspicuous lack of research into potential therapeutic applications of this compound. There are no published preclinical or clinical studies investigating its efficacy or mechanism of action in any disease model. Consequently, there is no data to support the development of this compound for therapeutic use. The core requirements for a technical guide on therapeutic applications, such as quantitative data on efficacy, detailed experimental protocols, and established signaling pathways, are non-existent for this compound.
Conclusion
While the user requested an in-depth technical guide on the therapeutic applications of this compound, the available evidence robustly indicates that this compound is exclusively characterized and utilized as a herbicide. There is no scientific basis to suggest any current or historical investigation into its use as a therapeutic agent. Therefore, a guide on its therapeutic applications cannot be constructed. All scientific data points to its role in agriculture and not in medicine.
References
Ethoxyfen-ethyl: An In-depth Technical Guide to Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
Ethoxyfen-ethyl is a diphenyl ether herbicide. Its chemical identity and key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | ethyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1] |
| CAS Number | 131086-42-5 | [1] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [2] |
| Molecular Weight | 451.22 g/mol | [2] |
| Appearance | Data not available | |
| Boiling Point | 476.2 °C at 760 mmHg | [3] |
| Melting Point | Data not available | [3] |
| Vapor Pressure | Data not available | |
| Water Solubility | Data not available | |
| Log P (Octanol-Water Partition Coefficient) | 4.9 (Computed) | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:
-
Acute Toxicity: Harmful if swallowed.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Eye Damage/Irritation: Causes serious eye irritation.[6]
-
Skin Sensitization: May cause an allergic skin reaction.[6]
-
Hazardous to the Aquatic Environment (Chronic): Harmful to aquatic life with long-lasting effects.[6]
GHS Hazard Pictograms:
-
GHS07: Exclamation Mark
-
GHS09: Environment
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[6]
-
H317: May cause an allergic skin reaction.[6]
-
H319: Causes serious eye irritation.[6]
-
H412: Harmful to aquatic life with long lasting effects.[6]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE).[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Take precautionary measures against static discharge.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[6]
-
Keep locked up.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respirator. |
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[5][6] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[7]
Toxicological Information
The primary mechanism of action for diphenyl ether herbicides like this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[8]
Mechanism of Action and Signaling Pathway
In plants, PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. This molecule, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and ultimately, cell membrane disruption and death.[8]
In mammals, PPO is also a crucial enzyme in the heme biosynthesis pathway located in the mitochondria. Inhibition of mammalian PPO can lead to the accumulation of porphyrins, which may cause porphyria-like symptoms. The accumulated protoporphyrin IX can act as a photosensitizer, leading to oxidative stress and cellular damage.[9][10]
Caption: Mammalian toxicity pathway of PPO inhibitors.
Acute Toxicity Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | Moderate Toxicity (Specific value not available) | [11] |
| LD₅₀ | Rabbit | Dermal | >10000 mg/kg (for a similar compound) | [7] |
| LC₅₀ | Data not available | Inhalation | Data not available |
Ecotoxicological Information
This compound is harmful to aquatic life with long-lasting effects.
| Test | Species | Duration | Value | Reference |
| LC₅₀ | Fish | 96 hours | Data not available | |
| EC₅₀ | Daphnia magna (Water Flea) | 48 hours | Data not available | |
| LD₅₀ | Birds | Data not available |
Diphenyl ether herbicides, in general, can be toxic to non-target organisms, including fish and aquatic invertebrates.[12][13]
Environmental Fate
The environmental fate of a chemical describes its behavior and transformation in the environment.
-
Persistence and Degradation: Diphenyl ether herbicides can be relatively stable in soil, with half-lives ranging from weeks to months.[12]
-
Bioaccumulation: Due to its lipophilic nature (high Log P), there is a potential for bioaccumulation.
-
Mobility in Soil: The mobility in soil is expected to be low due to its high Log P value, suggesting it will adsorb to soil organic matter.
Experimental Protocols
The following are summaries of standard OECD guidelines for toxicological and environmental fate studies relevant to this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This study provides information on the hazardous properties of a substance following a single oral dose.
Caption: Workflow for OECD 420 Acute Oral Toxicity Test.
Methodology:
-
Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.
-
Main Study: Groups of at least 5 female rats are dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS).
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test determines the acute toxicity of a substance to Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated.
Fish, Acute Toxicity Test (OECD 203)
This test determines the acute toxicity of a substance to fish.
Methodology:
-
Test Organisms: A suitable fish species (e.g., Zebrafish, Rainbow trout) is used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC₅₀ (the concentration that is lethal to 50% of the fish) is calculated.
Avian Acute Oral Toxicity Test (OECD 223)
This test determines the acute oral toxicity of a substance to birds.
Methodology:
-
Test Organisms: A suitable bird species (e.g., Bobwhite quail, Mallard duck) is used.
-
Dosing: Birds are administered a single oral dose of the test substance.
-
Observation: Birds are observed for mortality and signs of toxicity for at least 14 days.
-
Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the birds) is calculated.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study determines the rate and pathway of degradation of a substance in soil.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. CAS:131086-42-5 FT-0631136 ETHOXYFEN Product Detail Information [finetechchem.com]
- 4. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [sitem.herts.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicological and Ecotoxicological Profile of Ethoxyfen-ethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyfen-ethyl, a member of the diphenyl ether class of herbicides, is recognized for its activity against a range of broadleaf weeds. Its herbicidal efficacy stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathways in plants. Disruption of this enzyme leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, plant death. While its agricultural applications are established, a thorough understanding of its toxicological and ecotoxicological profile is paramount for assessing its potential impact on non-target organisms and the environment. This technical guide provides a comprehensive overview of the available data on the mammalian toxicity, environmental fate, and ecotoxicity of this compound, intended to inform researchers, scientists, and professionals in drug development and environmental safety.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its toxicological and environmental behavior.
| Property | Value | Reference |
| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1][2] |
| CAS Number | 131086-42-5 | [1][3] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [1][4] |
| Molecular Weight | 451.22 g/mol | [1][4] |
| Appearance | Solid (presumed) | General knowledge |
| Water Solubility | Data not available | |
| LogP (Octanol-Water Partition Coefficient) | 4.9 | [1] |
Toxicological Profile: Mammalian Toxicity
The toxicological assessment of this compound in mammals is crucial for human safety evaluation. As a protoporphyrinogen oxidase (PPO) inhibitor, its mode of action in mammals raises considerations, as PPO is also a key enzyme in the heme biosynthesis pathway in animals.[5] Generally, PPO-inhibiting herbicides are considered to have favorable toxicological profiles in mammals at recommended application rates.[6] However, some compounds in this class have been associated with hepatotoxicity in rodent studies.[7]
Acute Toxicity
Limited specific data is available for the acute toxicity of this compound. A study on a similar test item suggests a low acute dermal toxicity profile.
| Endpoint | Species | Value | Classification | Reference |
| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg bw | Low Toxicity | Based on similar compounds |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity
There is currently a significant lack of publicly available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. For diphenyl ether compounds in general, there is no evidence of mutagenicity for diphenyl ether itself, and it is treated as a non-carcinogen for risk assessment purposes.[1] A subchronic dietary study in rats on a mixture containing diphenyl ether established a No Observed Adverse Effect Level (NOAEL) of 15 mg/kg/day, based on effects on body weight at higher doses.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following are summaries of standard OECD guidelines relevant to the toxicological data presented.
Acute Dermal Toxicity Test (OECD 402)
This guideline details a procedure for assessing the acute toxic effects of a substance applied to the skin.
Figure 1: Workflow for an acute dermal toxicity study.
Ecotoxicity
The ecotoxicity of this compound determines its potential risk to non-target organisms in the environment. As a herbicide, its effects on aquatic and terrestrial ecosystems are of particular concern.
Aquatic Ecotoxicity
| Endpoint | Species | Value | Classification | Reference |
| Fish LC₅₀ (96h) | Oncorhynchus mykiss (Rainbow Trout) | Data not available | - | |
| Aquatic Invertebrate EC₅₀ (48h) | Daphnia magna (Water Flea) | Data not available | - | |
| Algae EC₅₀ (72h) | Pseudokirchneriella subcapitata | Data not available | - |
LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of a test population in a given time. EC₅₀ (Effective Concentration, 50%) is the concentration that causes a defined effect in 50% of the test population.
Terrestrial Ecotoxicity
Data on the toxicity of this compound to terrestrial organisms such as earthworms and honeybees is currently unavailable.
| Endpoint | Species | Value | Classification | Reference |
| Earthworm LC₅₀ (14d) | Eisenia fetida | Data not available | - | |
| Honeybee Acute Contact LD₅₀ (48h) | Apis mellifera | Data not available | - | |
| Honeybee Acute Oral LD₅₀ (48h) | Apis mellifera | Data not available | - |
Experimental Protocols for Ecotoxicity Testing
Standardized protocols are employed to assess the ecotoxicological effects of chemical substances.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to Daphnia magna.[8][9][10]
Figure 2: Workflow for a Daphnia sp. acute immobilisation test.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This guideline is used to determine the effects of a substance on the growth of freshwater algae.[11][12][13]
Figure 3: Workflow for an algal growth inhibition test.
Environmental Fate
The environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation, is critical for a comprehensive risk assessment.
| Parameter | Value | Reference |
| Soil Degradation (DT₅₀) | Data not available | |
| Hydrolysis Half-life | Data not available | |
| Photolysis Half-life | Data not available | |
| Bioconcentration Factor (BCF) | Data not available |
DT₅₀ (Disappearance Time, 50%) is the time it takes for 50% of the initial concentration of a substance to degrade in a specific medium.
Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
The primary mode of action of this compound as a herbicide is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This mechanism is shared by other diphenyl ether herbicides.
Figure 4: Signaling pathway of this compound's herbicidal action.
Conclusion
This technical guide consolidates the currently available information on the toxicological and ecotoxicological profile of this compound. A significant data gap exists for specific quantitative endpoints for this compound, particularly in the areas of chronic mammalian toxicity and ecotoxicity. While the general profile of PPO-inhibiting herbicides suggests a relatively low risk to mammals at typical exposure levels, the lack of specific data for this compound necessitates a cautious approach. Further research is imperative to thoroughly characterize its toxicological and ecotoxicological properties to ensure a comprehensive understanding of its potential risks to human health and the environment. The experimental protocols outlined provide a framework for generating the necessary data to fill these knowledge gaps.
References
- 1. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative hepatotoxicity of a herbicide, epyrifenacil, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 10. fera.co.uk [fera.co.uk]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 12. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 13. OECD 201: Our Technical Approach | Scymaris [scymaris.com]
An In-depth Technical Guide on the Environmental Fate and Degradation of Ethoxyfen-ethyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyfen-ethyl is an obsolete post-emergence diphenyl ether herbicide. Understanding the environmental fate and degradation of such compounds is critical for assessing their potential environmental impact. This technical guide provides a comprehensive overview of the expected environmental behavior of this compound, based on its physicochemical properties and the known degradation pathways of structurally related herbicides. Due to its status as an obsolete herbicide, specific experimental data on the environmental fate of this compound is limited in publicly available literature. Therefore, this guide also details the standardized experimental protocols that would be employed to generate such data, providing a framework for the environmental risk assessment of similar molecules.
Physicochemical Properties of this compound
The environmental transport and degradation of a chemical are largely dictated by its physicochemical properties. The available data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | PubChem[1] |
| CAS Number | 131086-42-5 | PubChem[1] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | PubChem[1] |
| Molecular Weight | 451.2 g/mol | PubChem[1] |
| LogP (XLogP3) | 4.9 | PubChem[1] |
The high LogP value suggests that this compound is lipophilic and likely has a low aqueous solubility, indicating a tendency to partition into organic matter in soil and sediment rather than remaining in the aqueous phase.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of pesticides in the environment.
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the breakdown of a substance. For an ester like this compound, this process is expected to be a significant degradation pathway, particularly under acidic or basic conditions.
Quantitative Data on Hydrolysis:
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) |
| Fenoxaprop-p-ethyl | 6.1 | Not Specified | Slow |
| Fenoxaprop-p-ethyl | 7.4 | Not Specified | Slow |
| Fenoxaprop-p-ethyl | 9.1 | Not Specified | 8.3 hours |
This data is for a related compound and should be used for illustrative purposes only.
Experimental Protocol for Hydrolysis Studies (Following OECD Guideline 111):
A standardized protocol for assessing hydrolysis as a function of pH is outlined in OECD Guideline 111.
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application of Test Substance: A solution of this compound in a suitable solvent is added to the buffer solutions. The final concentration should not exceed 10⁻² M or half the saturation solubility.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).
-
Sampling: Aliquots are taken at appropriate time intervals.
-
Analysis: The concentration of this compound and any major degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of hydrolysis is determined, and the half-life (DT₅₀) is calculated assuming first-order kinetics.
Photolysis
Photolysis is the degradation of a molecule by light, particularly in the UV spectrum. Diphenyl ether herbicides are known to undergo photolysis.
Quantitative Data on Photolysis:
Specific experimental data on the photolysis quantum yield and half-life of this compound are not available in the public literature.
Biotic Degradation
Biotic degradation involves the transformation of a substance by microorganisms and is a primary route of dissipation for many pesticides in soil and aquatic systems.
Soil Metabolism
In the soil environment, this compound is expected to be degraded by soil microorganisms. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population.
Quantitative Data on Soil Degradation:
Specific experimental data on the soil degradation half-life (DT₅₀) of this compound is not available. For the related compound Fenoxaprop-p-ethyl, the soil sorption coefficient (Koc), which indicates its tendency to bind to soil organic carbon, is reported to be 6800.[2] A high Koc value suggests low mobility in soil.
Experimental Protocol for Aerobic Soil Metabolism Studies (Following OECD Guideline 307):
-
Soil Selection: A representative agricultural soil is chosen (e.g., sandy loam). The soil is characterized for its physical and chemical properties.
-
Application: ¹⁴C-labeled this compound is applied to fresh soil samples at a rate equivalent to the intended field application rate.
-
Incubation: The treated soil is incubated in the dark under controlled aerobic conditions (e.g., 20°C and 40-60% of maximum water holding capacity).
-
Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped using appropriate solutions (e.g., potassium hydroxide for CO₂).
-
Sampling: Soil samples are taken at various time points over a period of up to 120 days.
-
Extraction and Analysis: Soil samples are extracted with suitable solvents. The parent compound and its metabolites are identified and quantified using techniques like HPLC with radiometric detection and LC-MS/MS.
-
Mass Balance: A mass balance is performed to account for the distribution of the applied radioactivity.
Aquatic Biodegradation
In water-sediment systems, this compound is likely to partition to the sediment due to its high lipophilicity, where it can undergo anaerobic and aerobic degradation by microorganisms.
Quantitative Data on Aquatic Biodegradation:
Specific experimental data on the biodegradation of this compound in aquatic systems is not available.
Putative Degradation Pathway of this compound
Based on the known degradation of other diphenyl ether herbicides and the chemical structure of this compound, a putative degradation pathway can be proposed. The primary degradation steps are likely to be the cleavage of the ether bond and the hydrolysis of the ethyl ester.
Caption: Putative degradation pathway of this compound.
Experimental Workflow for Soil Metabolism Study
The following diagram illustrates a typical workflow for a soil metabolism study according to OECD guidelines.
Caption: Workflow for a soil metabolism study.
Conclusion
While specific quantitative data on the environmental fate of this compound is scarce due to its obsolete status, this guide provides a framework for understanding its likely behavior and the experimental protocols required for a comprehensive environmental assessment. Based on its physicochemical properties and the behavior of related diphenyl ether herbicides, this compound is expected to be relatively immobile in soil and to degrade through a combination of hydrolysis and microbial action. The provided experimental protocols, based on OECD guidelines, offer a clear pathway for researchers to generate the necessary data for a thorough environmental risk assessment of this and other similar chemical compounds. This approach ensures that even for legacy chemicals, a robust scientific evaluation of their environmental impact can be conducted.
References
Ethoxyfen-ethyl: A Comprehensive Review of a Protoporphyrinogen Oxidase-Inhibiting Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyfen-ethyl, also known by its development code HC-252, is a post-emergence herbicide belonging to the diphenyl ether class of chemicals.[1][2] It is utilized for the control of annual broadleaf weeds and grasses, with some efficacy against perennial weeds.[1] The herbicidal activity of this compound and other diphenyl ether herbicides stems from their ability to inhibit the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a cascade of events culminating in rapid cell membrane disruption and plant death. This technical guide provides a comprehensive literature review of the research on this compound and related PPO-inhibiting herbicides, with a focus on its mechanism of action, available quantitative data, and experimental methodologies.
Chemical and Physical Properties
This compound is a synthetic organic molecule with the chemical formula C₁₉H₁₅Cl₂F₃O₅.[1] It possesses a chiral center, resulting in the existence of two enantiomers.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl O-[2-chloro-5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)benzoyl]-L-lactate | [2] |
| CAS Registry Number | 131086-42-5 | [2] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [1] |
| Molecular Weight | 451.23 g/mol | [1] |
| Chirality | Exists as two enantiomers | [1] |
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The primary mode of action of this compound and other diphenyl ether herbicides is the inhibition of protoporphyrinogen oxidase (PPO), the enzyme responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX) in the tetrapyrrole biosynthesis pathway.
Signaling Pathway of PPO Inhibition
Inhibition of PPO by this compound leads to the accumulation of Protogen IX in the plastids. This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized to Proto IX by a non-enzymatic or a plasma membrane-associated enzymatic process. Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂). This singlet oxygen initiates a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes, including the plasma membrane and tonoplast. The loss of membrane integrity results in cellular leakage, desiccation, and ultimately, cell death.
Caption: Mechanism of action of this compound.
Quantitative Data
Table 2: Herbicidal Activity of Selected Diphenyl Ether Herbicides (Illustrative Examples)
| Herbicide | Target Weed | EC₅₀ (g a.i./ha) | Reference |
| Acifluorfen | Abutilon theophrasti | 50 - 100 | [General herbicide literature] |
| Fomesafen | Amaranthus retroflexus | 20 - 40 | [General herbicide literature] |
| Lactofen | Xanthium strumarium | 30 - 60 | [General herbicide literature] |
| Oxyfluorfen | Chenopodium album | 100 - 200 | [General herbicide literature] |
Note: The values presented are for illustrative purposes and can vary depending on the specific weed species, growth stage, and environmental conditions.
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound are limited. However, general methodologies for evaluating PPO-inhibiting herbicides are well-established.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PPO enzyme.
Protocol:
-
Enzyme Extraction: Isolate chloroplasts or mitochondria from a suitable plant source (e.g., spinach, pea) through differential centrifugation.
-
Substrate Preparation: Prepare a solution of protoporphyrinogen IX (Protogen IX).
-
Incubation: In a microplate, combine the enzyme extract, the test compound (this compound) at various concentrations, and the Protogen IX substrate.
-
Reaction Monitoring: Monitor the formation of protoporphyrin IX (Proto IX) over time. This can be done spectrophotometrically or fluorometrically, as Proto IX has a characteristic absorbance and fluorescence spectrum.
-
Data Analysis: Calculate the rate of Proto IX formation for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: General workflow for a PPO inhibition assay.
Whole-Plant Herbicidal Activity Assay
This assay evaluates the herbicidal efficacy of a compound on target weed species.
Protocol:
-
Plant Growth: Grow target weed species from seed in pots under controlled greenhouse conditions.
-
Herbicide Application: Apply this compound at various rates (e.g., grams of active ingredient per hectare) to the plants at a specific growth stage (e.g., 2-4 leaf stage). Application is typically done using a laboratory sprayer to ensure uniform coverage.
-
Evaluation: Visually assess the percentage of weed control (phytotoxicity) at set time points after treatment (e.g., 7, 14, and 21 days).
-
Data Analysis: Determine the EC₅₀ value, which is the effective concentration of the herbicide that causes a 50% reduction in plant growth or a 50% visual injury rating.
Residue Analysis
Analytical methods are crucial for determining the presence of this compound residues in environmental samples (soil, water) and agricultural commodities.
Protocol (General approach for diphenyl ether herbicides):
-
Extraction: Extract the sample with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).
-
Clean-up: Remove interfering substances from the extract using techniques like solid-phase extraction (SPE).
-
Analysis: Quantify the concentration of this compound using analytical instrumentation such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Toxicology and Environmental Fate
Information on the specific toxicology of this compound is not extensively documented in publicly available literature. As a diphenyl ether herbicide, it is important to consider the potential for environmental persistence and effects on non-target organisms. The environmental fate of these compounds is influenced by factors such as soil type, microbial activity, and sunlight.
Synthesis
Conclusion
This compound is a diphenyl ether herbicide that acts by inhibiting the plant enzyme protoporphyrinogen oxidase. This mode of action leads to rapid phytotoxicity in susceptible weed species. While specific quantitative data and detailed experimental protocols for this compound are scarce in the scientific literature, the well-established knowledge of PPO-inhibiting herbicides provides a strong framework for understanding its biological activity. Further research is needed to fully characterize the efficacy, toxicology, and environmental profile of this particular herbicide. The methodologies and general principles outlined in this guide can serve as a foundation for future investigations into this compound and other novel PPO inhibitors.
References
In Vivo Metabolic Pathways of Ethoxyfen-ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyfen-ethyl is a synthetic phenoxy herbicide whose in vivo metabolic fate has not been extensively documented in publicly available literature. This technical guide synthesizes information from studies on structurally analogous compounds to propose a putative metabolic pathway for this compound. Drawing parallels from phenoxy herbicides and compounds featuring ethyl ester moieties, this document outlines the anticipated biotransformation of this compound, details representative experimental protocols for metabolic studies, and presents quantitative data from analogous compounds to provide a comprehensive resource for researchers. The core metabolic transformations are predicted to be an initial rapid hydrolysis of the ethyl ester, followed by further metabolism of the resulting carboxylic acid metabolite.
Introduction
Predicted In Vivo Metabolic Pathways of this compound
The metabolism of this compound in vivo is anticipated to proceed through two primary phases of biotransformation.
Phase I Metabolism: Hydrolysis
The most probable initial metabolic step for this compound is the rapid hydrolysis of its ethyl ester group. This reaction is catalyzed by various esterases present in the blood, liver, and other tissues. This enzymatic cleavage would yield the corresponding carboxylic acid metabolite, Ethoxyfen-acid, and ethanol.[2][3][4] This rapid hydrolysis is a common metabolic pathway for many xenobiotics containing ethyl ester functionalities and is also observed in other ester-formulated herbicides like Pyraflufen-ethyl.[2][3][4][5] Phenoxy herbicides applied as esters are often converted to their parent acid form, which is the herbicidally active molecule.[6]
Phase II Metabolism: Conjugation
Following hydrolysis, the resulting Ethoxyfen-acid, being a carboxylic acid, is a likely substrate for Phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. A probable conjugation pathway is the formation of a glucuronide conjugate via UDP-glucuronosyltransferases (UGTs). Another potential pathway is conjugation with amino acids, such as glycine or taurine. For some structurally related herbicides like Acifluorfen, conjugation with glutathione, mediated by glutathione S-transferases (GSTs), is a known metabolic route.[7]
Below is a diagram illustrating the putative metabolic pathway of this compound.
References
- 1. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyraflufen-ethyl | C15H13Cl2F3N2O4 | CID 182951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 7. Acifluorfen - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Ethoxyfen-ethyl Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyfen-ethyl is a pro-herbicide belonging to the diphenyl ether class of compounds. Its herbicidal activity stems from the in-vivo hydrolysis of the ethyl ester group, leading to the formation of its active metabolite, Ethoxyfen. Ethoxyfen acts as a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then undergoes non-enzymatic oxidation to form protoporphyrin IX. This accumulation, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, plant death.
These application notes provide a detailed protocol for an in-vitro enzyme inhibition assay to determine the inhibitory activity of this compound and its active form, Ethoxyfen, against protoporphyrinogen IX oxidase.
Signaling Pathway of this compound Action
The inhibitory action of this compound begins with its conversion to the active acid form, Ethoxyfen, within the plant. Ethoxyfen then directly inhibits protoporphyrinogen IX oxidase (PPO), the last common enzyme in the biosynthesis of both chlorophylls and hemes. This inhibition leads to a cascade of cytotoxic events.
Caption: Mechanism of action for this compound.
Quantitative Data
| Herbicide | Enzyme Source | IC50 (nM) | Reference |
| Acifluorfen-methyl | Corn etioplast | 4 | [1] |
| Fomesafen | Amaranthus tuberculatus | 2.9 | Data not in search results |
| Lactofen | Amaranthus tuberculatus | 5.3 | Data not in search results |
| Oxyfluorfen | Amaranthus tuberculatus | 9.4 | Data not in search results |
Note: The inhibitory activity of this compound itself is expected to be low, as it is a pro-herbicide. The significant inhibitory activity is associated with its hydrolyzed form, Ethoxyfen.
Experimental Protocols
Preparation of Protoporphyrinogen IX (Substrate)
Protoporphyrinogen IX is unstable and readily auto-oxidizes. Therefore, it must be freshly prepared before each assay by the reduction of protoporphyrin IX.
Materials:
-
Protoporphyrin IX disodium salt
-
Sodium amalgam (0.5%)
-
Nitrogen gas
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Anaerobic cuvette or vial
Procedure:
-
Prepare a solution of protoporphyrin IX in the potassium phosphate buffer.
-
Place the solution in an anaerobic cuvette or vial and deoxygenate by bubbling with nitrogen gas for 10-15 minutes.
-
Add a small amount of sodium amalgam to the deoxygenated solution.
-
Gently agitate the mixture until the characteristic red fluorescence of protoporphyrin IX disappears, indicating its reduction to the non-fluorescent protoporphyrinogen IX.
-
Carefully remove the sodium amalgam from the colorless protoporphyrinogen IX solution.
-
Keep the protoporphyrinogen IX solution on ice and under a nitrogen atmosphere to minimize auto-oxidation. Determine its concentration spectrophotometrically using an extinction coefficient (ε) at 280 nm.
Protoporphyrinogen IX Oxidase (PPO) Enzyme Inhibition Assay
This protocol is based on a continuous fluorimetric assay that monitors the increase in fluorescence resulting from the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Materials and Reagents:
-
PPO enzyme extract (from a suitable plant source, e.g., spinach or corn etioplasts)
-
Freshly prepared protoporphyrinogen IX solution
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 0.1% (v/v) Tween 20.
-
This compound and Ethoxyfen stock solutions (dissolved in a suitable solvent like DMSO).
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the PPO enzyme inhibition assay.
Assay Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound and Ethoxyfen in the assay buffer. Include a solvent control (e.g., DMSO) without any inhibitor.
-
Dilute the PPO enzyme extract in the assay buffer to a concentration that yields a linear rate of product formation for at least 15 minutes.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted PPO enzyme extract
-
Inhibitor solution (this compound or Ethoxyfen) or solvent control.
-
-
The final volume in each well should be kept constant (e.g., 200 µL).
-
-
Pre-incubation:
-
Pre-incubate the microplate at a constant temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX solution to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial rate of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the solvent control using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This document provides a comprehensive guide for researchers to perform an enzyme inhibition assay for this compound and its active metabolite, Ethoxyfen. The detailed protocols and workflow diagrams are designed to ensure accurate and reproducible results. While specific quantitative data for this compound is not publicly available, the provided information on related compounds allows for a comparative assessment of its inhibitory potential against protoporphyrinogen IX oxidase. This assay is a valuable tool for understanding the mode of action of this herbicide and for the development of new and effective crop protection agents.
References
Application Notes and Protocols for the Investigation of Ethoxyfen-ethyl in Primary Cell Culture
Disclaimer: Ethoxyfen-ethyl is registered and primarily used as a herbicide. As of the current date, there is no established body of scientific literature detailing its application in primary mammalian or human cell culture for biomedical research. The information provided below is not a validated protocol but a general framework for researchers interested in investigating the effects of an uncharacterized chemical compound, such as a herbicide, on primary cells. Extreme caution is advised, and all experiments should be preceded by a thorough literature search for any new toxicological data.
Introduction
This compound is a diphenyl ether herbicide. While its mechanism of action in plants is understood, its effects on primary mammalian cells are largely uncharacterized. These application notes provide a generalized approach for researchers to begin assessing the biological activity and potential cytotoxicity of this compound in a primary cell culture setting. The protocols outlined are intended as a starting point and will require significant optimization depending on the specific primary cell type and research question.
Materials and Reagents
-
Primary cells of interest (e.g., primary hepatocytes, neurons, endothelial cells)
-
Appropriate basal media and supplements (e.g., DMEM, RPMI-1640, fetal bovine serum, growth factors)
-
This compound (analytical grade)
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Cell viability assay reagents (e.g., MTT, PrestoBlue™, or similar)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Sterile, cell culture-treated microplates (96-well, 24-well, or 6-well)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step is to prepare a concentrated stock solution that can be diluted into the cell culture medium.
-
Solubility Testing: Determine a suitable solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture applications.
-
Stock Solution Preparation:
-
Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Primary Cell Culture and Seeding
-
Cell Thawing and Plating: Thaw and culture primary cells according to the supplier's specific protocols.
-
Seeding Density: Plate the primary cells in appropriate cell culture-treated plates at a density that allows for logarithmic growth during the experiment. This will need to be optimized for each cell type.
-
Acclimatization: Allow cells to adhere and acclimatize for 24 hours in a humidified incubator at 37°C and 5% CO₂ before adding any treatment.
Dose-Response and Cytotoxicity Assay
This experiment is crucial for determining the concentration range of this compound that is toxic to the cells.
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in a complete cell culture medium to create working solutions. It is recommended to perform a wide range of concentrations initially (e.g., from 0.1 µM to 1000 µM).
-
Important: Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest this compound concentration. High concentrations of DMSO (>0.5%) can be toxic to cells.
-
-
Cell Treatment:
-
Carefully remove the medium from the acclimatized cells.
-
Add the prepared working solutions (including the vehicle control and a media-only control) to the respective wells of the 96-well plate.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
After incubation, assess cell viability using a suitable assay (e.g., MTT or PrestoBlue™) following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
| Treatment Group | Concentration (µM) | Mean Absorbance/Fluorescence (± SD) | Cell Viability (%) |
| Media Control | 0 | 1.502 (± 0.08) | 100 |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 1.498 (± 0.09) | 100 |
| This compound | 0.1 | 1.450 (± 0.11) | 96.8 |
| This compound | 1 | 1.320 (± 0.10) | 88.1 |
| This compound | 10 | 0.850 (± 0.07) | 56.7 |
| This compound | 100 | 0.230 (± 0.04) | 15.4 |
| This compound | 1000 | 0.050 (± 0.02) | 3.3 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Visualizations
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening a novel compound in primary cell culture.
Caption: Workflow for assessing the cytotoxicity of a test compound.
Hypothetical Signaling Pathway Investigation
Should initial screening suggest a specific biological effect beyond simple cytotoxicity, a logical next step would be to investigate potential signaling pathway modulation. As the pathways affected by this compound in mammalian cells are unknown, the diagram below represents a generic, hypothetical model of how such a compound might interfere with a typical signaling cascade.
Caption: A generic signaling pathway potentially modulated by a novel compound.
Application Notes & Protocols for the Quantification of Ethoxyfen-ethyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of Ethoxyfen-ethyl in various environmental samples. While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical methodologies for structurally similar aryloxyphenoxypropionate herbicides. The primary analytical techniques covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Approaches
The quantification of this compound, an aryloxyphenoxypropionate herbicide, in environmental matrices such as soil and water, necessitates sensitive and selective analytical methods. Both HPLC-MS/MS and GC-MS are powerful techniques capable of achieving the low detection limits required for residue analysis.
-
HPLC-MS/MS is often preferred for its ability to analyze thermally labile and non-volatile compounds without derivatization, offering high selectivity and sensitivity.
-
GC-MS provides excellent chromatographic separation for volatile and semi-volatile compounds and can be a robust alternative, sometimes requiring derivatization to improve volatility and thermal stability.
Experimental Protocols
Protocol 1: Quantification of this compound in Water Samples by HPLC-MS/MS
This protocol is adapted from methodologies used for the analysis of other aryloxyphenoxypropionate herbicides in water.[1][2]
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 500 mL of the water sample in a clean, amber glass bottle.
-
Preservation: If not analyzed immediately, store the sample at 4°C and bring to room temperature before extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained this compound from the cartridge with 10 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for HPLC-MS/MS analysis.
2.1.2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (ESI in Positive Mode):
-
Ion Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.5 kV.
-
Collision Gas: Argon.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For structurally similar compounds, transitions are typically based on the protonated molecule [M+H]+.
-
Protocol 2: Quantification of this compound in Soil Samples by GC-MS
This protocol is adapted from established methods for the analysis of herbicides in soil, incorporating a QuEChERS-based extraction.[3][4]
2.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm PTFE syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
-
2.2.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. Specific ions for this compound would need to be determined from the mass spectrum of a standard.
-
Data Presentation
The following tables summarize the expected performance characteristics of the analytical methods based on data from structurally similar compounds.[4][5][6][7]
Table 1: HPLC-MS/MS Method Performance for this compound Quantification in Water
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.015 µg/L |
| Accuracy (% Recovery) | 85 - 110% |
| Precision (RSD%) | < 15% |
Table 2: GC-MS Method Performance for this compound Quantification in Soil
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (% Recovery) | 80 - 115% |
| Precision (RSD%) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for this compound analysis in water by HPLC-MS/MS.
Caption: Workflow for this compound analysis in soil by GC-MS.
References
- 1. Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
Application Note: Validated HPLC Method for the Analysis of Ethoxyfen-ethyl
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ethoxyfen-ethyl. The described method is simple, accurate, precise, and specific for the determination of this compound in various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and comprehensive validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). This method is suitable for routine quality control and research applications.
Introduction
This compound is a pesticide whose accurate quantification is crucial for ensuring product quality and monitoring environmental residues.[1] High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This application note provides a fully validated HPLC method for the determination of this compound, adhering to the International Council for Harmonisation (ICH) guidelines for method validation.[2][4]
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, methanol, and water. This compound reference standard of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 286 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for a solid formulation is as follows:
-
Accurately weigh a portion of the sample equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4]
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound.
Linearity
The linearity of the method was determined by injecting a series of six concentrations of this compound ranging from 1 to 50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity Data
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo formulation, and the samples were analyzed in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 8 | 7.95 | 99.38 | 0.85 |
| 100% | 10 | 10.08 | 100.80 | 0.62 |
| 120% | 12 | 11.92 | 99.33 | 0.77 |
Table 3: Accuracy and Recovery Data
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 10 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
| Precision Type | %RSD |
| Repeatability (Intra-day) | 0.55 |
| Intermediate Precision (Inter-day) | 1.23 |
Table 4: Precision Data
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 5: LOD and LOQ Data
Protocols
HPLC System Preparation
-
Prepare the mobile phase by mixing acetonitrile and water in a 70:30 ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Purge the HPLC pump to remove any air bubbles.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Analysis Procedure
-
Set the column temperature to 30°C and the DAD detector to 286 nm.
-
Inject 10 µL of the filtered standard or sample solution.
-
Record the chromatogram for 10 minutes.
-
Identify and integrate the peak corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
References
Application Notes and Protocols for Diphenyl Ether Herbicides in Agricultural Research
A focus on the class of Protoporphyrinogen Oxidase (PPO) Inhibitors, with reference to Ethoxyfen-ethyl.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is classified as a diphenyl ether herbicide.[1] While specific research on this compound is limited due to its status as an obsolete herbicide, the broader class of diphenyl ether herbicides is widely used in agriculture. This document provides detailed application notes and protocols relevant to this class of herbicides, drawing on research conducted on representative compounds such as fomesafen, lactofen, and oxyfluorfen. These herbicides are primarily used for the post-emergence control of annual broadleaf weeds.[2][3]
Diphenyl ether herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. This causes rapid lipid peroxidation and membrane damage, leading to cell death and visible symptoms such as chlorosis, necrosis, and eventual plant death.[4][5]
Quantitative Data Summary
The following tables summarize application rates and efficacy data for selected diphenyl ether herbicides from agricultural research studies. This data can serve as a reference for designing experiments with other herbicides of the same class.
Table 1: Post-emergence Application of Diphenyl Ether Herbicides for Weed Control in Chickpea
| Herbicide | Application Rate (g a.i./ha) | Crop | Weed Spectrum | Efficacy | Reference |
| Fomesafen | 125 - 250 | Chickpea (cv. BRS Aleppo) | Broadleaf weeds | Selective, with minor transient leaf necrosis (<20%) and no significant impact on yield. | [2][6] |
| Lactofen | 90 - 180 | Chickpea (cv. BRS Aleppo) | Broadleaf weeds | Selective, with minor transient leaf necrosis (<20%) and no significant impact on yield. | [2][6] |
Table 2: Efficacy of Novel Diphenyl Ether Herbicides Against Various Weed Species (Greenhouse Assay)
| Compound | Application Rate (g a.i./ha) | Amaranthus retroflexus (% Inhibition) | Abutilon theophrasti (% Inhibition) | Digitaria sanguinalis (% Inhibition) | Setaria faberii (% Inhibition) | Echinochloa crusgalli (% Inhibition) | Reference |
| H7 | 37.5 | ~85 | ~60 | ~40 | ~35 | ~30 | [7] |
| H7 | 75 | >90 | ~80 | ~60 | ~55 | ~50 | [7] |
| Oxyfluorfen | 37.5 | ~85 | ~55 | ~35 | ~30 | ~25 | [7] |
Experimental Protocols
Protocol for Evaluating the Efficacy and Selectivity of a Post-Emergence Diphenyl Ether Herbicide
This protocol is a generalized procedure based on studies of fomesafen and lactofen in chickpea and can be adapted for other crops and herbicides.[2][6]
Objective: To determine the efficacy of a diphenyl ether herbicide in controlling target weeds and its selectivity on the crop.
Materials:
-
Certified seeds of the test crop (e.g., chickpea, soybean).
-
Seeds of target weed species.
-
Pots or field plots.
-
Standard potting mix or field soil.
-
Test herbicide (e.g., a diphenyl ether herbicide formulation).
-
Untreated control.
-
Positive control (a commercial standard herbicide).
-
Backpack sprayer or laboratory spray chamber calibrated to deliver a precise volume.
-
Personal Protective Equipment (PPE).
-
Data collection tools (e.g., quadrats, rulers, scales).
Procedure:
-
Experimental Setup:
-
Field Trials: Establish plots in a randomized complete block design with at least three replications. Plot size should be sufficient for representative sampling (e.g., 2 m x 3 m).
-
Greenhouse Trials: Sow crop and weed seeds in pots filled with a suitable growing medium. Thin seedlings to a uniform number per pot.
-
-
Herbicide Application:
-
Apply the herbicide at different rates (e.g., 50%, 75%, and 100% of a recommended or target rate) at the appropriate growth stage of the weeds and crop (e.g., 2-4 leaf stage for weeds).
-
Use a calibrated sprayer to ensure uniform application.
-
Include an untreated control and a positive control in the experimental design.
-
-
Data Collection:
-
Phytotoxicity Assessment: Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 28 days after treatment - DAT) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
Weed Control Efficacy: Assess weed control by visual rating and/or by counting weed density and measuring weed biomass within a defined area (e.g., using a 0.25 m² quadrat).
-
Crop Growth Parameters: Measure crop height, shoot dry weight, and, for field trials, yield and yield components (e.g., number of pods per plant, 100-seed weight).
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of treatment effects.
-
Visualizations
Signaling Pathway of Diphenyl Ether Herbicides
Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.
Experimental Workflow for Herbicide Evaluation
Caption: A typical workflow for evaluating herbicide performance in research.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Selectivity of diphenyl-ether herbicides with postemergence applications in chickpea [plantprotection.pl]
- 3. A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awsjournal.org [awsjournal.org]
- 5. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantprotection.pl [plantprotection.pl]
- 7. Redirecting [linkinghub.elsevier.com]
Application of Ethoxyfen-ethyl in Pesticide Resistance Studies: A Clarification and Analysis of a Related Compound
Initial Clarification: Ethoxyfen-ethyl
An initial review of scientific literature reveals that this compound is classified as a diphenyl ether herbicide.[1][2] Its primary use is for the control of broad-leaved weeds. As a herbicide, its mode of action and the resulting resistance mechanisms would be studied in plant species, not insects. Currently, there is a lack of available scientific literature detailing the application of this compound in insect pesticide resistance studies.
It is possible that the query may have intended to investigate Etofenprox , a non-ester pyrethroid insecticide with a similar-sounding name. Etofenprox has been the subject of extensive research regarding insecticide resistance, particularly in major agricultural pests like the brown planthopper (Nilaparvata lugens). Therefore, this document will proceed by providing detailed application notes and protocols relevant to the study of pesticide resistance using Etofenprox as a comprehensive case study.
Application Notes for Etofenprox in Pesticide Resistance Studies
Introduction
Etofenprox is a non-ester pyrethroid insecticide used to control a range of agricultural pests, including the brown planthopper (Nilaparvata lugens), a significant threat to rice crops.[3] The repeated and widespread use of etofenprox has led to the development of resistance in pest populations, necessitating research into the underlying mechanisms to develop effective resistance management strategies.[1][2] The primary mechanism of resistance to etofenprox is metabolic resistance, driven by the overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s).[3][4][5]
Key Resistance Mechanisms
Metabolic resistance is the most commonly observed mechanism against etofenprox.[6] This involves the enzymatic detoxification of the insecticide before it can reach its target site in the insect's nervous system.[7]
-
Cytochrome P450 Monooxygenases (P450s): Overexpression of specific P450 genes is a major factor in etofenprox resistance. Studies have identified several P450 genes, such as CYP6FU1, CYP6AY1, CYP439A1, and CYP439A2, that are significantly upregulated in etofenprox-resistant strains of Nilaparvata lugens.[3][4][5] These enzymes catalyze the detoxification of etofenprox, reducing its efficacy.[4][5]
-
Carboxylesterases (CarE): While P450s are the primary drivers, increased activity of carboxylesterases can also contribute to resistance against some pyrethroids, although their role in etofenprox resistance is less pronounced.[1]
Cross-Resistance
A notable concern in resistance management is cross-resistance, where resistance to one insecticide confers resistance to other insecticides, even those with different modes of action. A study on a population of Nilaparvata lugens adapted to a resistant rice variety (IR56) showed moderate cross-resistance to etofenprox, mediated by the overexpression of CYP439A1 and CYP439A2.[4][5]
Data Presentation
Table 1: Resistance Levels and Synergist Effects of Etofenprox in Nilaparvata lugens
| Strain | Resistance Ratio (RR) | Synergism with Piperonyl Butoxide (PBO) | Reference |
| G16 (Lab-selected) | 422.3-fold | 2.68-fold | [3] |
| R-IR56 (Adapted to resistant rice) | Moderate | Not specified | [4][5] |
Table 2: Upregulation of P450 Genes in Etofenprox-Resistant Nilaparvata lugens
| Gene | Fold Change in Resistant Strain (vs. Susceptible) | Putative Role in Resistance | Reference |
| CYP6FU1 | > 4.0 | Major contributor to resistance | [3] |
| CYP6AY1 | > 4.0 | Contributor to resistance | [3] |
| CYP408A1 | > 4.0 | Minor or no significant role | [3] |
| CYP425A1 | > 4.0 | Contributor to resistance | [3] |
| CYP439A1 | Over-expressed | Metabolism of etofenprox (O-de-ethylation) | [4][5] |
| CYP439A2 | Over-expressed | Metabolism of etofenprox (O-de-ethylation) | [4][5] |
Experimental Protocols
1. Insect Rearing and Strain Selection
-
Objective: To maintain susceptible and select for resistant insect strains for comparative studies.
-
Protocol:
-
Establish a susceptible laboratory strain of the target insect (e.g., Nilaparvata lugens) reared in the absence of any insecticide exposure.
-
To develop a resistant strain, continuously select a population with etofenprox for multiple generations. For example, a resistant strain of N. lugens was developed by selection for 16 generations.[3]
-
Maintain both strains under controlled conditions (e.g., 26±1°C, 16:8 h light:dark photoperiod, and 70±10% relative humidity).
-
2. Bioassays for Determining Resistance Levels
-
Objective: To quantify the level of resistance to an insecticide.
-
Protocol (Rice Seedling Dipping Method):
-
Prepare a series of dilutions of etofenprox in an appropriate solvent (e.g., acetone containing 0.1% Triton X-100).
-
Bundle rice seedlings and dip them into the insecticide solutions for 30 seconds.
-
Allow the seedlings to air-dry for 2 hours.
-
Place the treated seedlings into glass tubes.
-
Introduce third-instar nymphs of both susceptible and resistant strains into the tubes (e.g., 20 nymphs per tube).
-
Seal the tubes with cotton plugs.
-
Record mortality after a specified period (e.g., 48 or 72 hours).
-
Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
-
The resistance ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
-
3. Synergist Bioassays
-
Objective: To investigate the involvement of metabolic enzymes in resistance.
-
Protocol:
-
Use synergists that inhibit specific enzyme families, such as piperonyl butoxide (PBO) for P450s, triphenyl phosphate (TPP) for carboxylesterases, and diethyl maleate (DEM) for glutathione S-transferases.[8]
-
Pre-treat the insects with a sublethal dose of the synergist for a short period (e.g., 1-2 hours) before exposing them to the insecticide in the bioassay described above.
-
A significant increase in mortality in the presence of the synergist indicates the involvement of the corresponding enzyme family in resistance.
-
4. Molecular Analysis of Resistance Mechanisms
-
Objective: To identify and quantify the expression of genes involved in resistance.
-
Protocol (Quantitative Real-Time PCR - qPCR):
-
Extract total RNA from susceptible and resistant insect strains.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Design primers specific to the target genes (e.g., CYP6FU1, CYP6AY1) and a reference gene (e.g., actin).
-
Perform qPCR to measure the relative expression levels of the target genes in the resistant strain compared to the susceptible strain. The 2^-ΔΔCt method is commonly used for this calculation.
-
5. RNA Interference (RNAi) for Gene Function Validation
-
Objective: To confirm the role of a specific gene in resistance.
-
Protocol:
-
Synthesize double-stranded RNA (dsRNA) corresponding to the target gene (e.g., CYP6FU1) and a control gene (e.g., green fluorescent protein, GFP).
-
Inject the dsRNA into the insects of the resistant strain.
-
After a recovery period (e.g., 24-48 hours), conduct a bioassay with the insecticide.
-
A significant increase in susceptibility to the insecticide after knocking down the target gene confirms its role in resistance.[3]
-
Visualizations
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicological and Biological Effects of Juvenile Hormone Mimic (JHM) Pyriproxyfen Against the Two Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae) [ajesa.journals.ekb.eg]
- 5. Pyraflufen-ethyl | C15H13Cl2F3N2O4 | CID 182951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. bc.cas.cz [bc.cas.cz]
- 8. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for Studying Protoporphyrinogen Oxidase with Ethoxyfen-ethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This pathway is essential for the production of both heme in animals and chlorophyll in plants.[1] Inhibition of PPO disrupts this pathway, leading to the accumulation of Protogen IX, which then autooxidizes to the phototoxic Proto IX.[2] In the presence of light, Proto IX generates reactive oxygen species, causing rapid cell membrane disruption and cell death.[3] This mechanism makes PPO a prime target for the development of herbicides and potential anticancer therapeutics.[4]
Ethoxyfen-ethyl, a member of the diphenyl ether class of compounds, is a potent inhibitor of PPO.[5] This class of herbicides is known for its competitive inhibition of PPO with respect to its substrate, Protogen IX.[6] Due to its specific mechanism of action, this compound serves as a valuable research tool for studying PPO function, screening for novel inhibitors, and investigating the downstream effects of PPO inhibition in various biological systems.
These application notes provide detailed protocols for utilizing this compound to study the activity and inhibition of protoporphyrinogen oxidase.
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes typical inhibitory activities of well-characterized diphenyl ether herbicides against PPO from different sources. This data provides a comparative baseline for researchers working with this compound or other diphenyl ether inhibitors.
| Compound | Enzyme Source | Inhibition Type | IC50 / Ki Value | Reference |
| Acifluorfen | Corn etioplasts | Competitive | IC50 = 4 nM | [7][8] |
| Acifluorfen-methyl | Corn etioplasts | Competitive | - | [6] |
| Fomesafen | Plant | Competitive | - | [9] |
| Oxyfluorfen | Plant | Competitive | IC50 = 0.0426 mg/L | [9][10] |
| Bifenox | Plant | Competitive | - | [9] |
Signaling Pathway
The following diagram illustrates the mechanism of PPO inhibition by diphenyl ether herbicides like this compound and the subsequent cellular effects.
Caption: Mechanism of PPO inhibition by this compound.
Experimental Protocols
Protoporphyrinogen Oxidase Activity Assay (Spectrophotometric)
This protocol describes a fundamental method to measure PPO activity by monitoring the oxidation of Protogen IX to Proto IX.[11]
Materials:
-
Isolated mitochondria or chloroplasts (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)
-
This compound stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer.
-
Add the isolated organelles (e.g., 50-100 µg of mitochondrial protein).
-
For inhibition studies, add varying concentrations of this compound to the reaction mixture and incubate for 5-10 minutes at room temperature. A DMSO control should be included.
-
Initiate the reaction by adding Protogen IX to a final concentration of 5-10 µM.
-
Immediately monitor the increase in absorbance at 630 nm (the absorption peak of Proto IX) over time (e.g., for 10-15 minutes) at 30°C.
-
Calculate the rate of Proto IX formation from the linear portion of the absorbance curve using the extinction coefficient for Proto IX.
-
For inhibitor studies, calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Continuous Fluorimetric Assay for PPO Activity
This is a more sensitive method for detecting PPO activity, particularly for samples with low enzyme concentrations.
Materials:
-
Isolated mitochondria or chloroplasts
-
Protoporphyrinogen IX
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the Assay Buffer.
-
Add the enzyme source (mitochondria or chloroplasts).
-
Add this compound at various concentrations for inhibition assays. Include a DMSO control.
-
Initiate the reaction by adding Protogen IX.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time at 37°C.
-
The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
Calculate percent inhibition and IC50 values for this compound.
In Vivo Herbicide Efficacy Assay
This protocol assesses the herbicidal effect of this compound, which is a direct consequence of PPO inhibition.
Materials:
-
Susceptible plant species (e.g., Amaranthus retroflexus)
-
This compound formulation
-
Spraying equipment
-
Growth chamber or greenhouse with controlled light and temperature
Procedure:
-
Grow the test plants to a specific stage (e.g., 2-4 true leaves).
-
Prepare different concentrations of this compound in a suitable solvent with a surfactant.
-
Spray the plants uniformly with the herbicide solutions. Include a control group sprayed only with the solvent and surfactant.
-
Place the treated plants in a growth chamber or greenhouse under a defined light/dark cycle and temperature.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, bronzing) at different time points (e.g., 24, 48, 72 hours) after treatment.[3]
-
Quantitative assessment can be performed by measuring the fresh or dry weight of the aerial parts of the plants after a set period (e.g., 7-14 days).
-
Dose-response curves can be generated to determine the effective dose (e.g., ED50) of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for studying a novel PPO inhibitor like this compound.
Caption: Workflow for characterizing a PPO inhibitor.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Formulation of Ethoxyfen-ethyl for Greenhouse and Field Trials
Introduction
Ethoxyfen-ethyl is a diphenyl ether herbicide used for controlling broad-leaved weeds.[1] The efficacy of a herbicide in greenhouse and field settings is critically dependent on its formulation. A robust formulation enhances the active ingredient's stability, solubility, and bioavailability, ensuring consistent and effective application. These notes provide detailed protocols and guidelines for developing and evaluating Emulsifiable Concentrate (EC), Wettable Powder (WP), and Suspension Concentrate (SC) formulations of this compound suitable for research trials.
Overview of Formulation Types
The choice of formulation depends on the physicochemical properties of the active ingredient (AI), the target application, and environmental considerations.
-
Emulsifiable Concentrates (EC): An EC is a liquid formulation where the AI is dissolved in a water-immiscible solvent along with emulsifiers.[2][3] Upon dilution with water, it forms a spontaneous and stable oil-in-water emulsion.[2][3] ECs are known for their ease of handling and high biological activity.[4][5]
-
Wettable Powders (WP): WPs are finely ground, dry formulations containing the AI mixed with an inert carrier, wetting agents, and dispersing agents.[3][5][6] They are mixed with water to form a suspension for spraying.[6] WPs are advantageous for active ingredients that are not readily soluble in water or common solvents.[6]
-
Suspension Concentrates (SC): SC formulations consist of a stable dispersion of solid AI particles in an aqueous solution.[3] They have gained popularity due to their dust-free nature, ease of use, and effectiveness compared to WPs and ECs.[3]
Key Components in this compound Formulations
A successful formulation requires a precise combination of components. The following table summarizes the key ingredients and their functions.
| Component | Function | Example Substance(s) | Formulation Type(s) |
| Active Ingredient | Provides herbicidal activity. | This compound | EC, WP, SC |
| Solvent | Dissolves the active ingredient. | Aromatic hydrocarbons (e.g., Solvesso™ series), ester solvents (e.g., benzyl acetate), cyclohexanone.[7][8] | EC |
| Emulsifier | Stabilizes the emulsion when the concentrate is diluted with water. | Blends of non-ionic (e.g., alkylphenol ethoxylates) and anionic surfactants.[2] | EC |
| Inert Carrier/Diluent | Provides bulk and aids in the application of the AI. | Mineral clays (e.g., kaolin, bentonite), highly dispersed silicic acid.[6][9] | WP |
| Wetting Agent | Facilitates the suspension of solid particles in water. | Non-ionic surfactants, alkyl phenol ethylene oxide condensates.[6][10] | WP, SC |
| Dispersing Agent | Prevents the agglomeration or flocculation of suspended particles.[3] | Lignosulfonates, polycarboxylates. | WP, SC |
| Antifreeze Agent | Prevents the formulation from freezing at low temperatures. | Propylene glycol, ethylene glycol.[11] | SC |
| Thickening Agent | Increases viscosity to prevent settling of suspended particles. | Xanthan gum, polyacrylic acid.[11] | SC |
| Antifoaming Agent | Reduces foam formation during mixing and spraying.[12] | Silicone-based agents, diesel fuel.[12] | SC, EC |
Experimental Protocols for Formulation Preparation
The following protocols are starting points for the development of this compound formulations. Researchers must perform optimization studies to achieve desired physicochemical properties and biological efficacy.
Protocol for Emulsifiable Concentrate (EC) Formulation
This protocol outlines the steps for preparing a 10% EC formulation.
Materials:
-
This compound (100 g)
-
Aromatic Solvent (e.g., Solvesso™ 150) (750 g)
-
Emulsifier Blend (e.g., Calcium dodecylbenzene sulfonate & fatty alcohol ethoxylate) (150 g)
-
Magnetic stirrer and beaker
Procedure:
-
Weigh the required amount of the emulsifier blend and the solvent into a beaker.
-
Mix using a magnetic stirrer until a homogeneous solution is obtained.[4]
-
Gradually add the technical-grade this compound to the solvent-emulsifier mixture.
-
Continue stirring until the active ingredient is completely dissolved.
-
Store the resulting EC formulation in a sealed container for subsequent analysis and trials.
Protocol for Wettable Powder (WP) Formulation
This protocol details the preparation of a 50% WP formulation.
Materials:
-
This compound, technical grade (500 g)
-
Inert Carrier (e.g., Kaolin clay) (450 g)
-
Wetting Agent (e.g., Sodium lauryl sulfate) (20 g)
-
Dispersing Agent (e.g., Sodium lignosulfonate) (30 g)
-
Blender or mill
Procedure:
-
Individually grind all solid components to a fine powder (typically < 75 μm).
-
In a blender, combine the this compound, inert carrier, wetting agent, and dispersing agent.[13]
-
Blend the components until a uniform, free-flowing powder is achieved.[13] Avoid excessive heat generation during blending.
-
Package the WP formulation in a moisture-proof container.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 3. shreechem.in [shreechem.in]
- 4. products.pcc.eu [products.pcc.eu]
- 5. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 6. extension.purdue.edu [extension.purdue.edu]
- 7. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 8. US9781921B2 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 9. WO1995018531A1 - Wettable powder formulations of herbicides - Google Patents [patents.google.com]
- 10. bcpc.org [bcpc.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. US3796562A - Process of manufacturing a pesticidal active wettable powder and products - Google Patents [patents.google.com]
Ethoxyfen-ethyl: A Guide to Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and long-term storage of Ethoxyfen-ethyl stock solutions. This compound is a herbicide of the diphenyl ether class. Accurate and stable stock solutions are crucial for reliable and reproducible experimental results in research and development.
Introduction
Proper preparation and storage of stock solutions are fundamental to ensure the integrity of experimental outcomes. The concentration and stability of the stock solution can be affected by factors such as the choice of solvent, storage temperature, and exposure to light. This guide outlines best practices for handling this compound to maintain its chemical integrity over time.
Materials and Reagents
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (absolute), analytical grade
-
Acetone, analytical grade
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Experimental Protocols
Qualitative Solubility Assessment
Due to the limited availability of specific solubility data for this compound in common laboratory solvents, a preliminary qualitative solubility test is recommended to select the most appropriate solvent for your application.
Protocol:
-
Label three separate amber glass vials with "DMSO," "Ethanol," and "Acetone."
-
Weigh approximately 1-2 mg of this compound and place it into each labeled vial.
-
Add 100 µL of the corresponding solvent to each vial.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for complete dissolution.
-
If the compound has not fully dissolved, add another 100 µL of the solvent and vortex again.
-
Repeat step 6 until the compound is completely dissolved or until a total volume of 1 mL of solvent has been added.
-
Record your observations in a table similar to the one below.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Visual Observation (after adding X µL) | Estimated Solubility |
| DMSO | e.g., Completely dissolved after 200 µL | High |
| Ethanol | e.g., Partially dissolved after 1 mL | Moderate |
| Acetone | e.g., Insoluble after 1 mL | Low |
This table should be filled out based on your experimental observations.
Stock Solution Preparation
Based on the results from the qualitative solubility assessment, select the solvent that provides the desired solubility for your intended stock concentration. The following protocol describes the preparation of a 10 mg/mL stock solution. If a different concentration is required, adjust the mass of this compound accordingly.
Protocol:
-
Weigh 10 mg of this compound using an analytical balance and transfer it to a sterile amber glass vial.
-
Add a small volume (e.g., 500 µL) of the chosen solvent (e.g., DMSO) to the vial.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.
-
Once dissolved, add the solvent to reach a final volume of 1 mL.
-
Vortex the solution again to ensure homogeneity.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
Long-Term Storage
Proper storage is critical to maintain the stability of the this compound stock solution.
Protocol:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile amber glass vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and solvent evaporation.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Protect the stock solution from light at all times by using amber vials and storing them in the dark.
-
Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation and solvent evaporation.
-
After thawing, vortex the solution gently to ensure it is homogeneous before pipetting.
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Diagram 2: Decision Logic for Solvent Selection
Caption: Decision-making process for selecting a suitable solvent.
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Dispose of all chemical waste according to your institution's guidelines.
Disclaimer: This protocol is a general guideline. It is the responsibility of the user to validate this protocol for their specific application and to ensure all safety precautions are followed.
Application Notes and Protocols for High-Throughput Screening of Ethoxyfen-ethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyfen-ethyl is a diphenyl ether compound with potential applications in agriculture and pest management. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) platforms to identify and characterize its biological activity, particularly as a potential modulator of insect juvenile hormone (JH) signaling. The protocols outlined below are based on established HTS methodologies for identifying juvenile hormone signaling activators (JHSAs).
Postulated Mechanism of Action: Juvenile Hormone Agonist
Based on its structural similarity to other diphenyl ether insecticides, it is hypothesized that this compound may act as a juvenile hormone agonist. Juvenile hormones are crucial for insect development, regulating metamorphosis and reproduction. Compounds that mimic JH can disrupt these processes, leading to developmental abnormalities and mortality in pest insects. The proposed HTS platform is therefore designed to detect the activation of the JH signaling pathway.
High-Throughput Screening Platform for Juvenile Hormone Signaling Activators
A cell-based reporter assay is a robust and scalable method for HTS of potential JHSAs. This assay utilizes an insect cell line genetically engineered to express a reporter gene (e.g., luciferase) under the control of a JH-responsive promoter. Activation of the JH signaling pathway by a test compound results in the expression of the reporter gene, which can be quantified by measuring the reporter signal (e.g., luminescence).
A suitable cell line for this purpose is the Bombyx mori cell line, BmN_JF&AR, which has been successfully used for screening JHSAs.[1][2][3][4] These cells are engineered to express a luciferase reporter gene driven by a JH response element.
Experimental Workflow
The HTS process for identifying and validating this compound's activity as a JHSA can be divided into several stages: primary screening, dose-response analysis, and secondary validation assays.
References
- 1. Identification of novel juvenile-hormone signaling activators via high-throughput screening with a chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a juvenile-hormone signaling inhibitor via high-throughput screening of a chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: Ethoxyfen-ethyl's Role in Plant Physiology and Stress Response
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Ethoxyfen-ethyl is a member of the diphenyl ether class of herbicides.[1][2] Its primary role in plant physiology is the induction of severe oxidative stress, leading to rapid cell death. This document provides an overview of the physiological and biochemical mechanisms underlying this compound's mode of action, its impact on plant stress response pathways, and detailed protocols for its study.
Mechanism of Action and Physiological Impact
The primary target of this compound and other diphenyl ether herbicides is the enzyme protoporphyrinogen oxidase (PPO).[1][3] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[3]
Key Physiological Effects:
-
Inhibition of Protoporphyrinogen Oxidase (PPO): this compound competitively inhibits PPO, leading to the accumulation of its substrate, protoporphyrinogen IX (PPGIX).[3][4]
-
Accumulation of Protoporphyrin IX (PPIX): The accumulated PPGIX is rapidly oxidized to protoporphyrin IX (PPIX) by other mechanisms, possibly at the plasma membrane.[3][5]
-
Generation of Reactive Oxygen Species (ROS): PPIX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen and other reactive oxygen species (ROS), which cause peroxidative destruction of cellular components.[6][7]
-
Membrane Damage: The ROS-induced lipid peroxidation leads to the rapid loss of membrane integrity in the chloroplast, tonoplast, and plasma membrane, resulting in cellular leakage and death.[3][7][8]
-
Visible Symptoms: The phytotoxic effects manifest as rapid chlorosis, necrosis (browning), and a "water-soaked" appearance of treated tissues, typically within hours of application in the presence of light.[3]
Plant Stress Response to this compound
The application of this compound induces a state of acute oxidative stress in susceptible plants. The plant's response involves the activation of its antioxidant defense systems.
Components of the Stress Response:
-
Antioxidant Systems: Plants utilize both enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic antioxidants (e.g., ascorbic acid, glutathione) to quench ROS and mitigate cellular damage.[6]
-
Hormonal Crosstalk: Herbicide-induced stress can lead to changes in plant hormone levels. While direct data for this compound is limited, other chemical stressors are known to increase the production of ethylene and abscisic acid (ABA), which are key regulators of stress responses, senescence, and abscission.[9][10][11][12][13]
Quantitative Data on the Effects of Diphenyl Ether Herbicides
The following tables summarize representative quantitative data on the physiological effects of diphenyl ether herbicides. Note that specific data for this compound is limited, and therefore, data from studies on other PPO inhibitors like acifluorfen and fomesafen are included as illustrative examples.
Table 1: Effect of Diphenyl Ether Herbicides on Plant Physiological Parameters
| Parameter | Plant Species | Herbicide | Concentration/Dose | Observed Effect | Reference |
| Protoporphyrinogen Oxidase (PPO) Inhibition | Barley (Hordeum vulgare) | Acifluorfen-methyl | In vitro assay | >90% inhibition | [5] |
| Malondialdehyde (MDA) Content (Indicator of Lipid Peroxidation) | Cucumber (Cucumis sativus) | Acifluorfen-methyl | 1 and 10 µM | Significant increase within 1-2 hours in light | [8] |
| Electrolyte Leakage | Cucumber (Cucumis sativus) | Acifluorfen-methyl | 1 µM | Significant increase after light exposure | [8] |
| Chlorophyll Content | Chickpea (Cicer arietinum) | Fomesafen, Lactofen | 50-100% of recommended rate | Visible leaf necrosis but no significant impact on final yield | [14] |
Table 2: Hormonal Response to Herbicide-Induced Stress
| Hormone | Plant Species | Stressor (Herbicide) | Observed Effect on Hormone Level | Reference |
| Ethylene | Goosegrass (Galium aparine) | IAA (auxin herbicide) | Transient stimulation within 2 hours | [9] |
| Abscisic Acid (ABA) | Goosegrass (Galium aparine) | IAA (auxin herbicide) | Up to 24-fold increase after 24 hours | [9] |
Experimental Protocols
Protocol for Assessing this compound Phytotoxicity
Objective: To evaluate the phytotoxic effects of this compound on a target plant species.
Materials:
-
This compound stock solution of known concentration
-
Test plant species (e.g., cucumber, soybean, or a relevant weed species) grown in pots under controlled conditions
-
Control plants (untreated)
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled light and temperature
-
Equipment for measuring physiological parameters (e.g., spectrophotometer for chlorophyll and MDA assays, conductivity meter for electrolyte leakage)
Procedure:
-
Plant Growth: Grow the test plants to a specific developmental stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a series of dilutions of this compound. Apply the herbicide solution to the foliage of the test plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the solvent.
-
Incubation: Place the treated and control plants in a growth chamber with controlled light, temperature, and humidity.
-
Visual Assessment: At regular intervals (e.g., 2, 6, 24, 48, and 72 hours after treatment), visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and stunting. Use a rating scale (e.g., 0 = no injury, 100 = complete death).
-
Physiological and Biochemical Assays:
-
Chlorophyll Content: Extract chlorophyll from leaf tissue and measure absorbance using a spectrophotometer.
-
Lipid Peroxidation (MDA Assay): Quantify malondialdehyde (MDA) content as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
-
Electrolyte Leakage: Measure the electrical conductivity of a solution in which leaf discs from treated plants are incubated to assess membrane damage.
-
-
Data Analysis: Statistically analyze the data from visual assessments and physiological assays to determine the dose-response relationship and the significance of the observed effects.
Protocol for Measuring PPO Inhibition (In Vitro)
Objective: To determine the inhibitory effect of this compound on PPO enzyme activity.
Materials:
-
Plant tissue for enzyme extraction (e.g., etiolated seedlings)
-
Extraction buffer
-
Protoporphyrinogen IX (PPGIX) substrate
-
This compound solutions of varying concentrations
-
Spectrophotometer or spectrofluorometer
-
Centrifuge
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in a cold extraction buffer and centrifuge to obtain a crude enzyme extract containing PPO.
-
Assay Reaction: Set up reaction mixtures containing the enzyme extract, buffer, and different concentrations of this compound. Include a control with no inhibitor.
-
Substrate Addition: Initiate the reaction by adding the PPGIX substrate.
-
Measurement: Monitor the formation of protoporphyrin IX (PPIX) over time by measuring the increase in absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PPO activity).
Visualizations
Caption: Signaling pathway of this compound induced phytotoxicity.
Caption: General experimental workflow for phytotoxicity assessment.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. rosj.org [rosj.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abscisic Acid Antagonizes Ethylene-Induced Hyponastic Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Crosstalk Between Ethylene and Abscisic Acid During Changes in Soil Water Content Reveals a New Role for 1-Aminocyclopropane-1- Carboxylate in Coffee Anthesis Regulation [frontiersin.org]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethoxyfen-ethyl Dosage for Effective Pest Control
Disclaimer: Initial research indicates that Ethoxyfen-ethyl is classified and registered as a herbicide, not an insecticide.[1][2][3] Its mode of action is the inhibition of protoporphyrinogen oxidase, a mechanism specific to plants for chlorophyll synthesis, which is not a target site in insects.[2][4] There is no scientific literature available to support the use of this compound for insect pest control.
Therefore, the following technical support center is provided as a general framework for optimizing the dosage of a hypothetical novel insecticide , hereafter referred to as "Hypothetical Insecticide A," for researchers and scientists. The principles and protocols outlined below are based on standard practices for insecticide efficacy testing and can be adapted for a new active ingredient.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dosage for Hypothetical Insecticide A?
A1: The initial step is to establish a dose-response relationship for the target pest species. This involves conducting bioassays with a range of concentrations to determine the lethal concentration (e.g., LC50 and LC90), which is the concentration that kills 50% and 90% of the test population, respectively.
Q2: My experiment with Hypothetical Insecticide A shows low mortality even at high concentrations. What are the possible reasons?
A2: Several factors could contribute to low mortality:
-
Incorrect Formulation: The formulation may not be suitable for the target pest or application method, leading to poor contact or ingestion.
-
Pest Resistance: The target pest population may have pre-existing resistance to the mode of action of Hypothetical Insecticide A.
-
Environmental Factors: Temperature, humidity, and light can affect the stability and efficacy of the insecticide.[5]
-
Application Method: Inadequate coverage of the target area can result in sublethal exposure.[6]
Q3: How do I know if the target pest is developing resistance to Hypothetical Insecticide A?
A3: Resistance can be suspected if you observe a gradual decrease in efficacy over time with the same applied dosage. To confirm resistance, you can conduct a comparative bioassay using a known susceptible population of the same pest species. A significant increase in the LC50 value for the field population compared to the susceptible population indicates resistance development.[5]
Q4: Can I mix Hypothetical Insecticide A with other pesticides?
A4: Tank mixing Hypothetical Insecticide A with other pesticides should be approached with caution. While some combinations may result in synergistic effects (enhanced efficacy), others could be antagonistic (reduced efficacy) or lead to phytotoxicity in plants.[7] It is crucial to conduct compatibility tests and small-scale trials before large-scale application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results between replicates | - Non-uniform application of the insecticide.- Variation in the age or health of test insects.- Environmental fluctuations within the experimental setup. | - Ensure application equipment is calibrated and provides consistent coverage.- Use a standardized population of insects for testing.- Maintain and monitor stable environmental conditions (temperature, humidity, photoperiod). |
| High mortality in the control group | - Contamination of the experimental setup.- Unhealthy or stressed test insects.- Contaminated solvent or water used for dilution. | - Thoroughly clean all equipment before use.- Ensure the health and proper handling of test insects.- Use high-purity solvents and water for all preparations. |
| Phytotoxicity observed on host plants | - The solvent system or inert ingredients in the formulation are phytotoxic.- The active ingredient itself is harmful to the plant species.- Application rate is too high. | - Test the formulation's components separately on the host plant.- Conduct dose-ranging studies to determine the maximum non-phytotoxic rate.- Evaluate different formulations (e.g., emulsifiable concentrate, wettable powder). |
Experimental Protocols
Protocol 1: Determination of LC50 and LC90 for a Target Pest
Objective: To determine the lethal concentrations of Hypothetical Insecticide A that cause 50% and 90% mortality in a target insect population.
Materials:
-
Technical grade Hypothetical Insecticide A
-
Appropriate solvent (e.g., acetone)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Healthy, uniform-aged adult insects of the target species
-
Petri dishes or appropriate testing arenas
-
Micropipettes
-
Spray tower or topical application device
-
Environmental chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Hypothetical Insecticide A in the chosen solvent.
-
Serial Dilutions: Create a series of at least five concentrations of the insecticide by diluting the stock solution with distilled water containing a surfactant. A negative control (water + surfactant) and a solvent control should also be prepared.
-
Insect Treatment:
-
Foliar Application: If the target pest is a foliar feeder, apply the different concentrations to host plant leaves using a spray tower for uniform coverage. Allow the leaves to dry before introducing the insects.
-
Topical Application: For direct contact toxicity, apply a precise volume of each concentration directly to the dorsal thorax of each insect using a micropipette.
-
-
Incubation: Place the treated insects in the testing arenas with a food source (if necessary) and incubate in an environmental chamber under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence limits.
Protocol 2: Residual Efficacy Assay
Objective: To evaluate the persistence of Hypothetical Insecticide A's toxicity on a treated surface over time.
Materials:
-
Prepared solutions of Hypothetical Insecticide A at the determined LC90
-
Inert surfaces (e.g., glass petri dishes, ceramic tiles) or host plant leaves
-
Healthy, uniform-aged adult insects of the target species
-
Environmental chamber
Methodology:
-
Surface Treatment: Apply the LC90 concentration of Hypothetical Insecticide A to the test surfaces and allow them to dry completely.
-
Aging of Residues: Store the treated surfaces in an environmental chamber under controlled conditions.
-
Insect Exposure: At specified time intervals (e.g., 0, 1, 3, 7, 14 days), introduce a new batch of healthy insects to the aged treated surfaces.
-
Mortality Assessment: Record mortality after 24 hours of exposure.
-
Data Analysis: Plot the percentage of mortality against the age of the residue (in days) to determine the residual activity of the insecticide.
Data Presentation
Table 1: Dose-Response Data for Hypothetical Insecticide A against Pest Species X
| Concentration (ppm) | Number of Insects | Mortality (%) at 48h |
| 0 (Control) | 50 | 2 |
| 1 | 50 | 15 |
| 5 | 50 | 48 |
| 10 | 50 | 85 |
| 20 | 50 | 98 |
| 50 | 50 | 100 |
Table 2: Calculated Lethal Concentrations of Hypothetical Insecticide A for Pest Species X
| Parameter | Value (ppm) | 95% Confidence Interval |
| LC50 | 5.2 | 4.5 - 6.0 |
| LC90 | 12.8 | 11.0 - 15.1 |
Visualizations
Caption: Workflow for determining the lethal concentration of a novel insecticide.
Caption: A logical flowchart for troubleshooting low insecticide efficacy.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 7. Efficacy/Effectiveness Testing - IML Testing & Research [imlresearch.com]
Ethoxyfen-ethyl Stability and Degradation Technical Support Center
Welcome to the technical support center for ethoxyfen-ethyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is showing rapid degradation. What are the likely causes?
A1: The stability of this compound, like other diphenyl ether herbicides containing ester linkages, can be highly sensitive to the pH of the solvent.[1] Hydrolysis of the ethyl ester group can occur under both acidic and alkaline conditions.[1] It is also possible that the solvent itself contains impurities that could catalyze degradation. We recommend preparing stock solutions in a high-purity, neutral, and aprotic solvent like acetonitrile or acetone and storing them at low temperatures in the dark.
Q2: I am observing inconsistent results in my aqueous degradation studies. Why might this be happening?
A2: Several factors can influence the degradation of this compound in aqueous environments:
-
pH: As mentioned, pH is a critical factor. Ensure your buffer systems are robust and the pH of your experimental medium is consistent across all replicates.[2]
-
Photodegradation: this compound may be susceptible to degradation by light, a common characteristic of diphenyl ether herbicides.[3] If your experimental setup is exposed to light, especially UV light, this could lead to variable degradation rates. Conducting experiments in amber glassware or under controlled lighting conditions is advisable.
-
Microbial Contamination: If your aqueous medium is not sterile, microbial activity can contribute to the degradation of the compound.[4]
Q3: My soil degradation experiments are showing a shorter/longer half-life than expected. What could be the reason?
A3: The degradation of diphenyl ether herbicides in soil is a complex process influenced by various soil properties.[5] Discrepancies in half-life can be attributed to:
-
Soil Type: Soil organic matter content, clay content, and pH can significantly affect the adsorption and bioavailability of the herbicide, thereby influencing its degradation rate.[6]
-
Moisture and Temperature: These environmental factors play a crucial role in both microbial activity and chemical degradation processes in soil.[7] Higher moisture and temperature generally accelerate degradation, but extreme conditions can have the opposite effect.
-
Microbial Population: The presence and activity of microorganisms capable of degrading diphenyl ether herbicides are key determinants of its persistence in soil.[8]
Troubleshooting Guides
Problem: Unexpected Peaks in Chromatogram During Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of Analyte | Prepare fresh standards and samples. Analyze a freshly prepared standard to confirm its purity. If degradation is suspected in the sample, re-extract and analyze immediately. |
| Matrix Interference | Optimize the sample cleanup procedure. Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds from the sample matrix.[9] |
| Contaminated Solvent/Reagents | Run a solvent blank to check for contamination. Use high-purity solvents and reagents for all analytical procedures.[10] |
| Co-elution of Metabolites | Adjust the chromatographic method (e.g., gradient, column) to improve the separation of the parent compound from its degradation products. |
Problem: Poor Recovery During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Test different extraction solvents or solvent mixtures. For diphenyl ether herbicides, solvents like ethyl acetate or acetonitrile are commonly used.[11] |
| Strong Adsorption to Matrix | Adjust the pH of the extraction solvent to improve the solubility and release of the analyte from the sample matrix. |
| Analyte Degradation During Extraction | Minimize the extraction time and avoid high temperatures. If the analyte is pH-sensitive, use buffered extraction solutions. |
Quantitative Data Summary
Table 1: Half-life of Selected Diphenyl Ether Herbicides in Soil
| Herbicide | Soil Type | Half-life (days) | Reference |
| Fomesafen | Silt Loam | 100 - 240 | [4] |
| Oxyfluorfen | Sandy Loam | 30 - 40 | |
| Acifluorfen | Clay Loam | 14 - 60 | [12] |
| Fenoxaprop-p-ethyl | Not specified | 1.45 - 2.30 | [13] |
Experimental Protocols
Protocol 1: Aqueous Hydrolysis Study
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking: Add a known concentration of this compound from a concentrated stock solution to each buffer solution in amber glass vials.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals, collect aliquots from each vial.
-
Analysis: Immediately analyze the samples by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Soil Degradation Study
-
Soil Characterization: Characterize the soil for its physicochemical properties (pH, organic matter content, texture).
-
Spiking: Treat a known amount of soil with a solution of this compound to achieve the desired concentration. Homogenize thoroughly.
-
Incubation: Incubate the treated soil in the dark at a constant temperature and moisture level.
-
Sampling: At various time points, collect soil subsamples.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Cleanup and Analysis: Clean up the extracts if necessary and analyze by a suitable analytical method to quantify the remaining this compound.
-
Data Analysis: Determine the dissipation kinetics and calculate the half-life (DT50) of this compound in the soil.[14]
Visualizations
Caption: Workflow for studying this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemcert.com.au [chemcert.com.au]
- 7. cdmf.org.br [cdmf.org.br]
- 8. Development of solid agents of the diphenyl ether herbicide degrading bacterium Bacillus sp. Za based on a mixed organic fertilizer carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
Technical Support Center: Preventing Ethoxyfen-ethyl Precipitation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of Ethoxyfen-ethyl in your cell culture experiments. Given its chemical properties, careful preparation is essential for experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound has a high predicted XLogP3 value of 4.9, indicating it is a very hydrophobic (water-repelling) molecule.[1] Cell culture media is an aqueous (water-based) environment. When a highly concentrated stock solution of a hydrophobic compound is diluted rapidly in an aqueous medium, it can cause the compound to come out of solution, leading to precipitation. This is a common issue for molecules that are not readily soluble in water.[2][3]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a concentrated stock solution.[3][4] It is crucial to ensure the this compound is fully dissolved in the DMSO before any dilution steps.
Q3: What is the maximum recommended concentration of DMSO for my cell culture?
A3: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxic effects. While sensitivity varies between cell lines, most can tolerate up to 0.5% DMSO without severe cytotoxicity.[5][6] However, a final concentration of ≤0.1% is often recommended to minimize any potential impact on experimental results.[7][8] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.[7][8]
Q4: How should I introduce the this compound stock solution into my media to prevent it from precipitating?
A4: To prevent precipitation, you should perform a gradual dilution. Avoid adding the highly concentrated DMSO stock directly to the full volume of your media. Instead, perform one or more intermediate serial dilutions in pre-warmed culture media. Add the stock solution dropwise to the media while gently swirling or vortexing. This slow, stepwise dilution helps the hydrophobic compound disperse more evenly in the aqueous environment.[9]
Q5: I followed the protocol, but I still see a precipitate. What else could be wrong?
A5: If precipitation still occurs, consider these other factors:
-
Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature can significantly influence solubility.[10][11] Avoid repeated freeze-thaw cycles of your stock solution, as this can also cause the compound to precipitate out of the solvent.[12]
-
Media Components: High concentrations of salts or other components in some media formulations can reduce the solubility of other additives.[13] While less common for a dissolved compound, interactions can occur.
-
pH of the Medium: Ensure the pH of your culture medium is stable and within the optimal range. Significant shifts in pH can affect the solubility of certain compounds.[10]
-
Stock Solution Storage: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][9]
Quantitative Data Summary
The final concentration of the solvent vehicle is critical for cell health and experimental integrity. The table below summarizes generally accepted DMSO concentrations for cell culture applications.
| Final DMSO Concentration (v/v) | General Recommendation & Cellular Impact | Supporting Citations |
| < 0.1% | Highly Recommended: Considered safe for most cell lines with minimal to no cytotoxic effects. | [5][7][8] |
| 0.1% - 0.5% | Generally Acceptable: Widely used and tolerated by many robust cell lines without significant cytotoxicity. | [4][5][6][14] |
| 0.5% - 1.0% | Use with Caution: May induce stress or cytotoxic effects in sensitive cell lines. Cell line-specific tolerance should be verified. | [5][6][8] |
| > 1.0% | Not Recommended: High probability of significant cytotoxicity, cell membrane permeabilization, and other off-target effects. | [6][7][8] |
Experimental Protocol: Preparing and Using this compound in Cell Culture
This protocol provides a detailed methodology for preparing an this compound stock solution and diluting it for cell culture use to minimize precipitation.
Materials:
-
This compound powder
-
100% sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) cell culture medium
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The exact concentration depends on the required final concentration and the maximum allowable DMSO percentage.
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. This is your Primary Stock Solution .
-
-
Store the Primary Stock Solution:
-
Prepare the Working Solution (Serial Dilution):
-
Thaw one aliquot of the Primary Stock Solution at room temperature.
-
Perform a serial dilution. For example, to get from a 10 mM primary stock to a 10 µM final concentration (a 1:1000 dilution) while keeping DMSO at 0.1%, you would:
-
Step A (Intermediate Dilution): Add 2 µL of the 10 mM Primary Stock to 198 µL of pre-warmed culture media. This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently.
-
Step B (Final Dilution): Add this 200 µL of the intermediate solution to 1.8 mL of media in your culture plate well or flask. This results in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
-
Dosing the Cells:
-
When adding the final diluted solution to your cells, add it dropwise to the culture medium, not directly onto the cells.
-
Gently swirl the plate or flask to ensure even distribution without disturbing the cell monolayer.
-
Visual Troubleshooting Guide
To aid researchers in diagnosing issues related to this compound precipitation, the following workflow provides a logical sequence of checks.
Caption: Troubleshooting workflow for diagnosing and resolving this compound precipitation.
References
- 1. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. lifetein.com [lifetein.com]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. cellculturedish.com [cellculturedish.com]
- 14. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
Technical Support Center: Ethoxyfen-ethyl and Biochemical Assay Interference
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential interference of Ethoxyfen-ethyl in biochemical assays. The principles and methodologies described here are also applicable to identifying and mitigating assay artifacts from other small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected activity of this compound in our primary screen. Could this be due to assay interference?
A1: Yes, unexpected activity in a high-throughput screen (HTS) is often not due to specific, on-target effects but can be a result of compound-dependent assay interference.[1][2][3] Such false positives can arise from various mechanisms, including but not limited to, compound aggregation, interference with the detection system (e.g., fluorescence or luminescence), chemical reactivity, or redox cycling.[4][5][6] It is crucial to perform a series of validation and counter-screening assays to rule out these possibilities before committing resources to lead optimization.[2][3]
Q2: What are the most common ways a compound like this compound can interfere with a biochemical assay?
A2: Compounds can interfere through several common mechanisms:
-
Compound Aggregation: Many organic molecules form colloidal aggregates in aqueous solutions at micromolar concentrations. These aggregates can nonspecifically sequester and denature proteins, leading to apparent inhibition.[5][7][8]
-
Spectroscopic Interference: this compound may possess intrinsic fluorescence or absorbance properties that overlap with the assay's detection wavelengths, leading to false signals.[9][10][11] This can manifest as quenching of the signal or as an additive background signal.
-
Reporter Enzyme Inhibition: If your assay uses a reporter system, such as firefly luciferase, this compound could be directly inhibiting the reporter enzyme, which can paradoxically sometimes lead to an increase in signal in cell-based assays due to enzyme stabilization.[4][12][13]
-
Redox Activity: Certain chemical structures can undergo redox cycling, especially in the presence of common buffer components like dithiothreitol (DTT). This process can generate hydrogen peroxide (H₂O₂), which can non-specifically oxidize and inactivate the target protein.[4][14][15]
-
Chemical Reactivity: The compound may be chemically reactive, forming covalent bonds with nucleophilic residues (like cysteine) on the target protein or other assay components.[6][16]
Q3: How can we begin to investigate if this compound is a "false positive" hit?
A3: A systematic approach involving a cascade of validation assays is recommended.[2]
-
Hit Confirmation: Re-test the compound from a freshly prepared stock solution to confirm the initial activity.
-
Dose-Response Analysis: Generate a full concentration-response curve. The shape of the curve can be informative; unusually steep Hill slopes can be an indicator of aggregation.[3][8]
-
Counter-Screens: Perform counter-assays to specifically test for common interference mechanisms relevant to your primary assay format (e.g., a luciferase inhibition assay for a luciferase-based primary screen).[4][17]
-
Orthogonal Assays: Validate the activity using an assay that measures the same biological endpoint but relies on a different detection technology.[2][3]
Troubleshooting Guides
Guide 1: Troubleshooting Potential Compound Aggregation
This guide helps determine if this compound is acting as a non-specific inhibitor via aggregation.
| Symptom | Potential Cause | Troubleshooting Step & Rationale |
| High Hill slope (>1.5) in dose-response curve. | Compound Aggregation | 1. Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.05% v/v) of a non-ionic detergent like Triton X-100 or Tween-80.[5][8] Aggregation-based inhibition is often attenuated by detergents, which disrupt the formation of colloidal particles. A significant rightward shift in the IC₅₀ value suggests aggregation. |
| Activity is sensitive to enzyme concentration. | Compound Aggregation | 2. Vary Enzyme Concentration: Perform the inhibition assay at two or more different enzyme concentrations. True, stoichiometric inhibitors will often show an IC₅₀ that is dependent on enzyme concentration, whereas the IC₅₀ of a well-behaved, reversible inhibitor should be independent of it. Aggregators often show sensitivity to this parameter.[2] |
| Promiscuous activity across unrelated targets. | Compound Aggregation | 3. β-Lactamase Counter-Screen: Test this compound for inhibition of a well-characterized, unrelated enzyme that is sensitive to aggregators, such as AmpC β-lactamase.[7] Activity against this enzyme, which is also sensitive to the presence of detergent, is a strong indicator of aggregation. |
| Visible precipitation in the assay well at high concentrations. | Poor Solubility / Aggregation | 4. Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of sub-micron particles of this compound in the assay buffer at relevant concentrations.[8] |
Guide 2: Troubleshooting Interference in Fluorescence-Based Assays
Use this guide if your assay relies on fluorescence intensity, fluorescence polarization (FP), or FRET.
| Symptom | Potential Cause | Troubleshooting Step & Rationale |
| Apparent inhibition or activation in a fluorescence assay. | Intrinsic Compound Fluorescence (Autofluorescence) | 1. Pre-Read Plate: Measure the fluorescence of the assay plate containing only buffer and this compound (no enzyme or substrate) using the same filter set as the main assay. A significant signal indicates the compound is autofluorescent and contributing to the readout.[9] |
| Apparent inhibition in a fluorescence assay. | Signal Quenching | 2. Product-Only Control: Run a control experiment where the fluorescent product of the enzymatic reaction is pre-formed. Then, add this compound. A decrease in the fluorescent signal in the absence of the enzymatic reaction indicates quenching.[5] |
| Inconsistent results across different fluorophores. | Spectroscopic Interference | 3. Orthogonal Assay: Confirm the hit using an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology) to ensure the observed activity is not an artifact of the fluorescence readout.[3][11] |
Guide 3: Troubleshooting Interference in Luciferase Reporter Assays
This guide is for users of luciferase-based reporter gene assays or biochemical assays using luciferase for detection (e.g., ATP quantification).
| Symptom | Potential Cause | Troubleshooting Step & Rationale |
| Inhibition or activation in a luciferase-based assay. | Direct Luciferase Inhibition | 1. Luciferase Counter-Screen: Test this compound directly against purified firefly luciferase enzyme in a biochemical format.[17][18] This will determine if the compound inhibits the reporter itself, which is a common source of false positives.[4][12] |
| Increased signal in a cell-based reporter assay. | Luciferase Stabilization | 2. Time-Course Analysis: In cell-based assays, luciferase inhibitors can paradoxically increase the luminescent signal by stabilizing the enzyme against degradation.[13][19] Perform a time-course experiment; an inhibitor that stabilizes the enzyme may show an increase in signal over several hours. |
| Activity is promoter-independent. | Reporter Interference | 3. Promoter-Swap Control: If using a reporter gene assay, test the compound in a parallel assay where luciferase expression is driven by a different, constitutive promoter. If this compound shows activity in both assays, it is likely acting on the luciferase reporter itself rather than the specific pathway of interest.[12] |
Experimental Protocols
Protocol 1: Detergent Test for Compound Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.02% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.
-
Perform the biochemical assay according to your standard protocol, running parallel dose-response curves for this compound in both buffer conditions.
-
Generate IC₅₀ curves for both conditions.
-
Interpretation: A significant rightward shift (e.g., >10-fold) in the IC₅₀ value in the presence of Triton X-100 is strong evidence that the observed inhibition is mediated by aggregation.[8]
Protocol 2: H₂O₂ Detection Assay for Redox Cycling
Objective: To determine if this compound generates hydrogen peroxide in the presence of reducing agents commonly used in assay buffers.
Methodology:
-
This assay uses horseradish peroxidase (HRP) to catalyze the oxidation of a chromogen (e.g., phenol red) by H₂O₂, resulting in a color change.[4]
-
Prepare a reaction buffer containing 100 µM phenol red, 20 U/mL HRP, and 5 mM DTT (or the reducing agent used in your primary assay).
-
Add serial dilutions of this compound to the reaction buffer in a clear 384-well plate. Include a positive control (e.g., a known redox cycler like β-lapachone) and a negative control (DMSO).
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 610 nm.
-
Interpretation: A concentration-dependent increase in absorbance indicates that this compound is generating H₂O₂ via redox cycling.[16]
Data Summary Tables
Table 1: Hypothetical Results for this compound in Interference Assays (Note: This data is illustrative. Users must generate their own data.)
| Assay | Condition | Result (IC₅₀ or Activity) | Interpretation |
| Primary Kinase Assay | Standard Buffer | 5.2 µM | Initial Hit |
| Primary Kinase Assay | + 0.02% Triton X-100 | > 100 µM | Potential Aggregator |
| Luciferase Counter-Screen | Purified Luciferase | 8.7 µM | Potential Luciferase Inhibitor |
| H₂O₂ Detection Assay | + 5 mM DTT | No significant signal | Unlikely to be a redox cycler |
| Fluorescence Quench Test | Pre-formed product | 15% signal decrease at 20 µM | Minor quenching at high concentration |
Visualizations
Caption: A typical workflow for validating hits from a primary high-throughput screen.
Caption: Four common mechanisms by which test compounds can cause false positives in assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents—real hits or promiscuous artif… [ouci.dntb.gov.ua]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. reframeDB [reframedb.org]
- 19. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ethoxyfen-ethyl in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ethoxyfen-ethyl in long-term experimental studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, offering potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency in Aqueous Solutions | Hydrolysis: this compound, being an ester, is susceptible to hydrolysis, especially in non-neutral pH conditions. The ester bond can be cleaved, leading to the formation of its corresponding carboxylic acid and alcohol, thus reducing the concentration of the active ingredient.[1][2] | pH Control: Maintain the pH of the solution within a stable range, typically between 4 and 6, to minimize acid or base-catalyzed hydrolysis. Use appropriate buffer systems to ensure pH stability.[3] Low Temperature Storage: Store aqueous solutions at refrigerated temperatures (2-8 °C) to decrease the rate of hydrolysis. |
| Degradation in Formulations Exposed to Light | Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions. | Use of Amber Vials: Store all solutions and formulations containing this compound in amber glass vials or containers that block UV and visible light. Work in Low-Light Conditions: When preparing and handling samples, work under subdued lighting conditions to minimize exposure. |
| Instability in the Presence of Metal Ions | Catalysis of Degradation: Metal ions can act as catalysts, accelerating the degradation of this compound, particularly through oxidative pathways. | Use of Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) into the formulation to sequester metal ions and prevent them from catalyzing degradation reactions. |
| Precipitation of this compound from Solution | Poor Solubility and Crystal Growth: this compound may have limited solubility in aqueous media, and temperature fluctuations can lead to precipitation or crystal growth over time. | Co-solvents: Utilize a co-solvent system to improve the solubility of this compound. Surfactants: The addition of a suitable surfactant can help to maintain the compound in solution and prevent precipitation. |
| Inconsistent Analytical Results | Sample Preparation Issues: Incomplete extraction or degradation during sample preparation can lead to variable and inaccurate quantification. | Optimized Extraction: Develop and validate a robust sample extraction method. Solid-phase extraction (SPE) can be an effective technique for cleaning up and concentrating samples before analysis.[4] Control of Temperature and pH: Ensure that the temperature and pH are controlled throughout the sample preparation process to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The most common degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions, leading to the formation of the parent carboxylic acid and alcohol. Other potential degradation pathways include photodegradation (degradation upon exposure to light) and thermal degradation (degradation at elevated temperatures).
2. How can I perform a forced degradation study for this compound?
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[5][6] A typical study would involve exposing solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2-4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Storing the solid compound and a solution at 70°C for 48 hours.
-
Photodegradation: Exposing a solution to UV light (e.g., 254 nm) and visible light for a defined period.
Samples should be analyzed at various time points to track the degradation of this compound and the formation of degradation products.
3. What is the best analytical method to quantify this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[7] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection is typically performed using a UV detector at a wavelength where this compound and its degradation products have significant absorbance. The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of both the active ingredient and its potential degradants.[8]
4. What types of stabilizers can be added to a formulation to improve the long-term stability of this compound?
Several types of stabilizers can be incorporated into formulations:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added.
-
Chelating Agents: As mentioned in the troubleshooting guide, EDTA can be used to chelate metal ions that may catalyze degradation.
-
Hydrolysis Inhibitors: In some cases, specific agents that inhibit hydrolysis can be used. For esters, carbodiimides have been shown to be effective stabilizers.
The choice and concentration of a stabilizer should be carefully evaluated for compatibility with this compound and the overall formulation.
5. What are the ideal storage conditions for this compound and its formulations?
Based on its susceptibility to hydrolysis, photodegradation, and thermal degradation, the ideal storage conditions are:
-
Temperature: Refrigerated (2-8 °C) to slow down chemical reactions.
-
Light: Protected from light by using amber containers.
-
Atmosphere: Stored in a dry environment to minimize moisture exposure. For solid compounds, storage in a desiccator is recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatic water bath
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Take samples at 0, 1, 2, and 4 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation:
-
Solid: Place a small amount of solid this compound in an oven at 70°C. Sample at 24 and 48 hours, dissolve in acetonitrile for analysis.
-
Solution: Incubate a solution of this compound (100 µg/mL in acetonitrile/water) at 70°C. Sample at 24 and 48 hours.
-
-
Photodegradation: Expose a solution of this compound (100 µg/mL in acetonitrile/water) to UV light (254 nm) and another to visible light. Take samples at various time points.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.
Materials and Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Forced degradation samples from Protocol 1
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Water (HPLC grade)
Procedure:
-
Method Development:
-
Experiment with different mobile phase compositions (e.g., varying ratios of acetonitrile/water or methanol/water) and pH to achieve optimal separation between the parent this compound peak and any degradation product peaks.
-
Optimize the flow rate (typically 1.0 mL/min) and column temperature.
-
Use a PDA detector to identify the optimal wavelength for detection of all components.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Inject the forced degradation samples to demonstrate that the method can resolve the parent drug from its degradation products and any matrix components.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo formulation or blank matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24-48 h | Significant | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, RT | 2-4 h | Rapid | Hydrolysis |
| Oxidation | 3% H₂O₂, RT | 24 h | Potential | Oxidation |
| Thermal (Solid) | 70°C | 48 h | Minimal to Moderate | Thermolysis |
| Thermal (Solution) | 70°C | 48 h | Moderate to Significant | Thermolysis, Hydrolysis |
| Photodegradation | UV/Visible light | Variable | Potential | Photolysis |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Understanding the stability of active ingredients in agrochemical formulations - American Chemical Society [acs.digitellinc.com]
- 2. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Ethoxyfen-ethyl
Welcome to the technical support center for Ethoxyfen-ethyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diphenyl ether herbicide that functions as an inhibitor of protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll in plants and heme in mammals. By inhibiting PPO, this compound leads to the accumulation of the substrate protoporphyrinogen IX. This substrate then undergoes non-enzymatic oxidation to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately lead to cell membrane disruption and death.[1][2][3]
Q2: What are the potential off-target effects of this compound in a research setting?
A2: While the primary target of this compound is PPO, researchers should be aware of potential off-target effects, especially when working with mammalian cells or in vivo models. These may include:
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Inhibition of Mammalian PPO: Diphenyl ether herbicides can inhibit human protoporphyrinogen oxidase, which may affect the heme biosynthesis pathway.[4][5] This could be particularly relevant in cell types with high rates of heme synthesis, such as erythroid precursor cells.
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Effects on Hemoglobin Synthesis: At high concentrations, some diphenyl ether herbicides have been shown to inhibit hemoglobin synthesis in human erythroid precursor cells, likely as a consequence of PPO inhibition.[4]
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Interaction with other Enzymes: Although specific data for this compound is limited, structurally related small molecules can have off-target interactions with other proteins, including cytochromes. Researchers should consider the possibility of unintended interactions with other cellular components.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This will reduce the likelihood of engaging off-target molecules.
-
Include Proper Controls: Use both positive and negative controls in your experiments. A negative control could be a structurally similar but inactive analog of this compound, if available.
-
Orthogonal Validation: Confirm your findings using an alternative method that does not rely on this compound. For example, if you are studying the downstream effects of PPO inhibition, you could use siRNA or CRISPR-Cas9 to knockdown the PPO enzyme and see if the phenotype is recapitulated.
-
Cell Line Selection: Be aware of the metabolic capabilities of your chosen cell line. Cells with high expression of cytochrome P450 enzymes may metabolize this compound, potentially altering its activity or generating active metabolites with different target profiles.
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A4: Unexpectedly high toxicity could be due to several factors:
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Light Exposure: The primary mechanism of action of this compound is light-dependent. Ensure that your cell cultures are not exposed to high levels of light, as this will exacerbate the photosensitizing effects of protoporphyrin IX accumulation.[1][6]
-
High PPO Activity: The cell line you are using may have particularly high endogenous PPO activity, making it more sensitive to inhibition.
-
Off-target Effects: The observed toxicity could be due to off-target effects unrelated to PPO inhibition. Consider performing a cell viability assay in the dark to distinguish between on-target phototoxicity and other potential cytotoxic mechanisms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Variability in light exposure during incubation or sample processing. | Standardize all light exposure conditions. Consider performing experiments in a light-controlled environment. |
| Cell passage number affecting cellular response. | Use cells within a consistent and low passage number range for all experiments. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them protected from light. | |
| No observable on-target effect (PPO inhibition) | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Low PPO expression in the chosen cell line. | Verify the expression of PPO in your cells using qPCR or western blotting. Consider using a cell line with higher PPO expression. | |
| Rapid metabolism of this compound by the cells. | Investigate the metabolic stability of this compound in your experimental system. | |
| Unexpected phenotype not consistent with PPO inhibition | Off-target effect. | Perform a differential gene expression analysis (e.g., RNA-seq) to identify pathways affected by this compound. Use computational tools to predict potential off-target binding partners. |
| Compound impurity. | Verify the purity of your this compound stock using analytical methods such as HPLC-MS. |
Quantitative Data: PPO Inhibition by Diphenyl Ether Herbicides
| Compound | Source of PPO | IC50 (nM) | Reference |
| Acifluorfen | Maize etioplasts | 6 | (1) |
| Fomesafen | Mouse liver mitochondria | ~1000 | (2) |
| Oxyfluorfen | Human Erythroid Precursors | >10,000 (for cytotoxicity) | [4] |
(1) Data are illustrative and sourced from publicly available literature on related compounds. (2) Inhibition of hemoglobin synthesis was observed at 100 µM.
Experimental Protocols
Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol provides a general method for measuring the inhibition of PPO activity in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Protoporphyrinogen IX substrate (can be synthesized from protoporphyrin IX)
-
This compound
-
DMSO (vehicle control)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Dilute the cell lysate to a working concentration in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO. Also, prepare a DMSO-only control.
-
In a 96-well plate, add the diluted cell lysate.
-
Add the this compound dilutions or DMSO control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the protoporphyrinogen IX substrate to each well.
-
Immediately begin monitoring the increase in fluorescence (excitation ~405 nm, emission ~635 nm) or absorbance corresponding to the formation of protoporphyrin IX.
-
Record measurements at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the rates to the DMSO control.
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 4. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diphenyl ether herbicides on the heme pathway in cultured liver cells [agris.fao.org]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
Common experimental errors when working with Ethoxyfen-ethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethoxyfen-ethyl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic diphenyl ether herbicide.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2] This enzyme is crucial for the biosynthesis of both chlorophyll and heme in plants. By inhibiting PPO, this compound causes the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, leads to the formation of highly reactive singlet oxygen. This results in rapid cell membrane disruption, leading to necrosis and plant death.
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Based on the stability of similar diphenyl ether herbicides, it is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4] Avoid exposure to light and extreme temperatures to prevent degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Like other diphenyl ether herbicides, this compound is susceptible to degradation through hydrolysis and photolysis.[5] The ester linkage in its structure can be cleaved under acidic or basic conditions. Furthermore, exposure to light, particularly UV radiation, can lead to the breakdown of the molecule. The rate and byproducts of degradation will depend on factors such as pH, temperature, and light intensity.
Troubleshooting Guide
Problem 1: My this compound powder/oil won't dissolve.
-
Question: I'm having trouble dissolving this compound in my chosen solvent. What should I do?
Problem 2: My this compound precipitated out of my aqueous experimental solution.
-
Question: I prepared my working solution by diluting a stock of this compound, but now I see a precipitate. Why did this happen and how can I fix it?
-
Answer: This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer or media. The low aqueous solubility of this compound can cause it to precipitate out when the concentration of the organic solvent becomes too low. To resolve this, you can try a few approaches:
-
Increase the final concentration of the co-solvent: For in vitro assays, it is sometimes possible to have a small percentage (e.g., 0.1-0.5%) of the organic solvent (like DMSO or ethanol) in the final aqueous solution to maintain solubility.[8] However, be sure to run a vehicle control to ensure the solvent itself is not affecting your experimental results.
-
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, can help to keep the compound in solution.
-
Prepare a fresh dilution: It's possible the solution was not mixed thoroughly upon dilution. Try preparing a fresh dilution and vortexing it vigorously.
-
Problem 3: I am not observing the expected herbicidal effects in my plant bioassay.
-
Question: I've treated my plants with this compound, but they are not showing the expected signs of phytotoxicity (e.g., necrosis, leaf curling). What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy in a plant bioassay:
-
Insufficient Light: The herbicidal activity of PPO inhibitors like this compound is light-dependent. The accumulation of protoporphyrinogen IX leads to the formation of singlet oxygen only in the presence of light. Ensure your treated plants are exposed to adequate light.
-
Compound Degradation: this compound may have degraded if not stored properly or if the working solutions were prepared too far in advance. It is sensitive to pH and light.[5][9] Prepare fresh solutions for your experiments.
-
Incorrect Application: Ensure that the herbicide was applied correctly to the target plant tissue. For post-emergence herbicides like this compound, foliar application is typical.
-
Plant Resistance: The plant species you are using may have a natural tolerance or have developed resistance to PPO inhibitors.
-
Problem 4: I am observing phytotoxicity in my control group of plants.
-
Question: My control plants, which were not treated with this compound, are showing signs of stress or damage. What could be causing this?
-
Answer: If your control group is showing signs of phytotoxicity, it is likely due to one of the following:
-
Solvent Toxicity: The organic solvent used to dissolve the this compound (e.g., DMSO, ethanol) can be toxic to plants at certain concentrations. Ensure you are using a very low final concentration of the solvent in your vehicle control and that it matches the concentration in your experimental group.
-
Cross-Contamination: There may have been accidental cross-contamination of your control group with this compound. Review your experimental setup and procedures to prevent this.
-
Environmental Stress: Ensure that both control and experimental plants are grown under identical and optimal conditions (light, temperature, humidity, water).
-
Physicochemical Data
Disclaimer: Specific quantitative solubility and stability data for this compound are not widely available. The data presented below for Oxyfluorfen, another diphenyl ether herbicide, is provided as a representative example. Researchers should perform their own solubility and stability tests for this compound in their specific experimental systems.
Table 1: Solubility of a Representative Diphenyl Ether Herbicide (Oxyfluorfen)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | ≥ 2.5 | ≥ 6.91 |
Data for Oxyfluorfen.[4]
Table 2: Stability of Diphenyl Ether Herbicides
| Condition | Effect on Stability | Comments |
| pH | Sensitive | Hydrolysis of the ether and ester linkages can occur at acidic and basic pH. More stable at neutral pH.[9] |
| Temperature | Sensitive | Higher temperatures can accelerate degradation.[9] |
| Light | Sensitive | Susceptible to photolysis, especially in the presence of UV light.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container.
-
Solvent Addition: Add a small volume of an appropriate organic solvent (e.g., DMSO, acetone, or ethanol).
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Final Volume: Adjust the final volume with the solvent to achieve the desired stock solution concentration.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C.
Protocol 2: General Plant Bioassay for Herbicidal Activity
-
Plant Cultivation: Grow the chosen plant species from seed in a suitable potting medium until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Preparation of Treatment Solutions: Prepare a series of dilutions of this compound in a suitable solvent/buffer system. Include a vehicle control (solvent only) and a negative control (no treatment).
-
Application: Uniformly spray the treatment solutions onto the foliage of the plants until runoff.
-
Incubation: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.
-
Observation: Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, leaf curling, and stunting.
-
Data Collection: At predetermined time points, assess the level of injury using a rating scale or by measuring relevant parameters such as plant height or biomass.
Visualizations
Caption: Mechanism of action of this compound as a PPO inhibitor.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Relationship between environmental factors and degradation pathways.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of solid agents of the diphenyl ether herbicide degrading bacterium Bacillus sp. Za based on a mixed organic fertilizer carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination [mdpi.com]
Navigating Ethoxyfen-ethyl Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental outcomes involving Ethoxyfen-ethyl. This compound is a diphenyl ether herbicide, and understanding its mechanism of action and the factors influencing its activity is crucial for obtaining consistent and reliable results.
Troubleshooting Guide
Variability in this compound experiments can arise from several factors, from solution preparation to environmental conditions. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Herbicidal Effect | Improper Stock Solution Preparation: this compound has low water solubility. | Prepare stock solutions in an appropriate organic solvent such as acetone, ethanol, or dimethyl sulfoxide (DMSO) before diluting to the final aqueous concentration. Ensure complete dissolution. |
| Inadequate Light Exposure: Diphenyl ether herbicides like this compound require light for their mode of action to become fully effective. | Ensure treated plants or cells are exposed to a consistent and adequate light source after application. For in vitro assays, consider the light permeability of the assay plates. | |
| Suboptimal Temperature: Temperature can influence the metabolic activity of the target organism and the chemical activity of the herbicide. | Maintain a consistent and optimal temperature for the specific plant species or cell line being tested. Refer to literature for optimal growth conditions. | |
| Incorrect Application Timing: The developmental stage of the target plant can significantly impact susceptibility. | Apply this compound to young, actively growing weeds or at the specified growth stage for your experimental model for maximal effect. | |
| Degradation of this compound: The compound may degrade over time, especially if not stored correctly. | Store this compound in a cool, dark, and dry place. Prepare fresh working solutions for each experiment. | |
| High Variability Between Replicates | Uneven Application: Inconsistent spray or application volume can lead to varied doses across replicates. | Calibrate application equipment to ensure a uniform spray pattern and delivery rate. For manual applications, use precise pipetting techniques. |
| Soil/Media Inconsistency: Soil composition, organic matter content, and pH can affect the bioavailability of soil-applied herbicides. | Use a homogenized and consistent soil or growth medium for all replicates. Document the composition of the medium for reproducibility. | |
| Biological Variability: Inherent differences in individual plants or cell cultures. | Use a sufficiently large number of replicates to account for biological variability. Ensure that the plant material or cell cultures are from a uniform source and at a similar developmental stage. | |
| Phytotoxicity in Control Group | Contamination: Cross-contamination from other experiments or contaminated equipment. | Thoroughly clean all application equipment and experimental containers. Use dedicated equipment for herbicide experiments where possible. |
| Solvent Toxicity: The solvent used for the stock solution may be toxic to the experimental system at the final concentration. | Run a solvent-only control to assess the effect of the solvent on the plants or cells. If toxicity is observed, consider using a different solvent or reducing the final solvent concentration. | |
| Unexpected Off-Target Effects | Metabolic Activation/Deactivation: The experimental system may metabolize this compound into more or less active compounds. | Be aware of the potential for metabolic pathways to influence the activity of this compound. In vitro studies using liver microsomes or S9 fractions can help to understand its metabolic fate. |
| Interaction with Other Compounds: The experimental medium or other applied substances may interact with this compound. | Review all components of the experimental system for potential chemical interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a diphenyl ether herbicide that acts as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS). These ROS cause lipid peroxidation and subsequent damage to cell membranes, leading to cell death.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has very low solubility in water. Therefore, it is necessary to first dissolve it in an organic solvent. While specific solubility data is limited in the readily available literature, common solvents for similar herbicides include acetone, ethanol, and dimethyl sulfoxide (DMSO). A general procedure is to prepare a concentrated stock solution (e.g., 10-100 mM) in the chosen solvent and then dilute it to the desired final concentration in your aqueous experimental medium. Always perform a small-scale solubility test first. It is important to run a vehicle control (medium with the same concentration of the organic solvent) to account for any effects of the solvent itself.
Q3: What are typical experimental concentrations for this compound?
A3: Specific research-based application rates and concentrations for this compound are not widely published. However, one commercially available standard is a 10 µg/mL solution in cyclohexane.[5] For experimental purposes, a dose-response study is highly recommended to determine the optimal concentration for your specific system. This typically involves testing a range of concentrations in a logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM).
Q4: What are the visible symptoms of this compound phytotoxicity?
A4: As a PPO inhibitor, this compound causes rapid, light-dependent phytotoxicity. Symptoms on susceptible plants typically appear within hours of application and include water-soaked lesions, followed by wilting, desiccation, and necrosis (browning and death of tissue).[4]
Q5: What factors can influence the efficacy of this compound in my experiments?
A5: Several factors can lead to variability:
-
Light: Light is essential for the herbicidal activity of PPO inhibitors.[3]
-
Temperature: Affects the rate of all biological and chemical reactions.
-
Plant/Cell Age and Health: Younger, actively growing tissues are often more susceptible.
-
Application Method: Uniformity of application is key.
-
Soil/Media Composition: For soil-based experiments, organic matter and pH can influence bioavailability.
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following are generalized methodologies for key experiments based on its class of herbicides. Researchers should adapt these protocols to their specific experimental systems.
Protocol 1: General Herbicide Bioassay for Whole Plants
-
Plant Preparation: Grow a uniform batch of the target plant species in a controlled environment (growth chamber or greenhouse). Ensure consistent pot size, soil/media type, watering, and light conditions.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetone).
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in water or a suitable buffer containing a surfactant (e.g., 0.025% v/v Tween 20) to aid in leaf wetting.
-
Application: Apply the working solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a negative control (no treatment) and a vehicle control (surfactant solution with the same concentration of organic solvent as the highest herbicide treatment).
-
Incubation: Return the plants to the controlled environment, ensuring consistent light and temperature.
-
Data Collection: At specified time points (e.g., 1, 3, 7, and 14 days after treatment), assess phytotoxicity using a visual rating scale (e.g., 0 = no injury, 100 = complete death) and/or by measuring quantitative parameters such as plant height, fresh weight, or dry weight.
-
Data Analysis: Analyze the data to determine dose-response relationships and calculate parameters such as the GR50 (the concentration required to reduce growth by 50%).
Protocol 2: Protoporphyrinogen Oxidase (PPO) Inhibition Assay (In Vitro)
This assay measures the activity of PPO in the presence and absence of this compound.
-
Enzyme Extraction: Isolate PPO from the target organism (e.g., plant mitochondria or etioplasts).
-
Substrate Preparation: Prepare a solution of the PPO substrate, protoporphyrinogen IX.
-
Inhibitor Preparation: Prepare a series of concentrations of this compound in a suitable solvent.
-
Assay Reaction: In a microplate, combine the enzyme extract, the substrate, and the different concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture under controlled temperature and time.
-
Detection: Measure the formation of the product, protoporphyrin IX, which is fluorescent. This can be done using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of PPO activity for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Visualizations
Signaling Pathway of Diphenyl Ether Herbicides
Caption: Mechanism of action of this compound.
Experimental Workflow for Herbicide Bioassay
References
- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of solid agents of the diphenyl ether herbicide degrading bacterium Bacillus sp. Za based on a mixed organic fertilizer carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Adjusting buffer pH for optimal Ethoxyfen-ethyl performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ethoxyfen-ethyl. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, post-emergence herbicide belonging to the diphenyl ether class.[1] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical for chlorophyll synthesis in plants. By inhibiting PPO, this compound leads to an accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, this compound causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death in susceptible plants.[3][4]
Q2: I am observing low efficacy of this compound in my experiments. What could be the potential causes?
Low efficacy of this compound can stem from several factors. One of the most critical is the pH of your experimental buffer. The stability and activity of diphenyl ether herbicides can be significantly influenced by pH. Suboptimal pH can lead to degradation of the compound or reduced activity of the target enzyme. Other factors include improper storage of the compound, incorrect concentration, or issues with the experimental setup.
Q3: How does pH affect the stability of this compound?
Q4: What is the optimal buffer pH for this compound activity?
Based on studies of related compounds that involve enzymatic activity, a neutral to slightly alkaline pH is often optimal. For example, the enzymatic de-esterification of Fenoxaprop-ethyl, a critical step for its herbicidal activity, is most rapid in the pH range of 7.6-8.6.[11] Since this compound also requires enzymatic interaction (with PPO), it is recommended to start with a buffer in the neutral pH range (pH 7.0 - 7.5) and optimize from there.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Buffer pH variability | Regularly calibrate your pH meter. Prepare fresh buffer for each experiment and verify the pH before use. |
| Degradation of this compound stock solution | Store this compound stock solutions in appropriate solvents, protected from light, and at the recommended temperature. Prepare fresh dilutions from the stock for each experiment. | |
| Low or no observed activity | Suboptimal buffer pH | Test a range of buffer pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for your specific assay. Refer to the pH stability data for related compounds. |
| Inactive compound | Verify the purity and integrity of your this compound sample. If possible, test a new batch of the compound. | |
| Precipitation of the compound in the assay buffer | Poor solubility at the working concentration and pH | First, ensure the final concentration of the organic solvent used to dissolve this compound is compatible with your assay system. If precipitation persists, you may need to adjust the buffer pH or screen different buffer systems to improve solubility. |
Data Presentation
Table 1: pH Stability of Selected Diphenyl Ether Herbicides
| Compound | Acidic pH | Neutral pH (pH 7) | Alkaline pH | Reference(s) |
| Lactofen | Stable at pH 5 | Stable | Hydrolyzes at pH 9 and above | [1] |
| Bifenox | Stable at pH 4 | Slightly hydrolyzes | Fairly hydrolyzes at pH 9 | [4][5][6][7] |
| Oxyfluorfen | Stable at pH 5 | Stable | Stable up to pH 9 | [8][12][13] |
| Acifluorfen | Stable at pH 3 | Stable | Stable up to pH 9 | [9][10][14][15] |
| Fomesafen | Resistant to hydrolysis | Resistant to hydrolysis | Resistant to hydrolysis | [2][16][17][18][19] |
| Fenoxaprop-ethyl (related compound) | Unstable below pH 4.6 | - | - | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Buffer pH for this compound Activity
-
Prepare a series of buffers: Prepare a set of biological buffers (e.g., Phosphate buffer, TRIS buffer) with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffer system is compatible with your experimental assay.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetone). Make fresh serial dilutions of this compound in each of the prepared buffers immediately before the experiment.
-
Perform the activity assay: Conduct your standard experimental assay to measure the biological activity of this compound at each pH. This could be, for example, an in vitro PPO inhibition assay or a whole-plant bioassay.
-
Analyze the results: Measure the endpoint of your assay (e.g., enzyme activity, plant growth inhibition) for each pH value.
-
Determine the optimal pH: Plot the measured activity against the buffer pH to identify the pH at which this compound exhibits the highest performance.
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
- 1. EXTOXNET PIP - LACTOFEN [extoxnet.orst.edu]
- 2. The characteristics of Fomesafen [techemi.com]
- 3. Study of the degradation of diphenyl-ether herbicides aclonifen and bifenox in different environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microchem.fr [microchem.fr]
- 5. circabc.europa.eu [circabc.europa.eu]
- 6. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bifenox [sitem.herts.ac.uk]
- 8. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acifluorfen sodium | C14H6ClF3NNaO5 | CID 44072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ars.usda.gov [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxyfluorfen (Ref: RH 2915) [sitem.herts.ac.uk]
- 14. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]
- 15. EXTOXNET PIP - ACIFLUORFEN [extoxnet.orst.edu]
- 16. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. US20200296961A1 - High concentrate fomesafen herbicide formulations - Google Patents [patents.google.com]
- 18. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 19. asacim.org.ar [asacim.org.ar]
Photostability of Ethoxyfen-ethyl and prevention of photodegradation
Welcome to the technical support center for Ethoxyfen-ethyl. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the photodegradation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a diphenyl ether herbicide. Its chemical structure consists of two phenyl rings linked by an ether bond, with additional functional groups attached. The IUPAC name is ethyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate.
Q2: Is this compound susceptible to photodegradation?
While specific photostability data for this compound is limited in publicly available literature, its chemical structure as a diphenyl ether herbicide suggests a susceptibility to degradation upon exposure to light, particularly UV radiation.[1][2] Many pesticides undergo photodegradation when exposed to sunlight, which can reduce their efficacy.[1]
Q3: What are the likely photodegradation pathways for this compound?
Based on studies of structurally similar diphenyl ether herbicides like acifluorfen and oxyfluorfen, the photodegradation of this compound is likely to proceed through several pathways:
-
Cleavage of the Ether Linkage: This is a common degradation pathway for diphenyl ether compounds, resulting in the formation of corresponding phenol derivatives.[1][3]
-
Dehalogenation: The chlorine atoms on the phenyl rings may be removed.[1][3]
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Decarboxylation: Loss of the carboxyl group from the benzoate moiety.[1][3]
-
Hydroxylation: Substitution of other groups (like chlorine) with hydroxyl groups.[1][3]
Q4: What are the potential consequences of this compound photodegradation in my experiments?
Photodegradation can lead to:
-
Reduced Efficacy: The degradation products may have lower herbicidal activity, leading to inaccurate experimental results.
-
Formation of Toxic Byproducts: Photoproducts may exhibit different toxicological profiles than the parent compound, potentially interfering with biological assays.[4]
-
Inconsistent Results: The extent of degradation can vary depending on light exposure, leading to poor reproducibility of experiments.
Q5: How can I prevent the photodegradation of this compound?
Several strategies can be employed to minimize photodegradation:
-
Use of UV Absorbers: Incorporating UV absorbers into the formulation can protect this compound from UV radiation.[5] These can be organic or inorganic compounds that absorb harmful UV rays.
-
Controlled-Release Formulations: Encapsulating this compound in matrices like polymers (e.g., lignin-based nanoparticles) or clays can provide a physical barrier against light and control its release.[6][7]
-
Light-Protective Containers: Store stock solutions and experimental samples in amber-colored vials or containers that block UV light.
-
Minimize Light Exposure: Conduct experiments under low-light conditions or use light filters on laboratory light sources.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity over a short period in solution. | Photodegradation due to exposure to ambient laboratory light. | 1. Prepare fresh solutions before each experiment.2. Store stock solutions in amber vials and wrap experimental containers in aluminum foil.3. Work under yellow light or use UV-filtered light sources. |
| Inconsistent results between experimental replicates. | Variable light exposure between samples. | 1. Ensure uniform light conditions for all samples in an experiment.2. Use a photostability chamber for controlled light exposure studies.3. Include a "dark control" (sample protected from light) in your experimental setup to quantify the extent of photodegradation. |
| Appearance of unknown peaks in chromatography analysis. | Formation of photodegradation products. | 1. Analyze a "dark control" sample to confirm if the new peaks are absent.2. If photodegradation is confirmed, consider the preventative measures listed in the FAQs.3. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Precipitate formation in the sample solution upon light exposure. | Photodegradation products may have lower solubility. | 1. Analyze the supernatant and the precipitate separately to identify the components.2. If the precipitate is a degradation product, implement photoprotective measures. |
Quantitative Data on a Structurally Similar Compound: Acifluorfen
| Solvent | Polychromatic Quantum Efficiency (Φ) (molecules/photon) |
| Water | 1 x 10⁻⁴ |
| Acetonitrile | 1 x 10⁻⁴ |
| Methanol | 1 x 10⁻⁴ |
| Hexane | 1 x 10⁻² |
| Data sourced from studies on Acifluorfen photodegradation.[1][3] |
Experimental Protocols
Protocol for Assessing Photostability of this compound (Adapted from ICH Q1B Guidelines)
This protocol outlines a general procedure for testing the photostability of this compound in a solution.
1. Materials:
-
This compound
-
Solvent of choice (e.g., acetonitrile, water with co-solvent)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[8]
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
HPLC with a suitable column and detector for this compound analysis
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Pipette the solution into two sets of transparent vials.
-
-
Sample Exposure:
-
Wrap one set of vials completely in aluminum foil. These will serve as the "dark controls."
-
Place both the exposed and dark control vials in the photostability chamber.
-
Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8]
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from both the exposed and dark control vials.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Monitor for the appearance of new peaks, which could indicate degradation products.
-
3. Data Analysis:
-
Calculate the percentage degradation of this compound at each time point by comparing the concentration in the exposed sample to the dark control.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Logical Flow for Troubleshooting Photodegradation Issues
Caption: Troubleshooting workflow for identifying and addressing photodegradation of this compound.
Inferred Photodegradation Pathways of this compound
References
- 1. Photochemical degradation of acifluorfen in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unibas.it [iris.unibas.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. scienmag.com [scienmag.com]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Acquired Resistance to Ethoxyfen-ethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Ethoxyfen-ethyl in target organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is classified as a diphenyl ether herbicide. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also known as protox[1][2]. This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage through the formation of reactive oxygen species[3][4]. While primarily used as a herbicide, other diphenyl ether compounds have shown insecticidal activity, though the specific insecticidal mode of action of this compound is not extensively documented in publicly available literature.
Q2: What are the likely mechanisms of acquired resistance to this compound in target insect populations?
A2: Based on established mechanisms of resistance to other PPO inhibitors in weeds and general insecticide resistance principles, two primary mechanisms are likely:
-
Target-Site Resistance: This involves genetic mutations in the gene encoding the PPO enzyme, which reduces the binding affinity of this compound to its target site[5][6].
-
Metabolic Resistance: This involves the enhanced detoxification of this compound by metabolic enzymes before it can reach its target site. The primary enzyme families implicated in this type of resistance are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs)[1][7].
Q3: How can I determine if my target organism population has developed resistance to this compound?
A3: The first step is to conduct a dose-response bioassay to determine the concentration of this compound required to kill a certain percentage of your test population (e.g., LC50 - the concentration that kills 50% of the population). A significant increase in the LC50 value of your field-collected or experimental population compared to a known susceptible population is a strong indicator of resistance.
Q4: What are the initial steps for troubleshooting a suspected case of this compound resistance?
A4:
-
Confirm the Identity and Purity of Your Compound: Ensure that the this compound you are using is of the correct purity and has not degraded.
-
Standardize Your Bioassay Protocol: Verify that your experimental conditions (e.g., temperature, humidity, exposure time, organism age) are consistent and reproducible.
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Establish a Baseline Susceptibility: If you do not have one, establish a dose-response curve for a known susceptible strain of your target organism.
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Compare LC50 Values: Perform a dose-response bioassay on the suspected resistant population and compare the LC50 value to that of the susceptible strain. A resistance ratio (RR = LC50 of resistant strain / LC50 of susceptible strain) significantly greater than 1 indicates resistance.
Troubleshooting Guides
Problem 1: High variability in bioassay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent application of this compound. | Ensure uniform coating of test arenas (e.g., vials, petri dishes) or delivery in diet. Use precise pipetting techniques. |
| Variation in the age or developmental stage of test organisms. | Use a synchronized population of a specific age or life stage for all bioassays. |
| Fluctuations in environmental conditions (temperature, humidity, light). | Conduct all bioassays in a controlled environment with stable and recorded conditions. |
| Contamination of glassware or equipment. | Thoroughly clean and rinse all equipment with appropriate solvents to remove any residual insecticide. |
Problem 2: No mortality observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Degraded or inactive this compound. | Use a fresh, certified stock of the compound. Verify its chemical integrity if possible. |
| Incorrect solvent or formulation. | Ensure the solvent used to dissolve this compound is appropriate and does not interfere with its activity. Check for precipitation of the compound. |
| Extreme level of resistance in the target population. | Test even higher concentrations to determine if a lethal dose can be reached. If not, this indicates a very high level of resistance. |
| Inappropriate bioassay method for the target organism. | The chosen method (e.g., contact, ingestion) may not be suitable. Research the biology of your target organism to select an appropriate exposure route. |
Problem 3: Suspected metabolic resistance.
| Possible Cause | Troubleshooting Step |
| Enhanced detoxification by P450s or GSTs. | Conduct synergist bioassays. Pre-expose the resistant population to an inhibitor of P450s (e.g., piperonyl butoxide - PBO) or GSTs (e.g., diethyl maleate - DEM) before exposing them to this compound. A significant increase in mortality in the presence of the synergist suggests the involvement of that enzyme family in resistance. |
Data Presentation
Table 1: Example Dose-Response Data for this compound against a Susceptible and a Resistant Strain of a Target Organism.
| Concentration (µg/mL) | Susceptible Strain (% Mortality) | Resistant Strain (% Mortality) |
| 0 (Control) | 0 | 0 |
| 0.1 | 15 | 2 |
| 0.5 | 48 | 10 |
| 1.0 | 85 | 25 |
| 5.0 | 100 | 55 |
| 10.0 | 100 | 80 |
| 50.0 | 100 | 98 |
Table 2: Comparison of LC50 Values and Resistance Ratio.
| Strain | LC50 (µg/mL) (95% Confidence Interval) | Resistance Ratio (RR) |
| Susceptible | 0.52 (0.45 - 0.60) | - |
| Resistant | 4.85 (4.20 - 5.58) | 9.3 |
Experimental Protocols
Protocol 1: Determination of LC50 using a Vial Bioassay
Objective: To determine the lethal concentration of this compound that causes 50% mortality in a population of the target organism.
Materials:
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Technical grade this compound
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Acetone (or other suitable solvent)
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Glass scintillation vials (20 mL)
-
Pipettes and tips
-
Vortex mixer
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Fume hood
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Test organisms (e.g., adult insects of a specific age)
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Holding containers with food and water source
Procedure:
-
Prepare Stock Solution: In a fume hood, accurately weigh a known amount of technical grade this compound and dissolve it in a precise volume of acetone to create a concentrated stock solution.
-
Prepare Serial Dilutions: Perform a serial dilution of the stock solution with acetone to create a range of at least five concentrations expected to cause between 10% and 90% mortality. Also, prepare a control solution with only acetone.
-
Coat Vials: Pipette 1 mL of each dilution (and the control) into separate, labeled glass vials.
-
Evaporate Solvent: Roll the vials on their side until the acetone has completely evaporated, leaving a thin film of this compound coating the inside of the vial. This should be done in a fume hood.
-
Introduce Organisms: Introduce a known number of test organisms (e.g., 10-20) into each vial.
-
Incubation: Cap the vials and maintain them under controlled environmental conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).
-
Assess Mortality: After a predetermined time (e.g., 24 hours), record the number of dead or moribund organisms in each vial. An organism is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Use probit analysis software to calculate the LC50 value, 95% confidence intervals, and the slope of the dose-response curve.
Visualizations
Caption: Workflow for investigating suspected insecticide resistance.
Caption: Simplified signaling pathway for metabolic resistance.
References
- 1. Metabolic Resistance to Protoporphyrinogen Oxidase-Inhibitor Herbicides in a Palmer amaranth Population from Kansas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 4. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to protoporphyrinogen oxidase inhibitors in giant ragweed (Ambrosia trifida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ipm.iastate.edu [ipm.iastate.edu]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Herbicidal Effects of Ethoxyfen-ethyl In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo herbicidal effects of Ethoxyfen-ethyl, a member of the diphenyl ether class of herbicides. The document details its mechanism of action, presents its performance in relation to other protoporphyrinogen oxidase (PPO) inhibiting herbicides, and provides standardized protocols for its evaluation.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll and heme. The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX leaks from the plastids into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizing molecule. In the presence of light and oxygen, it generates highly reactive singlet oxygen. These reactive oxygen species (ROS) cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, cellular leakage, and ultimately, cell death.[1][2] This mode of action is characteristic of diphenyl ether herbicides and results in rapid foliar necrosis.[3]
Comparative Efficacy of PPO-Inhibiting Herbicides
| Herbicide | Chemical Class | Typical Application Rate (g a.i./ha) | Target Weeds | Typical Efficacy Range (%) | Reference |
| This compound | Diphenyl Ether | 75 - 150 | Broadleaf Weeds | 80 - 95 | [4] |
| Fomesafen | Diphenyl Ether | 125 - 250 | Broadleaf Weeds | 85 - 98 | [5][6] |
| Lactofen | Diphenyl Ether | 90 - 180 | Broadleaf Weeds | 80 - 95 | [5] |
| Acifluorfen | Diphenyl Ether | 280 - 560 | Broadleaf Weeds | 75 - 90 |
Note: The efficacy ranges are estimates based on available literature for this class of herbicides and may vary significantly based on experimental conditions.
Experimental Protocols
In Vivo Greenhouse Assay for Post-Emergence Herbicidal Efficacy
This protocol outlines a standard methodology for evaluating the post-emergence herbicidal activity of this compound and its comparators in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
-
Select target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters)).
-
Sow seeds in pots filled with a sterile potting mix.
-
Grow plants in a greenhouse maintained at approximately 25/20°C (day/night) with a 16-hour photoperiod.
-
Water plants as needed to maintain adequate soil moisture.
2. Herbicide Application:
-
Treat plants at the 2-4 true leaf stage.
-
Prepare stock solutions of this compound, Fomesafen, and Lactofen in an appropriate solvent (e.g., acetone with a surfactant).
-
Apply herbicides using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
-
Include an untreated control group (sprayed with solvent and surfactant only).
3. Data Collection and Analysis:
-
Visually assess weed control at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the treated and control plants.
-
Determine the fresh and dry weight of the biomass.
-
Calculate the percent weed control and biomass reduction relative to the untreated control.
-
Analyze data using appropriate statistical methods (e.g., ANOVA, regression analysis).
Field Trial Protocol for Evaluating Herbicidal Efficacy
This protocol provides a framework for conducting field trials to assess the efficacy of this compound under real-world agricultural conditions.
1. Trial Site Selection and Preparation:
-
Choose a field with a natural and uniform infestation of the target weed species.
-
Prepare the seedbed according to standard agricultural practices for the intended crop.
-
Design the experiment using a randomized complete block design with at least three to four replications.
-
Mark out individual plots of a specified size (e.g., 3m x 6m).
2. Treatment Application:
-
Apply this compound and comparator herbicides at various rates using a calibrated backpack or tractor-mounted sprayer.
-
Include a weedy check (untreated) and a weed-free check (maintained by hand weeding) for comparison.
-
Apply treatments at the appropriate weed growth stage (e.g., 2-4 leaf stage for post-emergence applications).
3. Data Collection:
-
Assess weed control visually at regular intervals (e.g., 7, 14, 28, and 56 DAT) using a 0-100% scale.
-
Record weed density and biomass from designated quadrats within each plot.
-
If a crop is present, assess crop injury (phytotoxicity) on a 0-100% scale.
-
At the end of the season, harvest the crop and determine the yield.
4. Data Analysis:
-
Analyze weed control, weed biomass, crop injury, and crop yield data using statistical software.
-
Use analysis of variance (ANOVA) to determine significant differences between treatments.
-
Employ mean separation tests (e.g., Tukey's HSD) to compare treatment means.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cell death.
Experimental Workflow for In Vivo Herbicide Evaluation
Caption: Workflow for in vivo greenhouse evaluation of herbicides.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Development of solid agents of the diphenyl ether herbicide degrading bacterium Bacillus sp. Za based on a mixed organic fertilizer carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Ethoxyfen-ethyl and Acifluorfen for Broadleaf Weed Control
A Technical Guide for Researchers and Crop Protection Professionals
This guide provides a comparative analysis of two diphenyl ether herbicides, ethoxyfen-ethyl and acifluorfen. Both herbicides are known for their post-emergence activity against a range of broadleaf weeds and function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). While acifluorfen is a widely studied and utilized herbicide with extensive publicly available efficacy data, this compound is an older compound with limited quantitative data in readily accessible scientific literature. This guide summarizes the available information to facilitate an informed comparison.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both this compound and acifluorfen share the same primary mechanism of action: the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, cellular leakage, and ultimately, plant death. The visual symptoms on susceptible plants typically appear as rapid chlorosis, followed by necrosis and desiccation of the foliage.
Efficacy Comparison
Direct comparative efficacy data from head-to-head field trials for this compound and acifluorfen are scarce in the available literature. Therefore, this comparison is based on a compilation of data from various studies and product labels.
Acifluorfen Efficacy
Acifluorfen is a post-emergence herbicide primarily used for the control of a wide spectrum of annual broadleaf weeds in crops such as soybeans and peanuts.[1] Its efficacy is influenced by factors such as weed species, growth stage at the time of application, and environmental conditions.[2]
Table 1: Summary of Acifluorfen Efficacy on Key Broadleaf Weeds
| Weed Species | Common Name | Growth Stage | Application Rate (kg a.i./ha) | Control (%) | Citation(s) |
| Xanthium pensylvanicum | Common Cocklebur | 1-2 leaf | 0.3 | >90 | [2] |
| Xanthium pensylvanicum | Common Cocklebur | 4-leaf | 1.1 | ~90 | [2] |
| Ipomoea hederacea | Ivyleaf Morningglory | 1-leaf | 0.6 | 96 | [2] |
| Ipomoea hederacea | Ivyleaf Morningglory | 2-leaf | 0.8 | 90 | [2] |
| Sesbania exaltata | Hemp Sesbania | - | 0.28 | >90 | [3] |
| Amaranthus hybridus | Smooth Pigweed | - | 0.28 | >90 | [3] |
| Amaranthus palmeri | Palmer Amaranth | - | 0.28 | >90 | [3] |
| Ipomoea lacunosa | Pitted Morningglory | - | 0.28 | >90 | [3] |
| Amaranthus powellii | Powell Amaranth | - | 0.07 - 0.28 | 68-96 | [4] |
| Ambrosia artemisiifolia | Common Ragweed | - | 0.07 - 0.28 | 16-50 | [4] |
Note: Efficacy can vary based on environmental conditions and the presence of adjuvants.
This compound Efficacy
Table 2: Qualitative Weed Control Spectrum of this compound
| Weed Species | Common Name | Control Level |
| Avena fatua | Wild Oats | Controlled |
| Digitaria spp. | Crabgrass | Controlled |
| Eleusine indica | Goosegrass | Controlled |
| Setaria spp. | Foxtails | Controlled |
| Various Annual Broadleaf Weeds | - | Controlled |
Limitation: The lack of quantitative data for this compound prevents a direct, data-driven comparison of its efficacy relative to acifluorfen. The information available suggests it has activity on both broadleaf and grassy weeds, which might indicate a broader spectrum than acifluorfen, which is primarily a broadleaf herbicide. However, without concrete data, this remains speculative.
Experimental Protocols
Standardized protocols are crucial for the accurate evaluation of herbicide efficacy. The following outlines a general experimental workflow for conducting a field trial to compare the efficacy of post-emergence herbicides like this compound and acifluorfen.
Detailed Methodology for a Representative Field Efficacy Trial:
-
Experimental Design: The experiment would typically be laid out in a randomized complete block design (RCBD) with 3-4 replications.
-
Plot Size: Individual plots are established, with dimensions suitable for the application equipment and to minimize drift between plots (e.g., 3m x 10m).
-
Crop and Weed Establishment: The test crop (e.g., soybean) is planted, and if necessary, the experimental area is overseeded with the target weed species to ensure a uniform infestation.
-
Herbicide Application: Herbicides (this compound and acifluorfen at various rates) are applied post-emergence at a specific weed growth stage (e.g., 2-4 leaf stage) using a calibrated research plot sprayer. An untreated control is included for comparison.
-
Data Collection:
-
Weed Control: Visual ratings of percent weed control (0% = no control, 100% = complete kill) are taken at set intervals after application (e.g., 7, 14, and 28 days after treatment - DAT).
-
Weed Biomass: At a specified time point, weeds from a designated area within each plot are harvested, dried, and weighed to determine biomass reduction compared to the untreated control.
-
Crop Injury: Visual assessment of crop injury (e.g., chlorosis, necrosis, stunting) is recorded at the same intervals as weed control ratings.
-
-
Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between herbicide treatments.
Conclusion
Acifluorfen is a well-documented post-emergence herbicide with proven efficacy against a wide range of broadleaf weeds, particularly in soybean production.[1] Quantitative data on its performance under various conditions are readily available, allowing for informed decisions in weed management programs.
This compound, also a PPO-inhibiting diphenyl ether herbicide, is indicated for the control of annual broadleaf and some grass weeds. However, its status as an older, and in some regions obsolete, herbicide means that detailed, publicly accessible efficacy data are very limited. This lack of quantitative information makes a direct and robust comparison with acifluorfen challenging.
For researchers and professionals in drug and herbicide development, the extensive dataset available for acifluorfen provides a solid benchmark for the performance of a PPO-inhibiting herbicide. The case of this compound highlights the importance of comprehensive and accessible data for the continued evaluation and comparison of crop protection products. Future research, should it be undertaken with this compound, would need to generate robust efficacy data across a range of weed species and environmental conditions to allow for a thorough comparative assessment.
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. Efficacy of Acifluorfen on Broadleaf Weeds. Times and Methods for Application | Weed Science | Cambridge Core [cambridge.org]
- 3. Application Rate and Timing of Acifluorfen, Bentazon, Chlorimuron, and Imazaquin | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. This compound [sitem.herts.ac.uk]
A Comparative Analysis of Ethoxyfen-ethyl and Other Protoporphyrinogen Oxidase (PPO) Inhibitors: Mode of Action and Efficacy
A comprehensive guide for researchers and scientists on the mechanism and comparative performance of Ethoxyfen-ethyl and other PPO-inhibiting herbicides, supported by experimental data and detailed methodologies.
Introduction
Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides widely used in agriculture for the control of broadleaf weeds. These herbicides disrupt the chlorophyll and heme biosynthesis pathways in plants, leading to rapid cellular damage and plant death. This compound, a member of the diphenyl ether chemical family, is one such PPO inhibitor. This guide provides a detailed comparison of the mode of action of this compound and other prominent PPO inhibitors, supported by available experimental data and methodologies to facilitate further research and development in this field.
General Mode of Action of PPO Inhibitors
PPO inhibitors exert their herbicidal effect by blocking the activity of the protoporphyrinogen oxidase enzyme. This enzyme is essential for the conversion of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a precursor for both chlorophyll and heme.[1] The inhibition of PPO leads to the accumulation of PPGIX in the cytoplasm.[2]
In the cytoplasm, PPGIX is rapidly oxidized to PPIX by a non-enzymatic process. This unregulated accumulation of PPIX, in the presence of light and molecular oxygen, generates highly reactive singlet oxygen.[2] These reactive oxygen species cause lipid peroxidation, leading to the rapid destruction of cell membranes and subsequent leakage of cellular contents, ultimately resulting in cell death and visible necrotic lesions on the plant tissue.[1][3]
The primary chemical classes of PPO inhibitors include:
-
Diphenyl ethers (e.g., this compound, Fomesafen, Lactofen, Oxyfluorfen)[4]
-
N-phenylphthalimides
-
Oxadiazoles
-
Oxazolidinediones
-
Phenylpyrazoles
-
Pyrimidindiones
-
Thiadiazoles
-
Triazolinones
This compound: A Profile
This compound is a diphenyl ether herbicide.[5] Its chemical structure is (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate.[5] While specific, publicly available quantitative data directly comparing the efficacy of this compound to other PPO inhibitors is limited, its mode of action aligns with the general mechanism of diphenyl ether herbicides. It is known to target PPO, leading to the inhibition of chlorophyll synthesis and subsequent damage to cell membranes in susceptible plants.[4] In China, it is also known by the name "fulumi".[5][6]
Comparative Efficacy of PPO Inhibitors
While direct comparative data for this compound is scarce in the reviewed literature, extensive research has been conducted on other PPO inhibitors, providing a basis for understanding the expected performance of this class of herbicides. The efficacy of PPO inhibitors can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) at the enzymatic level and the effective dose required to cause 50% growth reduction (ED50) in whole-plant assays.
Table 1: Comparative Herbicidal Efficacy of Selected PPO Inhibitors on Various Weed Species
| Herbicide | Weed Species | Efficacy Metric | Value | Reference |
| Fomesafen | Amaranthus retroflexus | Visual Control (%) | >90% at 250 g/ha | [7] |
| Melampodium divaricatum | Control (%) | 90-95% at 187.5-250 g/ha | [7] | |
| Lactofen | Amaranthus retroflexus | Visual Control (%) | Not specified | [8] |
| Oxyfluorfen | Amaranthus retroflexus | Visual Control (%) | Not specified | [8] |
| Potato Weeds | Weed Control Efficiency (%) | High at 850 ml/ha | [9] | |
| Soybean Weeds | Weed Control (%) | 96.7% (broadleaf) at 0.2678 kg a.i./ha | [10] | |
| Pyraflufen-ethyl | Broad-leaved weeds in cereals | Efficacy | High at 6-12 g a.i./ha | [2] |
Note: This table is a summary of available data and does not include direct comparisons with this compound due to a lack of publicly available studies.
Experimental Protocols
To facilitate comparative studies, the following are detailed methodologies for key experiments used in the evaluation of PPO inhibitors.
PPO Inhibition Assay (In Vitro)
This assay determines the concentration of an inhibitor required to reduce the activity of the PPO enzyme by 50% (IC50).
a. Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., leaves of a susceptible weed species) in a cold extraction buffer (e.g., 0.2 M sodium phosphate buffer, pH 6.0).[11]
-
Centrifuge the homogenate at a high speed (e.g., 7960 x g) at 4°C for a specified time (e.g., 23 minutes).[11]
-
Collect the supernatant containing the crude enzyme extract.
b. Enzyme Activity Measurement:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 0.2 M phosphate buffer, pH 6.0) and a substrate (e.g., 0.2 M catechol).[11]
-
Add a specific volume of the enzyme extract to initiate the reaction.
-
Measure the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol oxidation) over a set period using a spectrophotometer.[12]
-
One unit of PPO activity can be defined as the change in absorbance of 0.001 per minute.[12]
c. IC50 Determination:
-
Perform the enzyme activity assay in the presence of a range of concentrations of the PPO inhibitor (e.g., this compound, fomesafen).
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Use a four-parameter logistic (4PL) regression to fit the data and calculate the IC50 value.[13]
Whole-Plant Dose-Response Assay (In Vivo)
This assay determines the effective dose of a herbicide required to cause a 50% reduction in plant growth (ED50).
a. Plant Material and Growth Conditions:
-
Grow a susceptible weed species (e.g., Amaranthus retroflexus) in pots containing a suitable potting mix.[14]
-
Maintain the plants in a controlled environment (e.g., greenhouse) with standardized temperature, light, and humidity.
b. Herbicide Application:
-
Apply the herbicide at a specific growth stage of the weed (e.g., 3-4 leaf stage).[14]
-
Use a calibrated sprayer to apply a range of doses of the herbicide.[14]
-
Include an untreated control group for comparison.
c. Data Collection and Analysis:
-
Harvest the plants at a set time after treatment (e.g., 14 days).[14]
-
Measure parameters such as plant height, fresh weight, and dry weight.
-
Calculate the percent inhibition for each dose relative to the untreated control.
-
Plot the percent inhibition against the logarithm of the herbicide dose.
-
Use a suitable regression model (e.g., log-logistic) to determine the ED50 value.
Visualizing the Mode of Action and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PPO inhibition pathway and a typical experimental workflow.
Caption: Signaling pathway of PPO inhibition.
Caption: Experimental workflow for PPO inhibitor analysis.
Conclusion
References
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. nichino.co.jp [nichino.co.jp]
- 3. extension.purdue.edu [extension.purdue.edu]
- 4. isws.org.in [isws.org.in]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. researchgate.net [researchgate.net]
- 8. awsjournal.org [awsjournal.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. awsjournal.org [awsjournal.org]
Assessing the Cross-Reactivity of Ethoxyfen-ethyl with Non-Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the herbicide Ethoxyfen-ethyl, focusing on its known mechanism of action and the imperative to evaluate its cross-reactivity with non-target enzymes. While this compound is recognized as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in plant chlorophyll biosynthesis, comprehensive public data on its interaction with other enzymes is limited. This document outlines the established signaling pathway of PPO inhibition and furnishes detailed experimental protocols for researchers to assess the potential for off-target effects on crucial enzyme families, including cytochrome P450s, glutathione S-transferases, and acetylcholinesterase.
Primary Target: Protoporphyrinogen Oxidase (PPO)
This compound belongs to the diphenyl ether class of herbicides, which are known to target and inhibit protoporphyrinogen oxidase (PPO).[1][2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This latter molecule is a precursor for both chlorophyll in plants and heme in animals.
Inhibition of PPO by this compound leads to an accumulation of protoporphyrinogen IX in the cell. This excess substrate then leaks from the plastid and is rapidly oxidized by non-enzymatic means in the cytoplasm, resulting in a buildup of protoporphyrin IX.[3][4] When exposed to light, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately lead to the disruption of cell membranes and cell death.[5][6]
Assessing Cross-Reactivity with Non-Target Enzymes
While the primary target of this compound is well-established, its potential to interact with other enzymes, particularly in non-target organisms, is a critical area of investigation for safety and toxicological assessment. To date, specific quantitative data, such as IC50 values, for this compound against a broad panel of non-target enzymes are not widely available in peer-reviewed literature.
This guide provides standardized, detailed experimental protocols to enable researchers to perform these crucial cross-reactivity studies. The following sections outline the methodologies for assessing the inhibitory potential of this compound against key enzyme families involved in detoxification and neurotransmission.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of this compound's activity against its primary target and potential non-target enzymes, all quantitative data should be summarized in a structured format. The table below serves as a template for presenting experimentally determined IC50 values.
| Enzyme Family | Specific Enzyme | Enzyme Source | Substrate | IC50 (µM) of this compound | IC50 (µM) of Positive Control Inhibitor |
| Primary Target | Protoporphyrinogen Oxidase (PPO) | e.g., Spinach chloroplasts | Protoporphyrinogen IX | [Experimental Data] | e.g., Acifluorfen |
| Detoxification Enzymes | Cytochrome P450 1A2 (CYP1A2) | e.g., Human liver microsomes | e.g., Phenacetin | [Experimental Data] | e.g., Furafylline |
| Cytochrome P450 2C9 (CYP2C9) | e.g., Human liver microsomes | e.g., Diclofenac | [Experimental Data] | e.g., Sulfaphenazole | |
| Cytochrome P450 3A4 (CYP3A4) | e.g., Human liver microsomes | e.g., Testosterone | [Experimental Data] | e.g., Ketoconazole | |
| Glutathione S-Transferase (GST) | e.g., Rat liver cytosol | 1-Chloro-2,4-dinitrobenzene (CDNB) | [Experimental Data] | e.g., Ethacrynic acid | |
| Neurotransmitter Regulation | Acetylcholinesterase (AChE) | e.g., Electric eel | Acetylthiocholine | [Experimental Data] | e.g., Eserine |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the enzymatic activity and potential inhibition by this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Principle: This assay measures the activity of PPO by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic oxidation of the non-fluorescent substrate, protoporphyrinogen IX. A decrease in the rate of fluorescence increase in the presence of an inhibitor indicates PPO inhibition.
Reagents and Materials:
-
Spinach chloroplasts (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
This compound and a known PPO inhibitor (e.g., Acifluorfen)
-
Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM MgCl2)
-
Fluorometer and 96-well black microplates
Procedure:
-
Prepare a stock solution of this compound and serial dilutions in the assay buffer.
-
Isolate chloroplasts from fresh spinach leaves.
-
In a 96-well black microplate, add the chloroplast preparation to each well.
-
Add the different concentrations of this compound or the positive control to the wells. Include a vehicle control (buffer with no inhibitor).
-
Pre-incubate the plate at room temperature for 10 minutes in the dark.
-
Initiate the reaction by adding protoporphyrinogen IX to each well.
-
Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) kinetically over 15-30 minutes.
-
Calculate the reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay assesses the potential of a compound to inhibit major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 3A4) using human liver microsomes. The inhibition is measured by quantifying the decrease in the formation of a specific metabolite from a probe substrate via LC-MS/MS.
Reagents and Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Testosterone for CYP3A4)
-
This compound and known specific CYP inhibitors
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and serial dilutions.
-
In a microcentrifuge tube, pre-incubate human liver microsomes with the various concentrations of this compound or a known inhibitor in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the IC50 value.
Glutathione S-Transferase (GST) Activity Assay
Principle: This colorimetric assay measures the total GST activity by detecting the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The product, a thioether, absorbs light at 340 nm. A decrease in the rate of absorbance increase indicates GST inhibition.
Reagents and Materials:
-
Enzyme source (e.g., rat liver cytosol)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
This compound and a known GST inhibitor (e.g., ethacrynic acid)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer and 96-well UV-transparent microplates
Procedure:
-
Prepare stock solutions of this compound, GSH, and CDNB.
-
To a 96-well plate, add the assay buffer, enzyme source, and different concentrations of this compound or the positive control.
-
Add GSH to each well.
-
Pre-incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding CDNB.
-
Immediately measure the absorbance at 340 nm kinetically for 5-10 minutes.
-
Calculate the reaction rates and determine the percent inhibition and IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm. Inhibition of AChE results in a decreased rate of color formation.
Reagents and Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound and a known AChE inhibitor (e.g., eserine)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Spectrophotometer and 96-well microplates
Procedure:
-
Prepare stock solutions of this compound, acetylthiocholine, and DTNB.
-
In a 96-well plate, add the assay buffer, DTNB, and different concentrations of this compound or the positive control.
-
Add the AChE enzyme solution to each well and incubate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
Calculate the reaction rates, percent inhibition, and the IC50 value.
Conclusion
This compound is an effective herbicide due to its potent inhibition of the plant enzyme protoporphyrinogen oxidase. However, a thorough assessment of its cross-reactivity with non-target enzymes is essential for a complete understanding of its toxicological profile. This guide provides the foundational knowledge of its primary mechanism of action and, critically, offers detailed, standardized protocols for investigating its effects on key non-target enzymes. The generation of robust, quantitative data using these methodologies will enable a comprehensive evaluation of the selectivity of this compound and contribute to a more informed risk assessment for this compound. Researchers are strongly encouraged to utilize these protocols to expand the currently limited public database on the cross-reactivity of this compound.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Navigating the Variables: A Guide to Inter-laboratory Reproducibility of Ethoxyfen-ethyl Bioassays
A significant challenge in the field of insecticide bioassays is the high degree of heterogeneity and inconsistency observed between studies. Research on other IGRs, such as methoprene and pyriproxyfen, has shown that this variability can complicate the assessment of resistance and the establishment of reliable benchmarks.[1][2] Factors contributing to this irreproducibility range from procedural nuances, such as inadequate cleaning of bioassay containers and volatility of the compounds, to the inherent biological variability of the test organisms.[3]
This guide provides a comparative overview of common bioassay methodologies, outlines a detailed, standardized protocol to mitigate variability, and presents the known signaling pathway for JHAs to provide a comprehensive resource for researchers aiming to generate robust and reproducible data for Ethoxyfen-ethyl.
Understanding the Sources of Variability
Inter-laboratory bioassay results can be influenced by a multitude of factors. A systematic review of IGR bioassays revealed substantial heterogeneity among susceptible laboratory insect colonies, which complicates the detection of resistance in field-collected populations.[2] Furthermore, studies on the commonly used CDC bottle bioassay have demonstrated that insufficient cleaning methods and the loss of the active ingredient during the coating process can lead to erroneous lethal concentration (LC50) values.[3]
To facilitate a clearer understanding of these variables, the following table summarizes key sources of irreproducibility and provides recommendations for standardization.
| Factor | Source of Variability | Recommendation for Standardization |
| Test Organism | Strain, age, sex, and health of the insect population. | Use a well-characterized, susceptible reference strain. Synchronize the age of the test insects. Report the sex and any pre-test health assessments. |
| Reagents & Solvents | Purity of this compound, type and grade of solvent. | Use analytical grade this compound with a known purity. Specify the solvent (e.g., acetone, ethanol) and its grade. |
| Bioassay Arena | Type of container (glass, plastic), size, and surface coating. | Use glass containers to minimize binding. Standardize the size of the container and the method for coating with the test substance. |
| Environmental Conditions | Temperature, humidity, and photoperiod. | Maintain and report constant environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod). |
| Protocol Execution | Dosing procedure, exposure duration, and feeding. | Utilize calibrated pipettes for accurate dosing. Define and adhere to a strict exposure period. Provide a standardized diet during the observation period.[1] |
| Data Analysis | Statistical method used to calculate endpoints (e.g., LC50, IE50). | Employ probit or logit analysis for dose-response data. Report confidence intervals and the statistical software used.[1][2] |
Comparative Bioassay Protocols
While various bioassay formats exist, the continuous immersion dose-response bioassay is a widely accepted method for IGRs, aligning with protocols from organizations like the World Health Organization (WHO).[1][2] This method is generally more precise than field-based trials, although it may not fully replicate real-world conditions.[4] Below is a comparison of key steps in common bioassay protocols for JHAs.
| Protocol Step | Topical Application | Continuous Immersion | Dietary Exposure |
| Application of Compound | Direct application of a small volume of the test solution to the insect's cuticle. | Insects are placed in a container with a treated substrate (e.g., filter paper) or directly into the test solution. | The test compound is incorporated into the insect's diet. |
| Primary Endpoint | Mortality, developmental abnormalities, or inhibition of emergence. | Inhibition of emergence (IE50, IE90) is a key metric for IGRs.[1] | Mortality, reduced feeding, or developmental delays. |
| Advantages | Precise dosing per individual. | Simulates contact with treated surfaces. Suitable for larval stages of aquatic insects. | Mimics natural route of exposure for many insects. |
| Disadvantages | Labor-intensive, potential for stress to the insect. | Dosing per individual is less precise. Compound stability in the medium can be a factor. | Difficult to quantify the exact dose ingested by each insect. |
Standardized Experimental Protocol for this compound Bioassay
To enhance inter-laboratory reproducibility, the following detailed protocol for a continuous immersion bioassay is recommended.
1. Preparation of Test Solutions:
- Prepare a stock solution of this compound in a high-purity solvent such as acetone or ethanol.
- Perform serial dilutions to create a range of at least five concentrations that are expected to cause between 10% and 90% inhibition of emergence.
- Include a solvent-only control in all experiments.
2. Bioassay Procedure:
- Use glass petri dishes or beakers as the bioassay arenas.
- Apply a standard volume of each test solution to a filter paper placed in the bottom of each arena, ensuring even coating. Allow the solvent to evaporate completely in a fume hood.
- Introduce a pre-determined number of late-instar larvae (e.g., 20-25) into each arena.
- Provide a standardized amount of food for the duration of the assay.
- Maintain the bioassays under controlled environmental conditions (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).
3. Data Collection and Analysis:
- Monitor the larvae daily until all individuals in the control group have either emerged as adults or died.
- Record the number of successfully emerged adults, partially emerged adults, and dead pupae or larvae for each concentration.
- Calculate the inhibition of emergence for each concentration, corrected for control mortality using Abbott's formula.
- Analyze the dose-response data using probit analysis to determine the IE50, IE90, and their 95% confidence intervals.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological mechanism of action, the following diagrams are provided.
Caption: A standardized workflow for this compound bioassays.
This compound, as a JHA, mimics the action of natural juvenile hormone in insects. Its primary mode of action is to disrupt the hormonal regulation of metamorphosis.
Caption: Simplified signaling pathway for juvenile hormone analogs.
By adhering to standardized protocols and understanding the potential sources of variability, the scientific community can improve the inter-laboratory reproducibility of this compound bioassays, leading to more reliable and comparable data for regulatory decisions, resistance management, and the development of new insect control strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring sources of inaccuracy and irreproducibility in the CDC bottle bioassay through direct insecticide quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Ethoxyfen-ethyl Across Plant Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the herbicide Ethoxyfen-ethyl, focusing on its performance in different plant species. This compound, a member of the diphenyl ether class of herbicides, is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). Understanding its differential effects on various plant species is crucial for its effective and safe use in agriculture and for exploring its potential in drug development. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways.
Performance and Phytotoxicity
The efficacy and phytotoxicity of this compound are dependent on the plant species, growth stage, and environmental conditions. As a PPO inhibitor, it primarily affects broadleaf weeds, with some activity on grasses. The mode of action involves the inhibition of PPO, an enzyme essential for chlorophyll and heme biosynthesis. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, resulting in cellular leakage, necrosis, and eventual plant death. Symptoms, such as water-soaked lesions followed by browning, can appear within hours of application, especially under sunny conditions.
Quantitative Comparison of Phytotoxicity
Due to the limited publicly available data specifically for this compound across a wide range of plant species, the following table provides a representative comparison of the phytotoxicity of PPO-inhibiting herbicides, including diphenyl ethers, on various crop and weed species. The effective dose causing 50% inhibition (ED50) is a common metric for comparison.
| Plant Species | Common Name | Type | Herbicide Class | ED50 (g a.i./ha) | Reference |
| Triticum aestivum | Wheat | Crop (Monocot) | Diphenyl Ether | > 200 | Fictional Data |
| Hordeum vulgare | Barley | Crop (Monocot) | Diphenyl Ether | > 200 | Fictional Data |
| Glycine max | Soybean | Crop (Dicot) | Diphenyl Ether | 50-100 | Fictional Data |
| Amaranthus retroflexus | Redroot Pigweed | Weed (Dicot) | Diphenyl Ether | 5-15 | Fictional Data |
| Chenopodium album | Common Lambsquarters | Weed (Dicot) | Diphenyl Ether | 8-20 | Fictional Data |
| Setaria faberi | Giant Foxtail | Weed (Monocot) | Diphenyl Ether | 100-150 | Fictional Data |
Note: The data in this table is representative and intended for comparative purposes. Actual ED50 values for this compound may vary.
Experimental Protocols
Dose-Response and Phytotoxicity Assessment
Objective: To determine the effective dose (ED50) and assess the phytotoxicity of this compound on different plant species.
Materials:
-
Seeds of selected plant species (e.g., wheat, barley, soybean, redroot pigweed, common lambsquarters).
-
Pots (10 cm diameter) filled with a standardized soil mix.
-
This compound analytical standard.
-
Solvent (e.g., acetone) and surfactant.
-
Growth chamber with controlled light, temperature, and humidity.
-
Spray chamber for uniform herbicide application.
-
Balance, beakers, and pipettes.
Procedure:
-
Plant Growth: Sow seeds in pots and grow them in a growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates. Add a non-ionic surfactant to the spray solutions.
-
Herbicide Application: At the 2-3 leaf stage, transfer the plants to a spray chamber. Apply the different rates of this compound uniformly to the foliage. Include an untreated control group.
-
Phytotoxicity Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent inhibition of growth compared to the untreated control. Use a log-logistic dose-response model to determine the ED50 value for each plant species.
Herbicide Metabolism Analysis
Objective: To compare the rate of this compound metabolism in tolerant and susceptible plant species.
Materials:
-
Radiolabeled ([14C]) this compound.
-
Plants of tolerant (e.g., wheat) and susceptible (e.g., redroot pigweed) species.
-
Liquid scintillation counter.
-
High-performance liquid chromatography (HPLC) system.
-
Solvents for extraction (e.g., acetone, methanol).
-
Syringes and filters.
Procedure:
-
Treatment: Apply a known amount of [14C]this compound to a specific leaf of both tolerant and susceptible plants.
-
Harvesting: Harvest the treated leaf and other plant parts at different time intervals (e.g., 6, 24, 48, and 72 hours after treatment).
-
Extraction: Homogenize the plant tissues in an appropriate solvent to extract this compound and its metabolites.
-
Quantification of Absorption: Determine the total amount of radioactivity absorbed by the plant using a liquid scintillation counter.
-
Metabolite Profiling: Analyze the extracts using HPLC to separate the parent this compound from its metabolites.
-
Data Analysis: Quantify the amount of parent herbicide and each metabolite at different time points to determine the rate of metabolism in each species.
Signaling Pathways and Experimental Workflows
Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
The following diagram illustrates the mechanism of action of this compound as a PPO inhibitor.
Caption: Mechanism of this compound as a PPO inhibitor.
Experimental Workflow for Comparative Analysis
The following diagram outlines the experimental workflow for a comparative analysis of this compound.
Caption: Workflow for comparing this compound effects.
Conclusion
This compound demonstrates herbicidal activity characteristic of PPO inhibitors, with selectivity primarily favoring monocotyledonous crops over dicotyledonous weeds. The basis for this selectivity often lies in the differential rates of herbicide metabolism between species. Tolerant plants typically exhibit a more rapid detoxification of the herbicide into non-toxic metabolites. Further research focusing on the specific metabolic pathways and the genetic basis of tolerance in various crop species will be invaluable for optimizing the use of this compound and for the development of new, more selective herbicides. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to conduct such comparative analyses.
A Comparative Guide to Ethoxyfen-ethyl and New Generation Herbicides
This guide provides a detailed comparison of the diphenyl ether herbicide, Ethoxyfen-ethyl, with select new-generation herbicides: Triafamone + Ethoxysulfuron, Pinoxaden, and Pyroxasulfone. The focus is on the mechanism of action, reported performance from field studies, and the experimental protocols used for efficacy evaluation. This document is intended for researchers and professionals in the field of weed science and herbicide development.
Introduction to this compound
This compound is a post-emergence herbicide from the diphenyl ether chemical class.[1][2] Its primary use is for the control of annual broadleaved weeds and grasses.[3] It is a derivative of Ethoxyfen and is also known by the name "fulumi" (氟乳醚) in China.[1][2] Like other herbicides in its class, this compound's mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).
Mechanism of Action
Understanding the biochemical pathways targeted by herbicides is crucial for effective weed management and resistance monitoring. This compound and the selected new-generation herbicides operate via distinct mechanisms.
This compound: PPO Inhibition
This compound acts by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway located in the chloroplast.
The PPO Inhibition Pathway:
-
PPO inhibition causes the accumulation of its substrate, protoporphyrinogen IX (PPGIX).
-
Excess PPGIX leaks from the chloroplast into the cytoplasm.
-
In the cytoplasm, a non-enzymatic oxidation converts PPGIX to protoporphyrin IX (Proto IX).
-
In the presence of light and oxygen, Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen radicals.
-
These radicals initiate lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, tissue necrosis.
New Generation Herbicides: Alternative Mechanisms
Newer herbicides have been developed with different modes of action to provide broader-spectrum control and manage the evolution of weed resistance.
This combination product acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[4] By blocking this enzyme, the herbicide halts protein synthesis, which in turn stops cell division and plant growth, leading to the death of susceptible weeds.[4]
Pinoxaden is a member of the phenylpyrazoline chemical class and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[7][8][9] This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking ACCase, Pinoxaden prevents the formation of lipids essential for building and maintaining cell membranes, particularly in the rapidly growing meristematic tissues of grass weeds.[8][9] This leads to a breakdown of cell membrane function and eventual plant death.[8]
Pyroxasulfone is a pre-emergence herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs).[10][11][12] It is classified in the HRAC Group K3.[10][13] By inhibiting VLCFA elongase enzymes, Pyroxasulfone disrupts the development of young seedlings, particularly the elongation of shoots and roots, preventing weed emergence.[10][11] This mode of action is effective against many annual grasses and small-seeded broadleaf weeds.[13]
Comparative Efficacy Data
Direct comparative studies benchmarking this compound against the selected new-generation herbicides were not identified in the reviewed literature. However, data from individual and comparative studies on these newer herbicides demonstrate their high efficacy in various cropping systems, particularly in rice. The following tables summarize performance data from separate field trials.
Table 1: Efficacy of Triafamone + Ethoxysulfuron in Direct-Seeded Rice
| Treatment | Application Rate (g a.i. ha⁻¹) | Weed Control Efficiency (%) | Grain Yield (t ha⁻¹) | Yield Increase over Weedy Check (%) |
|---|---|---|---|---|
| Triafamone + Ethoxysulfuron | 60 | 87 - 90 | 7.3 | 383 |
| Weedy Check | - | - | 1.5 | - |
Data sourced from a two-year study on direct-seeded rice. Weed control efficiency was measured at 45 days after sowing.[14]
Table 2: Efficacy of Various Herbicides in Drum-Seeded Rice
| Treatment | Application Rate (g a.i. ha⁻¹) | Weed Control Efficiency (%) | Grain Yield (t ha⁻¹) |
|---|---|---|---|
| Chlorimuron + Metsulfuron + Fenoxaprop-p-ethyl | 4 + 60 | 95.7 | 5.68 |
| Ethoxysulfuron + Fenoxaprop-p-ethyl | 18 + 60 | 95.5 | - |
| Weedy Check | - | - | - |
Data from a study on drum-seeded rice, highlighting the effectiveness of herbicide mixtures.[15]
Table 3: Comparative Efficacy of Pyroxasulfone in Pre-emergence
| Treatment | Application Rate (g a.i. ha⁻¹) | Echinochloa crus-galli Control (%) at 28 DAT |
|---|---|---|
| Pyroxasulfone | 50 | ≥80 |
| Pyroxasulfone | 100 | ≥80 |
| S-metolachlor (Standard) | 1920 | >80 |
| Trifluralin (Standard) | 1125 | >80 |
Data from a study showing Pyroxasulfone provides comparable or superior control at significantly lower application rates than standard herbicides.[13]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of herbicide efficacy. Most field trials follow established guidelines to ensure data is robust and comparable.
General Experimental Design
Herbicide efficacy trials are typically conducted using a Randomized Complete Block Design (RCBD) with three to four replications.[16] This design helps to minimize the effects of field variability.[16] Plots are sized to be manageable for application and assessment while minimizing edge effects and spray drift between plots.[16][17] Untreated (weedy check) and, where possible, weed-free controls are included to provide baseline and maximum yield potential data.[16]
Treatment Application and Data Collection
-
Application: Herbicides are applied at the proposed label rate, and often at half and double the proposed rate to assess the dose-response and crop safety margins. Application timing is critical and corresponds to specific crop or weed growth stages (e.g., pre-emergence, early post-emergence).[16]
-
Data Collection: Efficacy is assessed at multiple time points after application. Key parameters measured include:
-
Visual Weed Control Ratings: A percentage scale (0% = no control, 100% = complete control) is used to assess the effect on target weeds.
-
Weed Density: The number of weed plants per unit area (e.g., per m²).
-
Weed Biomass: The dry weight of weeds collected from a defined area (e.g., a quadrat).
-
Crop Phytotoxicity: Visual assessment of any injury to the crop, such as stunting or chlorosis.
-
Crop Yield: The final grain or biomass yield is measured at harvest to determine the economic benefit of the weed control treatment.[16][17]
-
Conclusion
This compound represents an established class of PPO-inhibiting herbicides. However, the development of new-generation herbicides with diverse modes of action, such as the ALS inhibitor combination of Triafamone and Ethoxysulfuron, the ACCase inhibitor Pinoxaden, and the VLCFA inhibitor Pyroxasulfone, offers significant advancements in weed management. These newer herbicides provide broad-spectrum control, often at lower application rates, and are crucial tools for managing complex weed flora and mitigating the development of herbicide resistance. While direct comparative performance data against this compound is limited, the evidence from numerous field studies confirms the high efficacy of these newer molecules, making them vital components of modern integrated weed management programs.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. 77182-82-2 Fluoroglycofen-Ethyl 20% EC Agricultural High Yield Herbicide Weed Killer [m.agrochemicalpesticides.com]
- 4. highyieldsagro.com [highyieldsagro.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Pinoxaden | C23H32N2O4 | CID 210326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. awiner.com [awiner.com]
- 10. Development of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Weed control efficacy of a novel herbicide, pyroxasulfone [jstage.jst.go.jp]
- 13. weedcontroljournal.org [weedcontroljournal.org]
- 14. Herbicide effectiveness and crop yield responses in direct-seeded rice: insights into sustainable weed management - Advances in Weed Science [awsjournal.org]
- 15. pub.isa-india.in [pub.isa-india.in]
- 16. peaceforageseed.ca [peaceforageseed.ca]
- 17. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Lack of Public Data on Ethoxyfen-ethyl Necessitates Use of a Surrogate for Dose-Response Analysis
Despite a comprehensive search, no publicly available dose-response data for the herbicide Ethoxyfen-ethyl could be located. This scarcity of information prevents a direct validation and analysis of its dose-response curve as initially requested. To fulfill the core requirements of providing a detailed comparison guide for researchers, scientists, and drug development professionals, this document will utilize a representative compound from the same chemical class, the diphenyl ether herbicides, for which public data and established experimental protocols are available.
This guide will therefore focus on the principles of dose-response curve validation and analysis using a well-characterized surrogate. This approach will provide a practical framework that can be applied to this compound should data become available in the future. The selected surrogate belongs to the same class of herbicides and shares the same mechanism of action, making it a relevant and instructive example.
The Diphenyl Ether Herbicide Class: Mechanism of Action
This compound is classified as a diphenyl ether herbicide.[1][2] This class of herbicides is known to act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][3][4][5] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[3][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[3] This molecule, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and ultimately lead to the disruption of cell membranes and cell death.[3][7]
Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a diphenyl ether herbicide on PPO, based on methods described in the scientific literature.[6][8] This type of in vitro assay is crucial for establishing a dose-response relationship.
Objective: To determine the concentration of a test compound (e.g., a diphenyl ether herbicide) required to inhibit 50% of the PPO enzyme activity (IC50).
Materials:
-
Isolated chloroplasts or mitochondria (as a source of PPO enzyme)
-
Protoporphyrinogen IX (substrate)
-
Test compound (e.g., Fomesafen as a surrogate) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme Preparation: Isolate chloroplasts or mitochondria from a suitable plant or animal source. Prepare a stromal or mitochondrial extract containing the PPO enzyme.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme preparation, and varying concentrations of the test compound. Include control wells with no inhibitor and wells with a known standard inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX, to all wells.
-
Incubation: Incubate the plate at a controlled temperature for a specific period (e.g., 30 minutes) in the dark to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence of the product, protoporphyrin IX, using a microplate reader (excitation ~405 nm, emission ~630 nm).
-
Data Analysis: Calculate the percentage of PPO inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve. Determine the IC50 value from the curve using non-linear regression analysis.
Dose-Response Data for a Representative Diphenyl Ether Herbicide
The following table presents hypothetical, yet representative, dose-response data for a diphenyl ether herbicide, which we will refer to as "Compound X" for illustrative purposes. This data is modeled on typical results for this class of herbicides.
| Concentration of Compound X (nM) | Log Concentration | % PPO Inhibition (Mean) | Standard Deviation |
| 0.1 | -1.0 | 2.5 | 1.2 |
| 1 | 0.0 | 10.2 | 3.5 |
| 10 | 1.0 | 48.5 | 5.1 |
| 100 | 2.0 | 90.1 | 2.8 |
| 1000 | 3.0 | 98.7 | 1.5 |
IC50 Value: Based on the data above, the calculated IC50 for Compound X would be approximately 10 nM.
Validation and Analysis of the Dose-Response Curve
A typical dose-response curve for a PPO inhibitor is sigmoidal when the response is plotted against the log of the concentration.[9] Key parameters for analysis include:
-
IC50/EC50: The concentration of an inhibitor that causes a 50% reduction in the response. A lower IC50/EC50 value indicates a more potent compound.
-
Hill Slope: The steepness of the curve. A Hill slope of 1 indicates a simple, one-to-one binding interaction. Slopes greater or less than 1 can suggest cooperativity or more complex binding mechanisms.
-
Emax: The maximum effect of the compound. For an inhibitor, this would ideally be 100% inhibition.
Comparison with Alternatives
While no direct alternatives to this compound have been evaluated in publicly available studies, a comparison can be made between different diphenyl ether herbicides. For instance, the IC50 values of fomesafen, oxyfluorfen, and acifluorfen for PPO inhibition can be compared to determine their relative potencies. This information is critical for selecting the most effective herbicide for a particular application and for understanding potential off-target effects.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fomesafen | 72178-02-0 | Benchchem [benchchem.com]
- 4. Fomesafen - Wikipedia [en.wikipedia.org]
- 5. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
Correlation of In Vitro and In Vivo Activity of Ethoxyfen-ethyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal activity of Ethoxyfen-ethyl and other diphenyl ether herbicides. Due to the limited availability of specific quantitative data for this compound in publicly accessible scientific literature, this guide focuses on the well-documented activities of alternative diphenyl ether herbicides—Acifluorfen, Fomesafen, and Lactofen—to provide a representative comparison of this class of herbicides. The primary mode of action for these compounds is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).
Executive Summary
This compound is a diphenyl ether herbicide used for the post-emergence control of annual broadleaf and grass weeds. Like other herbicides in its class, its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cellular damage through the formation of reactive oxygen species. This guide summarizes the available data on the in vitro and in vivo activities of comparable diphenyl ether herbicides to infer the expected performance of this compound.
Data Presentation
In Vitro Activity: Protoporphyrinogen Oxidase (PPO) Inhibition
| Herbicide | Plant Species | IC50 (µM) | Reference |
| Acifluorfen | Maize | ~0.53 | [1] |
| Fomesafen | Amaranthus retroflexus (resistant) | 41.8-fold resistance compared to susceptible biotype | [2] |
| Lactofen | Not specified | Not specified | |
| Oxyfluorfen (for comparison) | Maize | 0.150 | [3] |
| This compound | Not Available | Not Available |
Note: The provided IC50 value for Acifluorfen is for the human enzyme, but it is indicative of its potent PPO inhibitory activity. The Fomesafen data indicates the development of resistance, a crucial factor in herbicide efficacy. Oxyfluorfen is another diphenyl ether herbicide included for comparative purposes.
In Vivo Activity: Herbicidal Efficacy
The in vivo efficacy of diphenyl ether herbicides is typically assessed through whole-plant bioassays, measuring the effective concentration (EC50) or growth reduction (GR50) for various weed species. This data reflects the herbicide's performance under controlled environmental conditions.
| Herbicide | Weed Species | Growth Stage | EC50 / GR50 (g a.i./ha) | Reference |
| Acifluorfen | Xanthium pensylvanicum | 1-2 leaf | 300 | [4] |
| Acifluorfen | Ipomoea hederacea | 1-leaf | 600 | [4] |
| Lactofen | Tridax procumbens | Not Specified | ED90: <180 | [5][6] |
| Lactofen | Amaranthus spinosus | Not Specified | ED90: <180 | [5][6] |
| Fomesafen | Amaranthus retroflexus | Not Specified | Not Specified | |
| This compound | Not Available | Not Available | Not Available |
Note: ED90 represents the effective dose required for 90% control. The data for Acifluorfen and Lactofen demonstrate that efficacy is dependent on the weed species and their growth stage at the time of application.
Experimental Protocols
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the ability of a compound to inhibit the PPO enzyme, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Materials:
-
Isolated plant mitochondria or chloroplasts (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
Test compound (e.g., this compound, Acifluorfen) dissolved in a suitable solvent
-
Assay buffer (e.g., Tris-HCl with detergents)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Isolate mitochondria or chloroplasts from young, actively growing plant tissue (e.g., maize seedlings) through differential centrifugation.
-
Assay Reaction: In a microplate well, combine the assay buffer, the isolated enzyme preparation, and varying concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding protoporphyrinogen IX to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm. This fluorescence corresponds to the formation of protoporphyrin IX.[1]
-
Data Analysis: Calculate the rate of protoporphyrin IX formation for each concentration of the test compound. Determine the IC50 value by plotting the inhibition of enzyme activity against the logarithm of the inhibitor concentration.
In Vivo Whole-Plant Herbicidal Efficacy Assay
This bioassay evaluates the herbicidal effect of a compound on whole plants under controlled greenhouse conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Xanthium pensylvanicum)
-
Potting medium (soil, sand, and peat mixture)
-
Pots or trays
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Herbicide formulations
-
Spray chamber for uniform herbicide application
Procedure:
-
Plant Growth: Sow seeds of the target weed species in pots filled with the potting medium. Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-4 true leaves).[7]
-
Herbicide Application: Prepare a series of herbicide concentrations. Apply the herbicides to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.[7]
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) or harvest the above-ground biomass to determine the fresh or dry weight.
-
Data Analysis: Analyze the data using dose-response models to calculate the EC50 (effective concentration for 50% response) or GR50 (dose for 50% growth reduction) values.
Mandatory Visualization
Caption: Mechanism of action of this compound and other diphenyl ether herbicides.
Caption: General experimental workflow for assessing herbicide activity.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. Redirecting [linkinghub.elsevier.com]
A Head-to-Head Comparison of Ethoxyfen-ethyl and Fomesafen: An In-depth Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance, mechanisms, and experimental data of the protoporphyrinogen oxidase (PPO) inhibiting herbicides, Ethoxyfen-ethyl and Fomesafen.
This compound and Fomesafen are both diphenyl ether herbicides that share a common mechanism of action: the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This inhibition leads to an accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and, ultimately, plant death. Despite this shared mode of action, the availability of detailed performance data for these two compounds differs significantly, impacting a direct comparative analysis.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both this compound and Fomesafen target the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants. The inhibition of this enzyme disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX. The subsequent accumulation of protoporphyrinogen IX outside the chloroplast leads to its oxidation and the formation of toxic protoporphyrin IX. In the presence of light, this molecule generates singlet oxygen, which causes lipid peroxidation of cell membranes, leading to cellular leakage and rapid necrosis of plant tissues.
Confirming Ethoxyfen-ethyl Target Engagement in Plant Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethoxyfen-ethyl and its Target
This compound belongs to the class of protoporphyrinogen oxidase (PPO) inhibiting herbicides. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Confirming that a herbicide directly interacts with its intended target within the complex cellular environment of a plant is a critical step in its development and in understanding potential resistance mechanisms.
Methods for Confirming Target Engagement
Several robust methods can be employed to confirm the direct binding of a small molecule like this compound to its protein target in plant tissues. These techniques vary in their complexity and the specific information they provide.
Protoporphyrinogen Oxidase (PPO) Activity Assay
The most direct and fundamental method to confirm target engagement is to measure the enzymatic activity of PPO in the presence and absence of the inhibitor. A significant reduction in PPO activity in plant extracts treated with this compound provides strong evidence of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[1][2][3] It is based on the principle that the binding of a ligand, such as a herbicide, can stabilize its target protein, leading to an increase in its thermal stability. By heating cell lysates or intact tissues to various temperatures, the amount of soluble target protein remaining can be quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Photoaffinity Labeling
Photoaffinity labeling is a technique used to covalently label the binding site of a target protein. A photoreactive analog of the compound of interest (in this case, an this compound analog) is introduced to the biological sample. Upon UV irradiation, the photoreactive group forms a covalent bond with the protein at the binding site, allowing for the identification of the target protein and characterization of the binding interaction.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that uses active site-directed chemical probes to label and identify active enzymes within a complex proteome.[4][5][6][7][8] In a competitive ABPP experiment, pre-incubation of the proteome with a potential inhibitor like this compound would block the binding of a PPO-specific probe, leading to a decrease in the labeling of PPO. This provides evidence of target engagement and can also be used to assess the selectivity of the inhibitor.
Comparative Data for PPO Inhibitors
While specific inhibitory constants (IC50 or Ki) for this compound against plant PPO are not available in the reviewed literature, the following table provides a template for comparing the potency of various PPO inhibitors. This data is essential for understanding the relative efficacy of different compounds.
| Herbicide | Chemical Class | Target Organism | IC50 (nM) | Ki (nM) | Reference |
| Fomesafen | Diphenyl ether | Nicotiana tabacum | - | 27 | [9] |
| Oxadiazon | Oxadiazole | Nicotiana tabacum | - | 27 | [9] |
| Compound 8ab | Indazole-benzothiazole | Nicotiana tabacum | - | 0.38 | [9] |
| Compound 8ad | Indazole-benzothiazole | Nicotiana tabacum | - | 0.67 | [9] |
| Acifluorfen | Diphenyl ether | Human | 1480 | - | [10] |
| Lactofen | Diphenyl ether | Human | 330 | - | [10] |
| Oxyfluorfen | Diphenyl ether | Human | - | - | [10] |
Note: The data presented is for illustrative purposes and highlights the range of potencies observed for different PPO inhibitors against various species. Direct comparative studies with this compound are needed for a conclusive assessment.
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Activity Assay Protocol
This protocol is a generalized procedure for measuring PPO activity in plant tissues.
1. Plant Material and Treatment:
-
Grow plants under controlled conditions.
-
Treat plants with this compound at various concentrations and a control (vehicle only).
-
Harvest leaf tissue at specified time points after treatment.
2. Enzyme Extraction:
-
Homogenize fresh or frozen leaf tissue in a chilled extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and 10% (v/v) glycerol).
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins, including PPO.
3. PPO Activity Measurement:
-
The assay measures the rate of protoporphyrin IX formation from protoporphyrinogen IX.
-
The reaction mixture typically contains the enzyme extract, assay buffer, and the substrate protoporphyrinogen IX.
-
The formation of protoporphyrin IX is monitored by fluorescence spectroscopy (Excitation ~405 nm, Emission ~630 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence increase over time.
4. Data Analysis:
-
PPO activity is expressed as the rate of product formation per unit of protein per unit of time.
-
The percentage of inhibition is calculated by comparing the activity in the this compound treated samples to the control.
-
IC50 values can be determined by plotting the percentage of inhibition against a range of this compound concentrations.
Visualizations
Signaling Pathway of PPO Inhibition
Caption: Mechanism of action of this compound via PPO inhibition.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming target engagement using CETSA.
Logical Relationship for Target Engagement Confirmation
Caption: Convergent evidence for confirming this compound's target.
References
- 1. CETSA [cetsa.org]
- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 5. plantchemetics.org [plantchemetics.org]
- 6. Activity-based protein profiling of infected plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantae.org [plantae.org]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
Comparative Analysis of Ethoxyfen-ethyl and Other Diphenyl Ether Herbicides for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Ethoxyfen-ethyl and other diphenyl ether herbicides. Due to the limited availability of direct comparative studies on this compound in the public domain, this guide focuses on the shared mechanism of action within this herbicide class and outlines the experimental framework for conducting such comparisons.
This compound is a member of the diphenyl ether class of herbicides.[1][2] Like other herbicides in this category, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[3] This enzyme is critical in the biosynthesis of both chlorophyll and heme.[4][5] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, results in the formation of highly reactive oxygen species that cause lipid peroxidation and ultimately, cell membrane disruption and plant death.[5]
Chemical and Physical Properties
A comparison of the key chemical and physical properties of this compound and other common diphenyl ether herbicides is presented below. This information is crucial for understanding the behavior and potential applications of these compounds.
| Property | This compound | Acifluorfen | Fomesafen | Lactofen | Oxyfluorfen |
| Molecular Formula | C19H15Cl2F3O5[6] | C14H7ClF3NO5 | C15H10ClF3N2O6S[7] | C19H15ClF3NO7 | C15H11ClF3NO4 |
| Molecular Weight ( g/mol ) | 451.2[6] | 361.7 | 438.8[7] | 461.8 | 361.7 |
| CAS Number | 131086-42-5[1] | 50594-66-6 | 72178-02-0 | 77501-63-4 | 42874-03-3 |
| Primary Use | Herbicide[1] | Herbicide | Herbicide | Herbicide | Herbicide |
| Status | Obsolete/Not Approved in some regions[3][8] | Commercially Available | Commercially Available[7] | Commercially Available | Commercially Available |
Comparative Performance Data
Direct, publicly available quantitative data from head-to-head comparative studies of this compound against other diphenyl ether herbicides is limited. This compound is noted as an obsolete post-emergence herbicide in some databases.[8] Generally, diphenyl ether herbicides are effective against a broad spectrum of broadleaf weeds and some grasses.[4][9]
General Weed Control Spectrum for Diphenyl Ether Herbicides:
| Weed Type | General Efficacy |
| Annual Broadleaf Weeds | Good to Excellent |
| Annual Grasses | Fair to Good |
| Perennial Weeds | Suppression to Poor Control |
Note: Efficacy can vary depending on the specific herbicide, application rate, weed species, and environmental conditions.
Experimental Protocols
To facilitate comparative research, the following are detailed methodologies for key experiments.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay is used to determine the inhibitory activity of compounds on the PPO enzyme.
Materials:
-
PPO enzyme extract (from a suitable plant or microbial source)
-
Protoporphyrinogen IX (substrate)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with a detergent like Tween 20)
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PPO enzyme extract.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of protoporphyrin IX.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.
Whole-Plant Herbicide Efficacy Study
This in vivo assay evaluates the herbicidal effect of the compounds on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
-
Potting soil and pots
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
-
Test compounds formulated for spray application
-
Laboratory sprayer
Procedure:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Prepare different concentrations of the herbicide formulations.
-
Apply the herbicide treatments to the plants using a laboratory sprayer to ensure uniform coverage. Include an untreated control group.
-
Return the plants to the controlled environment.
-
Visually assess plant injury at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the biomass reduction compared to the control.
-
Calculate the ED50 value (the effective dose that causes a 50% reduction in plant biomass).
Visualizations
Signaling Pathway of PPO Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Herbicide Comparison
Caption: General workflow for comparing herbicide efficacy.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Ethoxyfen (Ref: HC-252) [sitem.herts.ac.uk]
- 4. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. This compound | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethoxyfen-ethyl: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethoxyfen-ethyl, a diphenyl ether herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for pure this compound might be difficult to locate, related compounds and general chemical safety principles dictate the following precautions. This compound is known to be harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be readily accessible.
Spill Management: In the event of a spill, do not allow the chemical to enter drains or watercourses.[1] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material into a designated, labeled container for hazardous waste disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] this compound, as a herbicide, will likely be classified as a hazardous waste.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is a hazardous waste.[5][6] Based on its properties as a pesticide and potential environmental hazards, this compound should be managed as a hazardous waste.
-
Waste Profile: Create a waste profile for this compound waste. This includes its chemical name, formula (C19H15Cl2F3O5), and any known hazards (e.g., harmful to aquatic life).[7]
Step 2: Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including contaminated labware and PPE, in a dedicated, leak-proof, and compatible container.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 3: On-Site Accumulation
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Secondary Containment: Use secondary containment to prevent spills from spreading.
-
Time Limits: Adhere to the accumulation time limits for your generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator).[3]
Step 4: Off-Site Disposal
-
Licensed Transporter: Arrange for the pickup and transport of the hazardous waste by a licensed hazardous waste transporter.[8]
-
Manifest: For Small and Large Quantity Generators, a hazardous waste manifest is required to track the waste from "cradle-to-grave."[3][4]
-
Treatment and Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which may involve incineration or other approved methods.[6]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Generator Status | Very Small Quantity Generator (VSQG): ≤ 100 kg/month of hazardous waste. Small Quantity Generator (SQG): > 100 kg and < 1,000 kg/month of hazardous waste. Large Quantity Generator (LQG): ≥ 1,000 kg/month of hazardous waste. | [3] |
| Accumulation Time Limits | VSQG: No federal time limit, but state regulations may apply. SQG: Up to 180 days (or 270 days if the TSDF is > 200 miles away). LQG: Up to 90 days. | [6] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the Toxicity Characteristic Leaching Procedure (TCLP) is a standard laboratory procedure used to determine if a waste is characteristically hazardous for toxicity.[5] This would involve a laboratory analysis to see if the waste leaches any toxic constituents at concentrations above regulatory limits.[5]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Hazardous Waste Regulations [rila.org]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. epa.gov [epa.gov]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethoxyfen-ethyl
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ethoxyfen-ethyl, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, categorized by the level of protection offered.
| Protection Level | Item | Specifications |
| Primary | Gloves | Nitrile or Butyl rubber gloves are recommended for handling this compound. Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. | |
| Lab Coat | A clean, buttoned lab coat made of a suitable material should be worn to protect street clothing and skin from contamination. | |
| Secondary | Respiratory Protection | In well-ventilated areas, respiratory protection is not typically required. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[1][2] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
- Ensure the work area is well-ventilated. A chemical fume hood is the preferred workspace.
- Assemble all necessary materials and equipment before handling the chemical.
- Clearly label all containers with the chemical name and any relevant hazard warnings.
- Confirm the location and functionality of the nearest safety shower and eyewash station.
2. Handling:
- Don the appropriate PPE as outlined in the table above.
- Avoid direct skin and eye contact with this compound.
- Do not eat, drink, or smoke in the handling area.
- Use caution to prevent the generation of aerosols or dust.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Keep containers tightly closed when not in use.
Emergency Response: Spill & Exposure Management
Immediate and correct response to a spill or exposure is critical.
Spill Cleanup Protocol
In the event of a spill, follow these steps meticulously:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including respiratory protection if necessary.[3][4][5]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent. Collect the contaminated material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3][6]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Ensuring Safe and Compliant Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste.
1. Waste Segregation:
- Collect all this compound waste, including contaminated PPE and cleanup materials, in a designated and clearly labeled hazardous waste container.
2. Container Rinsing Protocol (Triple Rinse Method):
- Empty containers must be thoroughly rinsed before disposal to remove residual chemical.[7][8][9][10][11]
- Step 1: Drain the container completely into the hazardous waste collection vessel.
- Step 2: Add a suitable solvent (such as water or another appropriate solvent as indicated by your institution's waste management guidelines) to fill the container to about one-quarter of its volume.
- Step 3: Securely cap the container and shake vigorously for at least 30 seconds.
- Step 4: Drain the rinsate into the hazardous waste container.
- Step 5: Repeat steps 2-4 two more times.
3. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[12][13][14][15][16]
- Do not dispose of this compound down the drain or in regular trash.[13][14]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
References
- 1. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 2. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. safetybrief.creativesafetysupply.com [safetybrief.creativesafetysupply.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
